3H-Pyrrolo[3,2-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGUESXTVKPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591322 | |
| Record name | 3H-Pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-48-0 | |
| Record name | 3H-Pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel 3H-Pyrrolo[3,2-b]pyridine Derivatives
Introduction: The Strategic Importance of the 3H-Pyrrolo[3,2-b]pyridine Scaffold
The this compound ring system, also widely known as 4-azaindole, represents a "privileged" scaffold in modern medicinal chemistry. Its structural architecture, featuring a pyridine ring fused to a pyrrole ring, serves as a crucial bioisostere for the native indole nucleus. This substitution of a carbon atom with a nitrogen atom in the six-membered ring fundamentally alters the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, solubility, and metabolic stability.[1] These modulations are often pivotal in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Derivatives of this scaffold are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of therapeutic applications, particularly in oncology as kinase inhibitors and in the development of novel anti-proliferative compounds.[2][3][4] The inherent synthetic challenges, primarily stemming from the electron-deficient nature of the pyridine ring, have historically made the construction of this bicyclic system a non-trivial task.[5] However, the evolution of classical methods and the advent of modern organometallic catalysis have unlocked a diverse and powerful synthetic arsenal. This guide provides an in-depth exploration of the key methodologies for constructing novel this compound derivatives, offering field-proven insights for researchers in drug discovery and development.
Chapter 1: The Fischer Indole Synthesis: A Classic Reimagined
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry for forging an indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] For many years, this method was considered inefficient for constructing azaindoles due to the electron-withdrawing nature of the pyridine ring, which impedes the key cyclization step.[5][6]
Causality Behind the Method: The Critical Role of Electronics
The success of the aza-Fischer synthesis hinges on facilitating the[7][7]-sigmatropic rearrangement, the reaction's rate-determining step. The electron-deficient pyridine ring deactivates the hydrazine nitrogen, making the rearrangement energetically unfavorable. Groundbreaking work has demonstrated that this hurdle can be overcome by introducing an electron-donating group (EDG), such as a methoxy (-OMe) or methylthio (-SMe), onto the pyridylhydrazine starting material.[6][7][8][9]
Mechanism Insight: The EDG, positioned ortho or para to the hydrazine moiety, increases the electron density on the pyridine ring. This enhanced nucleophilicity facilitates the protonation and subsequent formation of the enamine intermediate, which is critical for the[7][7]-sigmatropic rearrangement to proceed efficiently.[1][9]
Validated Experimental Protocol: Synthesis of 5-Methoxy-2-propyl-4-azaindole[1]
This protocol provides a representative example of the modern application of the Fischer indole synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methoxypyridin-3-ylhydrazine (1.0 eq) in a 4 wt% aqueous solution of sulfuric acid (20 mL).
-
Addition of Carbonyl: To the stirred solution, add valeraldehyde (1.1 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Workup: After completion, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 5-methoxy-2-propyl-4-azaindole.
Data Presentation: Troubleshooting the Aza-Fischer Synthesis
| Problem | Potential Cause | Recommended Solution | Reference |
| Low to No Product Formation | Inappropriate acid catalyst (too weak or too strong). | Screen Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) can serve as both catalyst and solvent. | [9] |
| Unfavorable electronics (no EDG on pyridine ring). | Start with a pyridylhydrazine bearing an ortho or para EDG (e.g., -OMe, -SMe) to enhance ring nucleophilicity. | [9] | |
| Suboptimal temperature. | Start at a moderate temperature (80–100 °C) and increase gradually if the reaction is sluggish. Avoid excessive heat to prevent tar formation. | [9] | |
| Formation of Multiple Products | Use of an unsymmetrical ketone. | This can lead to two regioisomeric products. Catalyst choice can influence selectivity. Stronger acids may favor the more substituted enamine. | [9] |
Chapter 2: Modern Organometallic Methods: The Power of Palladium Catalysis
The limitations of classical methods have driven the development of more versatile and powerful transition-metal-catalyzed reactions.[10] Palladium catalysis, in particular, has emerged as a robust strategy for the synthesis and functionalization of azaindoles, offering broader substrate scope and milder reaction conditions.[5]
Causality Behind the Method: The Catalytic Cycle
Palladium's efficacy stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating a sequence of oxidative addition, migratory insertion, and reductive elimination steps. This cycle allows for the precise formation of C-C and C-N bonds required to construct the pyrrole ring onto a functionalized pyridine precursor. Common strategies include the Sonogashira coupling followed by cyclization or direct C-H activation.
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The 3H-Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core for Kinase-Targeted Drug Discovery
Abstract
The 3H-Pyrrolo[3,2-b]pyridine core is a prominent heterocyclic scaffold that has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its intrinsic ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has led to the development of several clinically successful drugs. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, focusing on its primary role in the inhibition of the Janus kinase (JAK) family. We will explore the underlying mechanism of action, detail validated experimental protocols for activity assessment, and present a case study on Tofacitinib to illustrate the scaffold's therapeutic significance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the this compound scaffold's role in kinase inhibitor design.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the pyrrolopyridine class of scaffolds has garnered significant attention. The this compound system, an isomeric form of azaindole, is particularly noteworthy. Its structure, featuring a pyrrole ring fused to a pyridine ring, serves as an excellent bioisostere for purine, the core of ATP. This structural mimicry is the foundational reason for its success in kinase inhibitor development.[1]
Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This signaling event is a fundamental mechanism for regulating a multitude of cellular processes, including growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer and autoimmune disorders.[3][4] Consequently, kinases have become one of the most important classes of drug targets.[2] The this compound scaffold's ability to competitively inhibit ATP binding makes it a powerful tool for modulating the activity of these critical enzymes.[5]
Mechanism of Action: The Hinge-Binding Motif
The efficacy of the this compound scaffold as a kinase inhibitor is rooted in its specific interaction with the ATP-binding pocket of the enzyme. This pocket contains a flexible "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The scaffold acts as a "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.
Specifically, the pyridine nitrogen and the pyrrole N-H group of the scaffold act as hydrogen bond acceptors and donors, respectively. This interaction anchors the inhibitor in the active site, preventing ATP from binding and effectively shutting down the phosphorylation cascade. This competitive inhibition of the ATP-binding catalytic site is the primary mechanism of action for drugs like Ruxolitinib and Tofacitinib.[5][6]
Primary Biological Target: The Janus Kinase (JAK) Family
The most profound therapeutic impact of the this compound scaffold has been in the development of Janus kinase (JAK) inhibitors.[7] JAKs are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for mediating signaling from cytokine and growth factor receptors.[8][9] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical communication route for the immune system.[10] The process is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings two receptor chains together, activating the associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins.[6] Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate gene expression, often promoting inflammation and immune cell function.[6][8]
In autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms such as myelofibrosis, this pathway is often constitutively active, leading to chronic inflammation and uncontrolled cell proliferation.[3][5]
Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by this compound-based inhibitors.
Case Study: Tofacitinib (Xeljanz®)
Tofacitinib is a prime example of a successful drug built upon the this compound scaffold.[8] It is an oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[7][11]
Tofacitinib functions by modulating the JAK-STAT signaling pathway, preventing the phosphorylation and activation of STATs.[6] While it is often referred to as a pan-JAK inhibitor, it demonstrates functional selectivity. In vitro assays have shown that Tofacitinib inhibits JAK1/JAK3 and JAK1/JAK2 combinations more potently than JAK2/JAK2 pairs.[8] The inhibition of JAK1 and JAK3 is particularly relevant for its efficacy in autoimmune diseases, as these kinases are critical for signaling by multiple pro-inflammatory cytokines.[12]
| JAK Combination | Tofacitinib IC50 (nM) |
| JAK1/JAK3 | 56 |
| JAK1/JAK2 | 406 |
| JAK2/JAK2 | 1377 |
| Table 1: In Vitro Inhibitory Activity of Tofacitinib against different JAK combinations. Data sourced from Pfizer.[8] |
Experimental Workflows for Activity Assessment
Validating the biological activity of novel compounds based on the this compound scaffold requires a multi-step approach, moving from broad biochemical assays to more specific cell-based models.
Figure 2: A tiered experimental workflow for the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[13] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14]
Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the purified kinase enzyme, free from the complexities of a cellular environment.[4] A luminescence-based readout is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[13]
Methodology:
-
Compound Preparation: Serially dilute the test compound (e.g., a novel this compound derivative) in DMSO to create a range of concentrations. A known inhibitor (e.g., Tofacitinib) should be used as a positive control.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., JAK1), its specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Incubation: Add a small volume of the diluted test compound or DMSO (vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection - Step 1: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[13]
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol verifies that the compound can enter cells and inhibit the target kinase in its native environment.[2] It measures the phosphorylation status of a direct downstream substrate of the target kinase. For JAK inhibitors, this is typically a STAT protein.[15]
Rationale: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to confirm cell permeability and target engagement in a physiological context.[15][16] Western blotting is a robust and specific method to detect changes in the phosphorylation state of a specific protein, providing direct evidence of upstream kinase inhibition.[2]
Methodology:
-
Cell Culture and Stimulation: Culture a relevant cell line (e.g., a human cell line responsive to cytokine stimulation) to approximately 80% confluency.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., Interleukin-6 for JAK1/2 activation) for a short period (e.g., 15-30 minutes) to induce JAK-STAT pathway activation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-total-STAT3) to confirm that the observed changes are due to inhibition of phosphorylation, not changes in protein levels.
Conclusion and Future Directions
The this compound scaffold has unequivocally established its value in the field of drug discovery, serving as the foundation for potent and selective kinase inhibitors. Its success, exemplified by drugs like Tofacitinib and Ruxolitinib, is a direct result of its favorable geometry for binding to the kinase hinge region. While its application has been most prominent in targeting the JAK family for autoimmune and myeloproliferative diseases, the scaffold's versatility suggests broader potential.
Future research will likely focus on designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects.[17] Exploring modifications to the core scaffold could yield inhibitors for other kinase families implicated in a range of diseases, from various cancers to neurodegenerative disorders.[18][19][20] The continued exploration of the structure-activity relationships of this compound derivatives promises to deliver novel therapeutics with enhanced efficacy and safety profiles.
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The Strategic Manipulation of the 4-Azaindole Scaffold: A Technical Guide to the Structure-Activity Relationship of 3H-Pyrrolo[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 3H-pyrrolo[3,2-b]pyridine, a key isomer of the azaindole family (also known as 4-azaindole), represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines makes it an exceptional starting point for the design of potent and selective modulators of various biological targets, most notably protein kinases. The strategic placement of a nitrogen atom at the 4-position of the indole core significantly alters the electronic landscape of the molecule, offering unique hydrogen bonding capabilities and physicochemical properties that can be exploited for enhanced target affinity and improved pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, grounded in field-proven insights and experimental data.
The Isomeric Imperative: Why the Nitrogen Position Matters
The biological activity of azaindoles is profoundly influenced by the position of the nitrogen atom in the pyridine ring. This seemingly minor structural change can lead to significant differences in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability. While the 7-azaindole (pyrrolo[2,3-b]pyridine) isomer is the most extensively studied, the 4-azaindole core offers a distinct vector for molecular interactions. For instance, in the context of kinase inhibition, the nitrogen at the 4-position can act as a hydrogen bond acceptor, mimicking the N1 of the adenine core of ATP and interacting with the hinge region of the kinase. This fundamental interaction is a cornerstone of the SAR for this class of compounds. A comparative study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that 5-azaindole derivatives were potent, while the 4-, 6-, and 7-azaindole isomers displayed lower activity, underscoring the critical role of nitrogen placement for specific target engagement.
SAR Case Study I: Antiproliferative Activity Against Melanoma
A seminal study by Kim et al. explored a series of diarylurea and diarylamide derivatives built upon the 1H-pyrrolo[3,2-b]pyridine scaffold, evaluating their antiproliferative effects against the A375 human melanoma cell line. This work provides a clear and actionable blueprint for the SAR of this core.
Core Synthesis Strategy
The key intermediate, 5-amino-1H-pyrrolo[3,2-b]pyridine, is the linchpin for generating a library of analogs. While various methods exist for constructing the 4-azaindole core, including the Bartoli and Fischer indole syntheses, modern palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach.
Caption: General workflow for the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives.
Key SAR Insights:
The study revealed several critical structural features that govern the antiproliferative activity of these compounds:
-
The Linker is Crucial: Both urea and amide linkers proved effective in connecting the 1H-pyrrolo[3,2-b]pyridine core to a substituted phenyl ring.
-
Substitution Pattern on the Phenyl Ring:
-
Para-substitution was generally favored for high activity.
-
Meta-substitution led to a significant decrease or complete loss of activity.
-
Electron-withdrawing groups, such as trifluoromethyl (CF₃) and chlorine (Cl), at the meta-position of the terminal phenyl ring were well-tolerated when combined with a para-substituent.
-
-
Terminal Amide/Urea Moiety: The most potent compounds featured a terminal amide group, particularly a 5-benzylamide substituted at the 4'-position of the phenyl ring.
Quantitative SAR Data
The following table summarizes the antiproliferative activity of selected 1H-pyrrolo[3,2-b]pyridine derivatives against the A375 melanoma cell line.
| Compound ID | Core Structure | R Group | IC₅₀ (µM) vs. A375 |
| Sorafenib | (Reference) | - | 1.87 |
| Compound 1r | Diaryl Amide | 4-(5-benzylcarbamoyl)phenyl | 0.44 |
| Compound 1t | Diaryl Amide | 4-(5-(4-chlorobenzyl)carbamoyl)phenyl | 0.50 |
| Compound 1j | Diaryl Urea | 3-chlorophenyl | >10 |
| Compound 1k | Diaryl Urea | 3-(trifluoromethyl)phenyl | >10 |
| Compound 1v | Diaryl Amide | 3-chlorophenyl | >10 |
| Compound 1w | Diaryl Amide | 3-(trifluoromethyl)phenyl | >10 |
Data sourced from Kim et al., Bioorganic & Medicinal Chemistry Letters, 2010.
SAR Case Study II: Acetyl-CoA Carboxylase 1 (ACC1) Inhibition
Another study identified 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is upregulated in many cancers. This highlights the versatility of the scaffold beyond kinase inhibition.
Key SAR Insights:
-
Substitution at N1: Small alkyl groups, such as methyl and isopropyl, at the N1 position of the pyrrolopyridine ring were found to be optimal for ACC1 inhibitory potency.
-
Carboxamide Moiety at C3: The 3-carboxamide group is a critical pharmacophore, likely involved in key hydrogen bonding interactions within the enzyme's active site.
-
Oral Availability: The study successfully identified an isopropyl-substituted derivative (1k ) with not only potent ACC1 inhibition but also favorable oral bioavailability, demonstrating that the scaffold's physicochemical properties can be tuned for in vivo applications.
Quantitative SAR Data
| Compound ID | R¹ (at N1) | ACC1 Inhibition IC₅₀ (µM) | ¹⁴C Acetate Uptake IC₅₀ (µM) |
| 1c | Methyl | 0.019 | 0.038 |
| 1k | Isopropyl | 0.024 | 0.052 |
Data sourced from Mizojiri et al., Bioorganic & Medicinal Chemistry, 2019.
Experimental Protocols
Protocol 1: General Synthesis of 5-Amino-1H-pyrrolo[3,2-b]pyridine
A robust and scalable synthesis of the 4-azaindole core is essential for SAR studies. The Bartoli indole synthesis is a well-established method.
Step-by-Step Methodology:
-
Starting Material: Commercially available 2-chloro-3-nitropyridine.
-
Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C.
-
Grignard Addition: Add an excess of vinylmagnesium bromide (1.0 M in THF, ~3-4 eq) dropwise, maintaining the low temperature.
-
Warming: Allow the reaction mixture to warm to -20 °C and stir for 8 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 7-chloro-6-azaindole intermediate.
-
Further Steps: Subsequent functional group manipulations, such as nitration followed by reduction, can be employed to install the 5-amino group.
This protocol is a representative example based on established methodologies.
Protocol 2: Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and reproducible colorimetric method for assessing cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 human melanoma cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a further 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for at least 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.
-
Staining: Add 0.057% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.
-
Solubilization: Air-dry the plates completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value from the dose-response curve.
This protocol is based on standard SRB assay procedures.
Conclusion and Future Directions
The this compound (4-azaindole) scaffold is a versatile and highly druggable core structure. The SAR studies detailed herein demonstrate that strategic modifications to this core can yield potent inhibitors for diverse biological targets, including those implicated in cancer. The antiproliferative activity against melanoma is highly sensitive to the substitution pattern on the appended diarylurea or diarylamide moiety, with a clear preference for para-substitution. Furthermore, the successful development of orally available ACC1 inhibitors highlights the favorable physicochemical properties of this scaffold.
Future research should focus on:
-
Expanding the Target Space: Exploring the activity of 4-azaindole derivatives against a broader range of kinases and other enzyme families.
-
Comparative Isomer Studies: Conducting direct head-to-head comparisons of 4-azaindole derivatives with their 5-, 6-, and 7-azaindole counterparts to further elucidate the impact of the nitrogen position on potency and selectivity.
-
Structure-Based Design: Utilizing X-ray crystallography and molecular modeling to gain deeper insights into the binding modes of these compounds, thereby enabling more rational drug design.
A thorough understanding of the synthesis, reactivity, and SAR of the this compound core will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents.
References
-
Gelin, M., Dano, A., & Leonel, E. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1537. [Link]
- Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010). Synthesis
The 3H-Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Structure in the Discovery of Novel Antiproliferative Agents
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of modern drug discovery. The pyrrolopyridine class of heterocyclic compounds represents one such scaffold, with its various isomers serving as the foundation for numerous biologically active molecules. Among these, the 3H-Pyrrolo[3,2-b]pyridine core and its related isomers, such as pyrrolo[3,2-c]pyridine and pyrrolo[3,2-d]pyrimidine, have emerged as particularly fruitful starting points for the development of potent antiproliferative agents. These scaffolds are frequently found in kinase inhibitors, a class of drugs that has revolutionized oncology by targeting the specific signaling pathways that drive cancer cell growth and survival. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and in vitro evaluation of pyrrolo[3,2-b]pyridine-based compounds as antiproliferative agents.
Part 1: Mechanisms of Antiproliferative Action
The anticancer activity of pyrrolo[3,2-b]pyridine derivatives is predominantly attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling. By blocking the action of specific kinases that are overactive or mutated in cancer cells, these compounds can halt cell proliferation, induce programmed cell death (apoptosis), and prevent tumor growth.
Primary Target Class: Protein Kinase Inhibition
Pyrrolopyridine derivatives have been successfully designed to target several key kinase families implicated in cancer progression.
-
Receptor Tyrosine Kinases (RTKs): Many pyrrolopyridine compounds function as Type II kinase inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase. This mode of inhibition can offer greater selectivity compared to ATP-competitive Type I inhibitors.
-
VEGFR-2 (KDR): Vascular Endothelial Growth Factor Receptor-2 is a primary driver of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. Inhibition of KDR is a clinically validated anti-cancer strategy. Several pyrrolo[3,2-d]pyrimidine series have been developed as potent KDR inhibitors.
-
FMS Kinase (CSF-1R): The Colony-Stimulating Factor-1 Receptor is over-expressed in various cancers, including ovarian, prostate, and breast cancer, where it promotes the proliferation and survival of tumor-associated macrophages. Pyrrolo[3,2-c]pyridine derivatives have shown potent, selective inhibition of FMS kinase.
-
FGFR: Fibroblast Growth Factor Receptors are another family of RTKs whose aberrant signaling can drive proliferation in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent pan-FGFR inhibitors.
-
-
Multi-Targeted Kinase Inhibition: A significant advantage of some pyrrolopyridine derivatives is their ability to inhibit multiple kinases simultaneously. This multi-targeted approach can combat the signaling redundancy and resistance mechanisms that often plague single-target therapies. Compounds have been developed that show activity against a panel of kinases including VEGFR2, EGFR, HER2, and CDK2.
Modulation of Downstream Signaling Pathways
Inhibition of upstream kinases by pyrrolo[3,2-b]pyridine compounds directly impacts the key signaling cascades that regulate cell fate. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central hub for cell growth, proliferation, and survival, and its deregulation is a common feature in human cancers.
Caption: The PI3K/Akt/mTOR signaling pathway inhibited by pyrrolopyridine compounds.
Induction of Cell Cycle Arrest and Apoptosis
A direct consequence of kinase inhibition and pathway disruption is the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Treatment with pyrrolopyridine derivatives often causes cancer cells to accumulate in the G2/M phase of the cell cycle, preventing them from completing mitosis and dividing.
-
Apoptosis: These compounds can trigger programmed cell death by modulating the expression of key apoptotic proteins. Studies have shown an increase in pro-apoptotic proteins like Bax and caspases, coupled with a decrease in the anti-apoptotic protein Bcl-2.
Caption: Workflow for evaluating the in vitro antiproliferative effects.
Part 2: Quantitative Analysis of Antiproliferative Activity
The potency of pyrrolopyridine derivatives is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth.
In Vitro Antiproliferative Activity (IC50)
The following table summarizes the reported antiproliferative activities of various pyrrolopyridine derivatives against a range of human cancer cell lines.
| Compound ID/Class | Cancer Cell Line(s) | Cell Line Type | Reported IC50 (µM) | Reference |
| Pyrrolo[3,2-b]pyridine (Ir, It) | A375 | Human Melanoma | More potent than Sorafenib | |
| Pyrrolo[3,2-c]pyridine (1r) | Ovarian, Prostate, Breast | Various | 0.15 - 1.78 | |
| Pyrrolo[3,2-d]pyrimidine (2) | L1210, CCRF-CEM, HeLa | Leukemia, Cervical | Sub-micromolar | |
| 1H-pyrrolo[3,2-c]pyridine (10t) | HeLa, SGC-7901, MCF-7 | Cervical, Gastric, Breast | 0.12 - 0.21 | |
| Pyrrolo[2,3-d]pyrimidine (6i) | MCF-7 | Breast | 6.10 | |
| Pyrrolo[2,3-d]pyrimidine (6v) | MCF-7 | Breast | 6.49 |
Kinase Inhibitory Activity
The direct inhibitory effect on target kinases is a critical measure of a compound's mechanism of action.
| Compound ID/Class | Target Kinase | Reported IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine (1r) | FMS (CSF-1R) | 30 | |
| Pyrrolo[3,2-c]pyridine (1e) | FMS (CSF-1R) | 60 | |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR1 | 7 | |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR2 | 9 | |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR3 | 25 |
Part 3: Key Experimental Protocols
Reproducible and robust experimental design is crucial for evaluating novel compounds. The following protocols are standard methodologies in the field.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The this compound scaffold and its related isomers are exceptionally versatile frameworks for the design of novel antiproliferative agents. The extensive body of research demonstrates their potential to potently and selectively inhibit a range of protein kinases crucial for cancer cell proliferation and survival. The ability to induce cell cycle arrest and apoptosis further validates their therapeutic promise.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. The exploration of novel substitutions on the pyrrolopyridine core could lead to the discovery of inhibitors with unique kinase selectivity profiles or the ability to overcome known drug resistance mechanisms. Ultimately, the continued investigation of this privileged scaffold holds significant potential for delivering the next generation of targeted cancer therapies.
References
- Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010).
A Technical Guide to the Physicochemical Properties of Substituted 3H-Pyrrolo[3,2-b]pyridines
Abstract
The 3H-Pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. As a key bioisostere of both indole and purine systems, its derivatives have been instrumental in the development of therapeutics, particularly kinase inhibitors.[1] The strategic placement of a nitrogen atom in the six-membered ring significantly alters the core's physicochemical properties compared to its indole counterpart, profoundly influencing aqueous solubility, lipophilicity, and target engagement. This guide provides an in-depth analysis of these critical properties, offering both theoretical grounding and practical experimental methodologies for their evaluation. We will explore the electronic landscape of the 6-azaindole core, the impact of substitution on its key physicochemical parameters, and provide field-proven protocols for their accurate measurement, empowering researchers in drug discovery to rationally design and optimize novel therapeutics.
The 6-Azaindole Scaffold: A Strategic Choice in Drug Design
The pyrrolopyridine scaffold is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. Six distinct isomers exist, with the position of the nitrogen atom in the pyridine ring defining their unique chemical character. The this compound, or 6-azaindole, has emerged as a particularly valuable core.
The rationale for its use is multi-faceted:
-
Bioisosterism: The 6-azaindole nucleus mimics the purine ring of ATP, enabling derivatives to act as competitive inhibitors in the hinge region of protein kinases.[1]
-
Modulation of Properties: The introduction of the pyridine nitrogen atom provides a hydrogen bond acceptor, which can enhance binding affinity to biological targets.[1] More critically, it significantly alters the molecule's physicochemical profile. Compared to a parent indole, azaindoles, including the 6-azaindole isomer, consistently demonstrate enhanced aqueous solubility—a crucial parameter for drug delivery and bioavailability.[1][2]
-
Intellectual Property: The unique structure of azaindoles provides an avenue for creating novel chemical entities with distinct patentability.[1]
Understanding and controlling the physicochemical properties of this scaffold are paramount for translating a promising lead compound into a viable drug candidate. The key properties that dictate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile are its electronic character (pKa), lipophilicity (LogP/LogD), and aqueous solubility.
Electronic Properties and Acidity (pKa)
The electronic distribution within the 6-azaindole ring system is fundamental to its reactivity, intermolecular interactions, and ionization state. The pyridine nitrogen acts as an electron-withdrawing group, influencing the electron density of the entire bicyclic system, including the pyrrole nitrogen.
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For the 6-azaindole scaffold, two key pKa values are relevant: the pKa of the pyridine nitrogen (characterizing its basicity) and the pKa of the pyrrole N-H group (characterizing its acidity). These values dictate the charge state of the molecule in different physiological environments, which in turn affects solubility, cell membrane permeability, and target binding.
While extensive experimental data for substituted 3H-Pyrrolo[3,2-b]pyridines is not widely published, computational models predict a pKa of approximately 14.66 for the N-H proton of the parent 6-azaindole, indicating it is a very weak acid. The basicity of the pyridine nitrogen will be influenced by substituents on the ring.
Structure-Property Relationship: The Impact of Substituents
The strategic placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) allows for the fine-tuning of the scaffold's electronic properties.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): When placed on the ring, EWGs decrease the electron density. This makes the pyridine nitrogen less basic (lowering its pKa) and the pyrrole N-H proton more acidic (lowering its pKa).
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂, -CH₃): Conversely, EDGs increase electron density, making the pyridine nitrogen more basic (increasing its pKa) and the pyrrole N-H proton less acidic (increasing its pKa).
This relationship can be visualized as a logical workflow for medicinal chemists.
Caption: Impact of substituents on core physicochemical properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values. It involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).
Causality: The principle lies in tracking the pH as the compound's ionizable groups are neutralized. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This method is robust and provides a direct thermodynamic measurement.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mix like methanol for poorly soluble compounds). Ensure the compound is fully dissolved.
-
Blank Titration: Perform a titration of the solvent system alone with the chosen titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to establish the baseline response of the system.
-
Sample Titration: Place a known volume of the compound's stock solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration Process: Add the titrant in small, precise increments using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve (the inflection point). The pKa is the pH value at which half of the titrant volume required to reach the equivalence point has been added.
-
Correction (if necessary): If a co-solvent was used, extrapolation methods (e.g., Yasuda-Shedlovsky plots) are required to determine the pKa value in a purely aqueous medium.
In-Text Citation Example: Potentiometric titration is a highly accurate method for pKa determination but requires milligram quantities of pure compound and careful preparation of carbonate-free solutions to avoid errors.[3]
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior, including membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: Represents the ratio of the concentration of the neutral species of a compound in a biphasic system of octan-1-ol and water at equilibrium.
-
LogD: Represents the ratio of the sum of the concentrations of all species (neutral and ionized) of a compound between octan-1-ol and water at a specific pH. For ionizable compounds like 6-azaindoles, LogD is the more physiologically relevant parameter.[4]
The relationship between LogP and LogD is dependent on the pKa of the compound. For a basic compound, the relationship is: LogD = LogP - log(1 + 10^(pKa - pH))
Experimental Protocol: LogD Determination by Reverse-Phase HPLC
While the traditional shake-flask method is the gold standard, it is labor-intensive. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative for estimating lipophilicity.[2]
Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP/D values, the lipophilicity of unknown compounds can be determined.
Step-by-Step Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of 5-7 calibration standards—commercially available compounds with well-established LogP values that span the expected range of the test compounds.
-
Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R_). Also, determine the column's void time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * (log k') + c).
-
Test Compound Analysis: Dissolve the substituted 6-azaindole derivatives in a suitable solvent and inject them onto the same HPLC system under identical conditions.
-
Determine LogP/D: Record the retention time for each test compound, calculate its log k', and use the calibration equation to determine its LogP value. To measure LogD at a specific pH, the mobile phase must be buffered to that pH.
In-Text Citation Example: RP-HPLC methods provide a rapid and compound-sparing approach for determining lipophilicity, with a linear relationship established between the retention time and the LogP value.[5]
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[2] There are two primary types of solubility measurements used in drug discovery:
-
Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput method used for early-stage screening.[6]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a more accurate but time-consuming measurement, crucial for lead optimization and pre-formulation.[6]
Studies have shown that replacing an indole core with a 6-azaindole can significantly enhance aqueous solubility.[1][2] This is a key strategic advantage of this scaffold.
| Scaffold Type | Compound | Thermodynamic Solubility (µg/mL) |
| Indole | Indole-2-carboxamide analog | 1.6 |
| 6-Azaindole | 6-Azaindole-2-carboxamide analog | 6.8 |
| 7-Azaindole | 7-Azaindole-2-carboxamide analog | 2.5 |
| Table adapted from comparative data on cannabinoid receptor modulators.[2] |
This four-fold increase in solubility for the 6-azaindole analog highlights the profound impact of the nitrogen placement. In another compound series, the switch to an azaindole scaffold increased solubility by over 25-fold.[1]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
Causality: This method ensures that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound, providing the most accurate and relevant measure of its solubility for pharmaceutical development. The extended incubation time allows for any potential phase transformations of the solid material to occur.[7]
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid test compound (enough to ensure undissolved solid remains at the end) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for an extended period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, carefully separate the solid phase from the saturated solution. This is typically done by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration using a low-binding filter plate (e.g., Millipore MultiScreen).[1]
-
Quantification: Prepare a standard calibration curve of the test compound at known concentrations. Dilute the saturated supernatant and analyze it using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
-
Calculation: Use the calibration curve to calculate the concentration in the original supernatant, which represents the thermodynamic solubility.
In-Text Citation Example: Thermodynamic solubility is determined when the solution and excess solid are at equilibrium, providing a crucial value for lead optimization and formulation development.
Conclusion
The this compound scaffold offers medicinal chemists a powerful tool for developing novel therapeutics. Its value lies not only in its bioisosteric relationship with purines but also in the significant and favorable modulation of physicochemical properties it provides compared to the parent indole ring system. The strategic introduction of the nitrogen atom at the 6-position demonstrably enhances aqueous solubility, a critical parameter for drug viability.
By understanding the interplay between substitution patterns and the resulting electronic properties, lipophilicity, and solubility, researchers can rationally design 6-azaindole derivatives with optimized ADME profiles. The application of robust, field-proven experimental protocols, such as those detailed in this guide, is essential for generating the high-quality data needed to validate these designs and advance promising candidates through the drug discovery pipeline. The continued exploration of this privileged scaffold, grounded in a solid understanding of its physicochemical nature, will undoubtedly lead to the development of next-generation medicines.
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
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The Emergence of 3H-Pyrrolo[3,2-b]pyridine Scaffolds as Potent Kinase Inhibitors: A Technical Guide
Introduction: The Kinase Conundrum and the Rise of a Privileged Scaffold
The human kinome, comprising over 500 protein kinases, represents a critical nexus of cellular signaling. These enzymes, through the phosphorylation of substrate proteins, orchestrate a vast array of physiological processes, from cell growth and differentiation to metabolism and apoptosis. Consequently, dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases. This has positioned protein kinases as one of the most intensively pursued classes of drug targets.
The development of small molecule kinase inhibitors has revolutionized molecularly targeted therapy. These agents typically compete with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades. While significant clinical success has been achieved, challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds.
In this landscape, the 3H-pyrrolo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, featuring a pyridine ring fused to a pyrrole ring, provides a versatile framework for the design of potent and selective kinase inhibitors. The nitrogen atoms within the ring system offer key hydrogen bonding opportunities within the kinase ATP-binding pocket, mimicking the interactions of the natural adenine moiety of ATP. This guide provides an in-depth technical overview of the discovery and development of this compound derivatives as kinase inhibitors, intended for researchers and drug development professionals.
Synthetic Strategies for the this compound Core
The efficient construction of the this compound scaffold is a cornerstone of drug discovery efforts in this area. While numerous synthetic routes have been reported, a common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
A generalized synthetic scheme is presented below. It is important to note that the specific reagents and conditions may be adapted based on the desired substitution patterns on the final molecule.
Figure 1: A generalized workflow for the synthesis of functionalized this compound kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
The primary mechanism by which this compound derivatives exert their inhibitory effect is through competitive binding to the ATP pocket of the target kinase. The structural features of the scaffold are exquisitely suited for this role.
The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of the kinase. This region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and is crucial for ATP binding. By occupying this site, the inhibitor physically blocks the entry of ATP, thereby preventing the phosphotransfer reaction.
The diverse substitution patterns that can be introduced onto the this compound core allow for the fine-tuning of selectivity and potency. Substituents can be designed to interact with specific amino acid residues in the hydrophobic regions and solvent-exposed areas of the ATP-binding site, leading to inhibitors with high affinity for their intended targets.
Targeted Signaling Pathways
Derivatives of the pyrrolopyridine scaffold have demonstrated inhibitory activity against a range of kinases implicated in oncogenic signaling. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.
Figure 2: Inhibition of the EGFR signaling pathway by a this compound derivative.
Figure 3: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Structure-Activity Relationship (SAR) and Kinase Profiling
The potency and selectivity of this compound kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold. Systematic SAR studies are crucial for optimizing lead compounds.
| Compound ID | R1 Substituent | R2 Substituent | Target Kinase | IC50 (nM) | Reference |
| PQR-101 | Phenyl | -H | FMS | 60 | [1] |
| PQR-102 | 4-fluorophenyl | -H | FMS | 30 | [1] |
| XYZ-201 | -H | 3-methoxy-4-aminophenyl | GSK-3β | 0.22 | [2] |
| XYZ-202 | -H | 4-aminophenyl | GSK-3β | 0.26 | [2] |
| ABC-301 | 2,4-dichloro-5-methoxyphenyl | Amide derivative | Melanoma cell line A375 | Potent antiproliferative activity | [3] |
Table 1: Representative examples of pyrrolopyridine derivatives and their kinase inhibitory activities. Note: The specific isomer of the pyrrolopyridine core may vary in the cited literature. This table is illustrative of the types of data generated in SAR studies.
Experimental Protocols
The evaluation of novel kinase inhibitors requires a robust and reproducible set of experimental assays. This section provides detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
This compound test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the purified kinase to each well.
-
Incubate at room temperature for 10 minutes to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically for each kinase.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 4: Step-by-step workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the phosphorylation status of specific proteins downstream of the targeted kinase, providing a direct measure of the inhibitor's effect on the signaling pathway in a cellular context.
Materials:
-
Cell lysates from cells treated with the this compound inhibitor
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Pharmacokinetic Considerations
The successful development of a kinase inhibitor for clinical use depends not only on its potency and selectivity but also on its pharmacokinetic (PK) properties. These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), determine the drug's bioavailability and half-life in the body.
For pyrrolopyridine-based kinase inhibitors, key PK parameters to consider include:
-
Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which can affect its distribution and availability to target tissues.
-
Metabolism: The biotransformation of the compound, primarily by cytochrome P450 enzymes in the liver. The formation of active or toxic metabolites is a critical consideration.
-
Half-life: The time it takes for the plasma concentration of the drug to be reduced by half.
Computational models and in vitro assays (e.g., Caco-2 permeability, microsomal stability) are often used in the early stages of drug discovery to predict the PK properties of novel compounds.[6][7] In vivo studies in animal models are then necessary to validate these predictions and to fully characterize the ADME profile of a lead candidate. While specific data for this compound derivatives is still emerging, related pyridine and pyrrole-containing kinase inhibitors have shown a wide range of pharmacokinetic profiles, highlighting the importance of optimizing these properties during lead development.[8]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. Its ability to effectively mimic the binding of ATP in the kinase active site, combined with the vast chemical space accessible through synthetic modifications, ensures its continued relevance in drug discovery.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: The development of inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Overcoming Resistance: The design of next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Exploring New Targets: The application of the this compound scaffold to inhibit a broader range of kinase targets implicated in various diseases.
-
Optimizing Drug-like Properties: A continued focus on improving the pharmacokinetic and physicochemical properties of lead compounds to enhance their clinical developability.
As our understanding of the human kinome and its role in disease continues to expand, the strategic deployment of privileged scaffolds like this compound will undoubtedly play a pivotal role in the development of novel and effective targeted therapies.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
- Zhang, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236.
- Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
- Rahman, M. H., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Molecules, 27(15), 4967.
- Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 237, 114389.
- Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(9), 1133.
- El-Sayed, N. N. E., et al. (2021). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
- Karimi, F., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Chilean Chemical Society, 60(3), 2993-2996.
- Park, E., et al. (2021). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Journal of Medicinal Chemistry, 64(2), 958-979.
- Al-Romaigh, H. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
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- van Erp, N. P., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(9), 559-577.
- El-Maksoud, A. I. A., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 5(2), 113-128.
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- El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(10), 2447-2457.
- Li, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1657.
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 3H-Pyrrolo[3,2-b]pyridine Analogues
Abstract
The 3H-Pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for indole and purine systems have propelled its integration into a multitude of drug discovery programs. This guide provides an in-depth exploration of the therapeutic landscape of 7-azaindole analogues, with a primary focus on their role as kinase inhibitors. We will dissect their mechanisms of action, delve into synthetic strategies, analyze structure-activity relationships, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.
The 7-Azaindole Core: A Privileged Scaffold in Drug Discovery
The 7-azaindole framework is a bicyclic heterocycle that strategically replaces a carbon atom in the benzene ring of indole with a nitrogen atom. This seemingly subtle modification imparts significant changes to the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability.[1][2] These alterations often lead to improved pharmacokinetic profiles, such as enhanced bioavailability and reduced off-target effects, making the 7-azaindole a highly sought-after scaffold in drug design.[1]
The true therapeutic prowess of 7-azaindole analogues lies in their remarkable versatility. They have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] A significant portion of this activity stems from their ability to potently and selectively inhibit various protein kinases, which are critical regulators of cellular processes frequently dysregulated in disease.
Mechanism of Action: Targeting Key Signaling Cascades
The primary mechanism through which 7-azaindole analogues exert their therapeutic effects is the inhibition of protein kinases. The scaffold's nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the natural ligand, ATP.[3] This competitive inhibition disrupts downstream signaling pathways, leading to the modulation of cellular processes like proliferation, survival, and differentiation.
Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)
The RhoA/ROCK signaling pathway is a central regulator of cytoskeletal dynamics and is implicated in a range of pathologies, including hypertension, glaucoma, and cancer metastasis.[4][][6] 7-Azaindole-based inhibitors have been developed that show potent and selective inhibition of ROCK.[4][7][8] By blocking ROCK activity, these compounds can induce smooth muscle relaxation, reduce intraocular pressure, and inhibit cancer cell migration and invasion.
Caption: The RhoA/ROCK signaling pathway and the point of inhibition by 7-azaindole analogues.
Modulation of Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[8][9][10] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling transcriptional elongation.[10] Many cancers are addicted to the continuous transcription of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, making CDK9 an attractive therapeutic target.[11][12] Selective 7-azaindole-based CDK9 inhibitors have been developed that can downregulate the expression of these key survival proteins, leading to apoptosis in cancer cells.[13][14]
Caption: The role of CDK9 in transcriptional elongation and its inhibition by 7-azaindole analogues.
Targeting FMS-like Tyrosine Kinase 3 (FLT3) and FMS Kinase
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoiesis, and its activating mutations are common drivers in acute myeloid leukemia (AML).[15] Similarly, FMS kinase (CSF-1R) plays a vital role in the survival and differentiation of monocytes and macrophages and is implicated in various cancers and inflammatory diseases.[13] Several pyrrolopyridine derivatives have been investigated as potent inhibitors of these kinases, demonstrating their potential in treating hematological malignancies and other cancers.[15][16][17]
Inhibition of DEAD-box Helicase 3 (DDX3)
DDX3 is an RNA helicase involved in multiple aspects of RNA metabolism and has been implicated in tumorigenesis and viral infections.[7] It plays a role in signaling pathways such as Wnt/β-catenin.[18] Novel 7-azaindole derivatives have been designed to target the ATP-binding pocket of DDX3, showing promise as anti-cancer agents by inhibiting its function.[11]
Synthetic Strategies for this compound Analogues
A variety of synthetic routes have been developed to construct the 7-azaindole core and its derivatives. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Classical Named Reactions for Scaffold Construction
Several classical indole syntheses have been adapted for the preparation of azaindoles, including:
-
Fischer Indole Synthesis: This method involves the reaction of a pyridine-based hydrazine with a ketone or aldehyde under acidic conditions.
-
Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitropyridine derivative.
-
Madelung Synthesis: This involves the intramolecular cyclization of an N-(2-pyridyl)amide.
Modern Transition-Metal Catalyzed Methodologies
Modern synthetic chemistry has provided powerful tools for the construction of the 7-azaindole scaffold with high efficiency and functional group tolerance.
-
Palladium-Catalyzed Cross-Coupling and Cyclization: A highly effective two-step process involves an initial Sonogashira coupling of an aminopyridine with a terminal alkyne, followed by a base-mediated intramolecular cyclization to form the pyrrole ring.[19]
-
Buchwald-Hartwig Amination: This reaction can be employed for the C-N bond formation in the final cyclization step or for introducing amine substituents onto the pre-formed azaindole core.
Multi-Component Reactions
One-pot, multi-component reactions offer an efficient approach to rapidly generate libraries of substituted pyrrolopyridines from simple starting materials. These reactions often involve the condensation of an aminopyrrole, an aldehyde, and a third component like malononitrile.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic exploration of the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of 7-azaindole analogues.
-
Substitutions at the N1-position: Modification at this position can influence the compound's interaction with the solvent-exposed region of the ATP-binding pocket and can be used to tune physicochemical properties.
-
Substitutions at the C3-position: This position is often directed towards the ribose-binding pocket of the kinase and is a key area for modulating potency and selectivity.
-
Modifications on the Pyridine Ring: Substitutions on the pyridine ring can impact the electronic properties of the scaffold and provide additional interaction points with the target kinase.
In Vitro and In Vivo Evaluation
A robust and systematic evaluation cascade is essential to characterize the therapeutic potential of novel this compound analogues.
In Vitro Assays
-
Biochemical Assays: These assays, such as radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., TR-FRET), directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target in a cellular context.
-
Cytotoxicity/Antiproliferative Assays: The MTT or SRB assays are commonly used to determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50 or GI50). A variety of cell lines relevant to the targeted disease should be used, such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[20][21]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to assess the induction of apoptosis and cell cycle arrest in treated cells.[22]
Early assessment of ADME properties is critical for selecting candidates with favorable pharmacokinetic profiles.
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes and measuring its degradation over time provides an indication of its metabolic stability.[23]
-
Permeability: The Caco-2 permeability assay is a standard method to predict intestinal absorption of orally administered drugs.[1]
-
CYP450 Inhibition: Assays to determine the potential of a compound to inhibit major cytochrome P450 enzymes are crucial for assessing the risk of drug-drug interactions.[23]
In Vivo Models
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to assess the anti-tumor activity of the compounds.
-
Pharmacokinetic Studies: These studies in animals determine key parameters such as bioavailability, half-life, and clearance, which are essential for designing clinical dosing regimens.
-
Toxicology Studies: Preliminary toxicology studies are conducted to identify any potential safety concerns.
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 7-azaindole analogue and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol: Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH regenerating system, and buffer in a 96-well plate.
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t½) and intrinsic clearance (CLint).
Quantitative Data Summary
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity (GI50, µM) | Reference |
| Compound 4g | PARP | - | MCF-7 | 15.56 | [23] |
| Compound 10t | Tubulin | - | HeLa | 0.12 | [21] |
| Compound 10t | Tubulin | - | SGC-7901 | 0.15 | [21] |
| Compound 10t | Tubulin | - | MCF-7 | 0.21 | [21] |
| Compound 1r | FMS | 30 | - | - | [17] |
| Compound 5k | EGFR | 79 | - | - | [22] |
| Compound 5k | Her2 | 40 | - | - | [22] |
| Compound 5k | VEGFR2 | 136 | - | - | [22] |
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established itself as a versatile and fruitful starting point for the development of novel therapeutics. Its success as a kinase inhibitor is particularly noteworthy, with several compounds advancing into clinical trials and approved drugs on the market. The continued exploration of this privileged scaffold, coupled with advances in synthetic chemistry and a deeper understanding of disease biology, promises to yield a new generation of highly effective and selective medicines. Future efforts will likely focus on developing analogues with improved pharmacokinetic properties, exploring novel therapeutic targets beyond kinases, and employing innovative drug delivery strategies to maximize their therapeutic potential.
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Mass Spectrometry Analysis of Novel 3H-Pyrrolo[3,2-b]pyridine Compounds: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide:
Abstract
The 3H-Pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. As drug discovery pipelines increasingly focus on novel chemical entities, the unambiguous structural characterization of these molecules has become paramount. Mass spectrometry (MS) has emerged as an indispensable analytical tool, providing unparalleled sensitivity and specificity for elucidating molecular structures and confirming synthetic success.[1][2][3] This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the mass spectrometric analysis of novel this compound compounds. It moves beyond procedural lists to explain the causality behind experimental choices, focusing on the integration of soft ionization techniques, high-resolution mass analysis, and tandem mass spectrometry to build a self-validating system for compound characterization.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technology
Pyrrolopyridines, including the this compound isomer, are heterocyclic compounds that feature prominently in biologically active molecules, including anticancer and anti-inflammatory agents.[4][5][6] Their structural complexity and potential for diverse substitution patterns necessitate robust analytical techniques for confirmation and purity assessment. The journey from a promising molecule in a computational model to a viable drug candidate relies on definitive analytical data at every stage.
Mass spectrometry is a cornerstone of this process, offering the ability to determine the mass-to-charge ratio (m/z) of ions with exceptional precision.[1] For novel compounds, high-resolution mass spectrometry (HRMS) is particularly critical, as it provides exact mass measurements that enable the determination of elemental composition, a foundational step in structural elucidation.[7][8] This guide details the strategic application of modern MS techniques to accelerate the research and development of this important class of compounds.
The Analytical Cornerstone: Designing the Mass Spectrometry Experiment
A successful MS analysis is not merely the result of a sophisticated instrument but of a well-designed experiment. The physical and chemical properties of the this compound core—namely its aromaticity, polarity, and potential for thermal lability—dictate the optimal analytical approach.
Ionization Source Selection: The Gateway to the Mass Analyzer
The first critical choice is the ionization method. The goal is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation, ensuring the molecular ion is preserved for accurate mass measurement.
-
Electrospray Ionization (ESI): The Workhorse for Polar Heterocycles ESI is a "soft" ionization technique, meaning it imparts very little excess energy onto the analyte molecule, thus minimizing in-source fragmentation.[9][10] This is the preferred method for pyrrolopyridine derivatives for several reasons:
-
Compatibility: These compounds are typically analyzed in solution (e.g., methanol, acetonitrile), which is directly compatible with the ESI process.
-
Mechanism: ESI generates ions by applying a high voltage to a liquid to create an aerosol.[9][11] As the solvent evaporates from the charged droplets, the charge density on the analyte increases, eventually forming gas-phase ions (typically protonated molecules, [M+H]⁺). This process avoids the high temperatures that could degrade the sample.
-
Sensitivity: ESI is highly sensitive, capable of detecting compounds at very low concentrations, which is crucial when working with precious, newly synthesized molecules.[3]
-
Mass Analyzer Selection: The Core of Mass Measurement
The choice of mass analyzer determines the resolution and accuracy of the mass measurement. For novel compound characterization, high-resolution instruments are not just advantageous; they are essential.
-
High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Identification HRMS instruments can distinguish between ions with very similar mass-to-charge ratios, providing mass measurements with an accuracy of better than 5 parts per million (ppm).[7] This precision is the key to determining a molecule's elemental composition.[8][12] For example, a low-resolution instrument might measure a mass of 250.1 Da, which could correspond to numerous molecular formulas. An HRMS instrument, however, might measure the mass as 250.1234 Da, a value that may correspond to only one chemically plausible formula.
Two common types of HRMS analyzers are:
-
Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance. Lighter ions travel faster, allowing for separation based on mass. When coupled with a quadrupole for ion selection (Q-TOF), it becomes a powerful tool for both precursor ion scanning and high-resolution MS/MS.[13]
-
Orbitrap: Traps ions in an electrostatic field and measures the frequency of their oscillations, which is inversely proportional to their m/z. Orbitrap analyzers are renowned for their exceptional resolution (often exceeding 100,000) and mass accuracy.[7][8]
-
Workflow for Structural Elucidation
The complete analysis of a novel this compound compound follows a logical and systematic workflow, designed to build a comprehensive and validated structural profile.
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An In-Depth Technical Guide to Understanding the Mechanism of Action of 3H-Pyrrolo[3,2-b]pyridine Derivatives
Introduction
The 3H-Pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. As a deaza-isostere of purine, this core structure provides a versatile template for the design of potent and selective kinase inhibitors.[1] The strategic placement of nitrogen atoms within the bicyclic system allows for crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it an ideal starting point for the development of targeted therapeutics. This guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a focus on their role as kinase inhibitors in oncology and neurodegenerative diseases. We will delve into their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.
Core Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for the majority of biologically active this compound derivatives is the inhibition of protein kinases. These small molecules are typically designed to be ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling cascade. The pyrrolopyridine core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase's hinge region, a critical interaction for potent inhibition.
Key Kinase Targets and Associated Signaling Pathways
While the this compound scaffold can be adapted to target a wide range of kinases, this guide will focus on three well-documented targets for the broader pyrrolopyridine class: Fibroblast Growth Factor Receptor (FGFR), FMS Kinase (CSF-1R), and Glycogen Synthase Kinase-3β (GSK-3β).
1. Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[2] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a key driver in various cancers.[2] Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent FGFR inhibitors.
Downstream Signaling Cascade: Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary pathways activated include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.
-
PLCγ-PKC Pathway: This pathway influences cell migration and differentiation.
-
JAK-STAT Pathway: This pathway is involved in cell survival and proliferation.
By inhibiting FGFR, this compound derivatives can effectively block these downstream pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
2. FMS Kinase (CSF-1R) Inhibition
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[3] Overexpression of FMS and its ligand CSF-1 is implicated in various cancers and inflammatory diseases like rheumatoid arthritis.[3] Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase.[3]
Downstream Signaling Cascade: Activation of FMS kinase leads to the recruitment and phosphorylation of several downstream signaling proteins, though the specific pathways are complex and cell-type dependent. Key outcomes of FMS signaling include:
-
Increased Cell Survival: Mediated through the activation of survival pathways like PI3K/AKT.
-
Enhanced Proliferation: Driven by the MAPK/ERK pathway.
-
Differentiation: Leading to the maturation of macrophages.
Inhibition of FMS by this compound derivatives can reduce tumor-associated macrophages, which are known to promote tumor growth and metastasis, and can also alleviate inflammation.
3. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[3] Dysregulation of GSK-3β is strongly associated with neurodegenerative disorders like Alzheimer's disease, as well as cancer and bipolar disorder.[2] Pyrrolo[2,3-b]pyridine derivatives have emerged as potent and selective inhibitors of GSK-3β.[2]
Downstream Signaling and Cellular Effects: In the context of Alzheimer's disease, hyperactive GSK-3β is a key driver of tau protein hyperphosphorylation, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[2] GSK-3β also plays a pro-apoptotic role in neurons. Inhibition of GSK-3β by this compound derivatives can:
-
Reduce Tau Hyperphosphorylation: By directly blocking the kinase activity of GSK-3β.
-
Promote Neuronal Survival: By inhibiting the pro-apoptotic functions of GSK-3β and up-regulating pro-survival proteins like β-catenin.[2]
Structure-Activity Relationship (SAR)
While extensive SAR studies specifically for the this compound scaffold are not widely available, insights can be drawn from related pyrrolopyrimidine and pyridine derivatives.[4][5]
-
Substitutions on the Pyrrole Ring: Modifications at this position can influence selectivity and potency. For instance, the introduction of small alkyl or cycloalkyl groups can enhance binding affinity.
-
Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for activity. Electron-withdrawing groups, such as halogens or nitro groups, in the para position of a phenyl ring attached to the scaffold have been shown to improve antiproliferative activity.[5] Conversely, bulky groups can be detrimental to activity.[6]
-
Amide and Urea Linkers: Many potent pyrrolopyridine inhibitors incorporate diaryl urea or amide moieties. The nature of these linkers and the substituents on the terminal phenyl ring significantly impact potency and pharmacokinetic properties.
It is important to note that these are general trends, and the optimal substitution pattern is highly dependent on the specific kinase being targeted.
Experimental Workflows for Mechanistic Elucidation
A series of well-established in vitro assays are employed to characterize the mechanism of action of this compound derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol). Prepare serial dilutions of the this compound derivative.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific peptide or protein substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled enzyme for luminescence-based detection).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for filtration-based assays or a chelating agent like EDTA).
-
Signal Detection: The method of detection depends on the assay format:
-
Radiometric: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away excess [γ-³²P]ATP and quantify the radioactivity using a scintillation counter.
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity. This is often done by converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTS Assay)
Objective: To assess the effect of the compound on the proliferation and viability of cancer cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTS Reagent Addition: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Western Blotting for Phosphorylated Proteins
Objective: To directly visualize the inhibition of a specific signaling pathway by measuring the phosphorylation status of key downstream proteins.
Detailed Protocol:
-
Cell Treatment and Lysis: Culture cells to approximately 80% confluency and treat them with the this compound derivative at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). A typical starting dilution is 1:1000.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which can be captured on X-ray film or with a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
Data Presentation
The following table summarizes the in vitro activity of representative pyrrolopyridine derivatives against various cancer cell lines.
| Compound ID | Scaffold | Target(s) | Cell Line | IC50 (µM) | Reference |
| 1r | Pyrrolo[3,2-c]pyridine | FMS | OVCAR-3 | 0.24 | [3] |
| 1r | Pyrrolo[3,2-c]pyridine | FMS | PC-3 | 0.38 | [3] |
| Compound 41 | Pyrrolo[2,3-b]pyridine | GSK-3β | SH-SY5Y | >100 (cytotoxicity) | [2] |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin | HeLa | 0.12 | [7] |
| Compound 13c | Pyrazolopyridine | - | PC3 | 5.195 | [8] |
| Compound 9 | Pyrazolopyridine | - | MCF7 | 21.045 | [8] |
Note: The data presented is for various pyrrolopyridine isomers and is intended to be representative of the potential activity of this class of compounds.
Conclusion
This compound derivatives represent a promising class of compounds, primarily functioning as ATP-competitive kinase inhibitors. Their versatile scaffold allows for the development of potent and selective inhibitors for a range of kinases implicated in cancer and neurodegenerative diseases, including FGFR, FMS, and GSK-3β. A comprehensive understanding of their mechanism of action, facilitated by the experimental workflows detailed in this guide, is crucial for their continued development as targeted therapeutics. The ability to rationally design these molecules based on structure-activity relationships, coupled with robust in vitro characterization, will undoubtedly lead to the discovery of novel and effective clinical candidates.
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1351. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). Retrieved from [Link]
-
Global Quantitative Proteomics Analysis Reveals the Downstream Signaling Networks of Msx1 and Msx2 in Myoblast Differentiation. (2022, March 14). Retrieved from [Link]
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How to monitor PKG and PKC activity by western blot? (2013, July 25). Retrieved from [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). Retrieved from [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023, August 15). Retrieved from [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). Retrieved from [Link]
-
Discovery and SAR of pyrrolo[2,1-f][3][6]triazin-4-amines as potent and selective PI3Kδ inhibitors. (n.d.). Retrieved from [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010, January 1). Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
A Streamlined One-Pot Synthesis of the 3H-Pyrrolo[3,2-b]pyridine Core: Strategy, Mechanism, and Implementation
An Application Note and Protocol for Researchers
Abstract
The pyrrolo[3,2-b]pyridine scaffold, a key azaindole isomer, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] Traditional multi-step syntheses of this moiety often suffer from drawbacks including laborious purification, reduced overall yield, and significant solvent waste. This application note details a robust and efficient one-pot, two-step method for the synthesis of substituted 1H-pyrrolo[3,2-b]pyridine cores, which exist in tautomeric equilibrium with the 3H-Pyrrolo[3,2-b]pyridine form. By leveraging a sequential copper-free Sonogashira cross-coupling and a base-mediated intramolecular cyclization, this protocol provides a streamlined and high-yield pathway from readily available 3-amino-2-chloropyridine and terminal alkynes. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss critical experimental parameters to ensure reproducibility and success.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered immense interest from the pharmaceutical and agrochemical industries.[3] Their structure, which incorporates both a pyrrole and a pyridine ring, allows them to act as bioisosteres of indoles, engaging with biological targets through a unique combination of hydrogen bonding and π-stacking interactions.[4] The pyrrolo[3,2-b]pyridine isomer, in particular, has been identified as a core component in potent inhibitors of various kinases and enzymes, demonstrating its value in the development of novel therapeutics for oncology and inflammatory diseases.[1][2]
The development of efficient synthetic routes is paramount to exploring the full potential of this scaffold. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of operational simplicity, time efficiency, and sustainability.[5][6] This guide provides a validated protocol for such a process.
Conceptual Framework: A Sequential Coupling-Cyclization Strategy
The protocol described herein is a one-pot sequential process built upon two well-established and powerful transformations in organic chemistry: the Sonogashira cross-coupling and a base-mediated hydroamination/cyclization.
-
Copper-Free Sonogashira Coupling: The first step involves the palladium-catalyzed coupling of a 3-amino-2-chloropyridine with a terminal alkyne. The choice of a copper-free variant is deliberate; it mitigates the formation of alkyne homocoupling byproducts (Glaser coupling), which can complicate purification.[7]
-
Base-Mediated Intramolecular Cyclization: Upon successful formation of the 2-alkynyl-3-aminopyridine intermediate, a strong base is introduced directly into the reaction vessel. This base facilitates the deprotonation of the amino group, which then undergoes an intramolecular nucleophilic attack on the adjacent alkyne (a 5-endo-dig cyclization) to construct the pyrrole ring and yield the final pyrrolo[3,2-b]pyridine product.[7]
This sequential one-pot approach is highly efficient as the conditions for the second step are compatible with the components of the first, eliminating the need for a workup and purification of the potentially unstable alkynyl-aminopyridine intermediate.
Proposed Reaction Mechanism
The following diagram illustrates the plausible catalytic cycle for the Sonogashira coupling followed by the base-mediated cyclization.
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Application of 3H-Pyrrolo[3,2-b]pyridines and Related Scaffolds in Cancer Cell Line Studies: A Technical Guide
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Oncology Research
The pyrrolopyridine core, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a fertile ground for the development of potent modulators of key biological processes, particularly in oncology. Among the various isomers, the 3H-pyrrolo[3,2-b]pyridine framework and its close relatives, such as pyrrolo[3,2-c]pyridines, have emerged as versatile starting points for the design of novel anti-cancer agents. These compounds have demonstrated efficacy in a range of cancer cell lines by targeting fundamental pillars of cancer cell survival and proliferation, including kinase signaling and cytoskeletal dynamics.
This technical guide provides an in-depth overview of the application of pyrrolopyridine derivatives in cancer cell line studies. We will delve into their primary mechanisms of action, supported by field-proven protocols for their evaluation, and present key data to illustrate their potential as therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Mechanisms of Action: Targeting Critical Cancer Pathways
Pyrrolopyridine derivatives exert their anti-cancer effects primarily through two well-established mechanisms: inhibition of protein kinases and disruption of microtubule dynamics.
Kinase Inhibition: Halting Aberrant Proliferation Signals
Many cancers are driven by dysregulated protein kinase activity. Pyrrolopyridine derivatives have been successfully designed to target several key kinases implicated in tumor growth and survival. One notable example is the inhibition of FMS kinase (CSF-1R) by pyrrolo[3,2-c]pyridine derivatives.[1][2][3][4][5] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[3] In the tumor microenvironment, FMS signaling is hijacked to promote the differentiation of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive environment and support tumor growth.
Key Insight: The pyrrolopyridine scaffold acts as a bioisostere for the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.
Below is a conceptual diagram illustrating the inhibition of the FMS kinase signaling pathway by a pyrrolopyridine derivative.
Caption: FMS Kinase Signaling Inhibition.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
The microtubule network is essential for cell division, motility, and intracellular transport. Its dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, makes it an attractive target for anti-cancer therapy. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors.[6][7] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules.
Key Insight: Disruption of microtubule dynamics by pyrrolopyridine derivatives leads to a cascade of cellular events, including arrest of the cell cycle in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.[6][7]
The following diagram illustrates the impact of these compounds on the cell cycle.
Caption: Cell Cycle Arrest by Pyrrolopyridines.
Quantitative Data Summary
The anti-proliferative activity of pyrrolopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for representative compounds against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Primary Target | Reference |
| Pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian (SK-OV-3) | 0.15 | FMS Kinase | [1] |
| Compound 1r | Prostate (PC-3) | 0.47 | FMS Kinase | [1] | |
| Compound 1r | Breast (MDA-MB-231) | 0.18 | FMS Kinase | [1] | |
| 1H-Pyrrolo[3,2-c]pyridine | Compound 10t | Cervical (HeLa) | 0.12 | Tubulin | [6] |
| Compound 10t | Gastric (SGC-7901) | 0.15 | Tubulin | [6] | |
| Compound 10t | Breast (MCF-7) | 0.21 | Tubulin | [6] |
Note: IC50 values can vary depending on experimental conditions, such as cell seeding density and incubation time.
Experimental Workflow for Compound Evaluation
A systematic approach is crucial for evaluating the anti-cancer potential of novel pyrrolopyridine derivatives. The following workflow outlines a standard screening cascade.
Caption: Compound Screening Workflow.
Detailed Application Protocols
The following protocols are foundational for characterizing the anti-cancer properties of pyrrolopyridine derivatives in cell-based assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method for determining the cytotoxic effect of a compound by measuring the metabolic activity of cells.[8][9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolopyridine compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for "medium only" blanks.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolopyridine compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations.
-
Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. Purple formazan crystals should be visible under a microscope in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the compound concentration (log scale) to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[10][11][12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cells
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the pyrrolopyridine compound at the desired concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Adjust the cell density to 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14][15]
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS to remove any residual ethanol.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2 or FL3).
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram.
-
The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would be indicative of a compound that disrupts mitosis.
-
Conclusion and Future Directions
The this compound scaffold and its isomers represent a highly promising class of molecules for the development of novel anti-cancer therapeutics. Their ability to target key oncogenic pathways, such as kinase signaling and microtubule dynamics, provides a solid foundation for their further investigation. The protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds in cancer cell line studies. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
- Thakur, A., & Lum, L. G. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1958, 25-30.
- El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare.
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
- El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
- El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
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- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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Application Notes and Protocols for Assessing the Antibacterial Efficacy of 3H-Pyrrolo[3,2-B]pyridines
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating an urgent search for new chemical entities with potent antibacterial activity.[1] Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyrrolopyridine scaffold has garnered significant attention.[2][3] Specifically, derivatives of 3H-Pyrrolo[3,2-B]pyridines represent a promising class of molecules for antibacterial drug discovery, with studies indicating their potential to inhibit the growth of pathogenic bacteria.[3][4]
Pharmacological studies have demonstrated that various pyrrolopyrimidine derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[5] The unique electronic and structural features of the pyrrolopyridine core make it a versatile template for synthetic modification to optimize antibacterial potency and pharmacological properties.[5]
To rigorously evaluate the potential of novel 3H-Pyrrolo[3,2-B]pyridine derivatives, a systematic and standardized approach to assessing their antibacterial efficacy is paramount. This guide provides a comprehensive suite of protocols, from initial screening to more advanced characterization, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and universally comparable.[6][7][8][9]
Part 1: Foundational Steps and Preliminary Considerations
Compound Handling and Solubilization
The accuracy of any antibacterial assay is contingent on the proper handling and solubilization of the test compounds.
-
Solubility Testing: Before initiating antibacterial assays, the solubility of each this compound derivative must be determined in various solvents. Dimethyl sulfoxide (DMSO) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cell-toxic effects.
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-20 mg/mL or 10-50 mM) in a suitable solvent. These stocks should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in the appropriate sterile broth medium. It is critical to ensure that the compound does not precipitate upon dilution.
Selection of Bacterial Strains and Quality Control
The choice of bacterial strains is crucial for a comprehensive evaluation of antibacterial efficacy.
-
Panel of Bacteria: A representative panel should include both Gram-positive and Gram-negative bacteria. Standard reference strains from the American Type Culture Collection (ATCC) are recommended for consistency.
-
Clinical Isolates: In addition to reference strains, testing against a panel of recent clinical isolates, including MDR strains, can provide valuable insights into the potential clinical utility of the compounds.
-
Quality Control (QC): The inclusion of QC strains with known antimicrobial susceptibility profiles (e.g., those specified in CLSI M100 documents) is mandatory to validate the accuracy of the testing methodology.[8] Regular QC testing helps to ensure the consistency of media, reagents, and operator technique.
Part 2: Primary Screening Assays for Antibacterial Activity
The initial phase of screening aims to identify compounds that exhibit inhibitory activity against the selected bacterial panel.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13] The broth microdilution method is a quantitative and widely adopted technique for determining MIC values.[14][15][16]
This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. After a specified incubation period, the presence or absence of visible bacterial growth is determined.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of the Assay Plate (96-well format): a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add 100 µL of the test compound working solution to the first well of each row, creating a 2-fold dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will leave 100 µL in each well with serially diluted compound. d. The final column can serve as a growth control (no compound). An additional well with broth only can serve as a sterility control.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
| MIC Value (µg/mL) | Interpretation |
| ≤ 2 | Potent Activity |
| 4 - 16 | Moderate Activity |
| 32 - 64 | Weak Activity |
| ≥ 128 | Inactive |
Note: These are general guidelines; interpretation may vary based on the compound class and target pathogen.
Part 3: Advanced Assays for Bactericidal and Anti-Biofilm Activity
Compounds that demonstrate promising MIC values should be further characterized to determine their bactericidal potential and their ability to combat bacterial biofilms.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This assay is a crucial follow-up to the MIC to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.
-
Perform an MIC Assay: Complete the MIC assay as described in section 2.1.
-
Sub-culturing: From the wells corresponding to the MIC, and at 2x and 4x the MIC, pipette a small aliquot (e.g., 10-20 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Caption: Workflow for determining MIC and MBC.
Time-Kill Kinetics Assay
Time-kill assays provide a dynamic view of antibacterial activity, revealing the rate at which a compound kills a bacterial population over time.[19][20][21]
A standardized bacterial inoculum is exposed to a constant concentration of the test compound (typically multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
-
Preparation: a. Prepare flasks or tubes containing broth with the this compound derivative at concentrations of interest (e.g., 1x, 2x, 4x, and 8x MIC). b. Include a growth control flask (no compound). c. Prepare a standardized bacterial inoculum in the exponential growth phase.
-
Inoculation: Inoculate each flask to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions in sterile saline or phosphate-buffered saline (PBS). c. Plate the dilutions onto antibiotic-free agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Caption: Logic flow for a time-kill kinetics experiment.
Anti-Biofilm Activity Assessment
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assessing the ability of 3H-Pyrrolo[3,2-B]pyridines to inhibit biofilm formation or eradicate established biofilms is crucial.
The crystal violet assay is a simple, high-throughput method to quantify biofilm biomass.[22][23][24][25]
-
Plate Preparation: Prepare 2-fold serial dilutions of the test compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate.
-
Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted) to each well.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells carefully with PBS to remove any remaining non-adherent cells.[22]
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[24]
-
Washing: Discard the crystal violet solution and wash the plate again with water to remove excess stain.
-
Solubilization: Add 200 µL of 33% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Part 4: Preliminary Mechanistic Insights
While in-depth mechanism of action (MoA) studies are a complex undertaking, some initial experiments can provide valuable clues. The emergence of novel MoAs is critical in overcoming existing resistance mechanisms.[26][27][28]
-
Macromolecular Synthesis Assays: These assays can determine if the compounds interfere with key cellular processes like DNA, RNA, protein, or cell wall synthesis.
-
Membrane Permeability and Potential Assays: Using fluorescent dyes, it is possible to assess if the compounds disrupt the bacterial cell membrane integrity or dissipate the membrane potential, which can lead to rapid cell death.[29]
Conclusion
This guide provides a structured and robust framework for the comprehensive evaluation of the antibacterial efficacy of novel this compound derivatives. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data that will be crucial for identifying promising lead candidates for further development in the fight against antimicrobial resistance. The progression from primary screening to more complex assays ensures a thorough characterization of the antibacterial properties of these novel compounds.
References
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- Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science.
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- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. (n.d.). MDPI.
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- Antibiotics with novel mechanism of action discovered. (2019). Drug Target Review.
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- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
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Application Notes and Protocols for the Development of 3H-Pyrrolo[3,2-b]pyridine-Based Fluorescent Probes
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the design, synthesis, and application of novel fluorescent probes based on the 3H-pyrrolo[3,2-b]pyridine scaffold. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation to facilitate the development of sensitive and selective fluorescent probes for various biological and environmental analytes.
Introduction: The this compound Scaffold – A Promising Fluorophore Core
The quest for novel fluorophores with tunable photophysical properties is a cornerstone of advancements in chemical biology and diagnostics. The this compound core is an emerging heterocyclic scaffold with significant potential for the development of fluorescent probes. Its rigid, planar structure and electron-rich nature provide a robust platform for creating probes with high quantum yields and sensitivity to their microenvironment. The nitrogen atoms within the bicyclic system offer sites for protonation and coordination with metal ions, making this scaffold particularly suitable for designing probes for pH and specific cations.[1][2]
The inherent fluorescence of the this compound core can be modulated through strategic chemical modifications. By introducing specific recognition moieties and tuning the electron-donating or -withdrawing nature of substituents, it is possible to engineer probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte.
Probe Design and Synthesis: A Strategic Approach
The rational design of a fluorescent probe involves the integration of a fluorophore, a recognition unit (receptor), and a linker. The this compound serves as the fluorophore, and its emission properties are modulated by the analyte binding to the recognition unit.
General Design Principles
A common strategy in fluorescent probe design is to utilize a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanism. For instance, a probe for a specific metal ion could be designed where the unbound probe is non-fluorescent due to PET from a receptor to the fluorophore. Upon metal ion binding, the PET process is inhibited, leading to a significant increase in fluorescence intensity ("turn-on" response).
Diagram 1: General Design of a this compound-Based Fluorescent Probe
Caption: A modular design of a fluorescent probe.
Synthetic Strategy: A Multi-step Approach
The synthesis of this compound derivatives can be achieved through various synthetic routes. A plausible approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following protocol is a generalized example for the synthesis of a hypothetical this compound-based probe for a metal ion.
Protocol 1: Synthesis of a Hypothetical this compound-Based Metal Ion Probe
This protocol is adapted from established methods for the synthesis of related pyrrolopyridine derivatives.[3]
Step 1: Synthesis of the this compound Core
-
Starting Materials: Commercially available 2-amino-3-bromopyridine and a suitable terminal alkyne.
-
Reaction: Perform a Sonogashira coupling between 2-amino-3-bromopyridine and the terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
-
Cyclization: The resulting 2-amino-3-alkynylpyridine undergoes an intramolecular cyclization upon heating, often with a base such as potassium tert-butoxide, to form the this compound core.
-
Purification: Purify the product by column chromatography on silica gel.
Step 2: Functionalization of the Core
-
Introduction of a Linker: The this compound core can be functionalized at various positions. For example, a formylation reaction (e.g., Vilsmeier-Haack reaction) can introduce an aldehyde group, which can serve as a linker.
-
Purification: Purify the functionalized core by recrystallization or column chromatography.
Step 3: Attachment of the Recognition Unit
-
Condensation Reaction: The aldehyde-functionalized this compound is reacted with a suitable amine-containing recognition unit (e.g., a derivative of ethylenediamine for sensing divalent metal ions) via a condensation reaction to form a Schiff base.
-
Reduction (Optional): The Schiff base can be reduced to a more stable amine linkage using a reducing agent like sodium borohydride (NaBH₄).
-
Final Purification: The final probe is purified by column chromatography or HPLC.
Diagram 2: Synthetic Workflow for a this compound Probe
Caption: A generalized synthetic route for the probe.
Photophysical Characterization: Understanding the Probe's Behavior
A thorough photophysical characterization is crucial to understand the properties and performance of the newly synthesized probe.
Protocol 2: Photophysical Characterization
-
UV-Vis Absorption Spectroscopy:
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Record the absorption spectrum over a range of 200-800 nm to determine the maximum absorption wavelength (λmax).
-
Perform a titration with the target analyte to observe changes in the absorption spectrum.
-
-
Fluorescence Spectroscopy:
-
Excite the probe at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem).
-
Perform a fluorescence titration by adding increasing concentrations of the target analyte and record the corresponding emission spectra.
-
Plot the fluorescence intensity at λem against the analyte concentration to determine the detection limit and binding constant.
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield (Φ) relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
-
Selectivity and Competition Studies:
-
Measure the fluorescence response of the probe in the presence of various potentially interfering ions or molecules to assess its selectivity.
-
Perform competition experiments by measuring the fluorescence response to the target analyte in the presence of interfering species.
-
Table 1: Key Photophysical Parameters to be Determined
| Parameter | Description |
| λmax (abs) | Wavelength of maximum absorption. |
| λmax (em) | Wavelength of maximum emission. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the probe absorbs light at a given wavelength. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. |
| Stokes Shift | The difference between the maximum absorption and emission wavelengths. |
| Detection Limit | The lowest concentration of the analyte that can be reliably detected. |
| Binding Constant (Ka) | A measure of the affinity of the probe for the analyte. |
Application in Cellular Imaging: Visualizing Analytes in Live Cells
The ultimate goal of developing a fluorescent probe is often its application in biological systems. The following is a general protocol for staining live cells.
Protocol 3: Live Cell Imaging
This protocol is a general guideline and should be optimized for the specific cell line and probe used.[4][5]
-
Cell Culture:
-
Culture the desired cell line (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips in a suitable growth medium until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the this compound-based probe in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the growth medium from the cells and wash them with phosphate-buffered saline (PBS).
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
-
Analyte Treatment (if applicable):
-
To visualize the response to an external analyte, treat the probe-loaded cells with the analyte of interest at various concentrations and for different time points.
-
-
Imaging:
-
Wash the cells with PBS to remove any excess probe.
-
Add fresh imaging medium (e.g., PBS or phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Diagram 3: Workflow for Live Cell Imaging
Caption: A step-by-step process for cellular imaging.
Data Analysis and Interpretation
-
Spectroscopic Data: Analyze the changes in absorption and emission spectra to understand the sensing mechanism. Calculate the detection limit and binding constant from titration data.
-
Imaging Data: Quantify the fluorescence intensity in different cellular compartments or under different treatment conditions using image analysis software (e.g., ImageJ). Co-localization studies with known organelle trackers can provide information about the subcellular distribution of the analyte.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal in cells | Poor cell permeability of the probe. | Modify the probe structure to increase lipophilicity or use a cell-permeabilizing agent. |
| Photobleaching. | Reduce the excitation light intensity or exposure time. Use an anti-fade mounting medium. | |
| High background fluorescence | Incomplete removal of excess probe. | Increase the number of washing steps. |
| Autofluorescence from cells or medium. | Use a phenol red-free medium. Image at longer wavelengths. | |
| Cell toxicity | High probe concentration. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration. |
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel fluorescent probes. By following the design principles, synthetic strategies, and characterization protocols outlined in these application notes, researchers can systematically develop and validate new tools for the sensitive and selective detection of a wide range of analytes in both chemical and biological systems. The insights gained from these probes will undoubtedly contribute to a deeper understanding of complex biological processes and aid in the development of new diagnostic and therapeutic agents.
References
-
Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells. PMC. [Link]
-
Water-soluble pyrrolo[3,2-b]pyrroles: synthesis, their luminescence and two-photon cellular imaging properties. ResearchGate. [Link]
-
Two Pyridine‐Based Fluorescent Probes for Sensing pH. ResearchGate. [Link]
-
Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. Lalbaba College. [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]
-
Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb(2+). ResearchGate. [Link]
-
Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. NIH. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. [Link]
-
Application of Probes in Live Cell Imaging. Bentham Open Archives. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]
-
Design and Development of Molecular Imaging Probes. PMC. [Link]
-
3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565. PubChem. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
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The 3H-Pyrrolo[3,2-b]pyridine Scaffold: A Versatile Platform for Innovative Drug Design
Introduction: Unlocking the Therapeutic Potential of a Privileged Heterocycle
The 3H-pyrrolo[3,2-b]pyridine core, a member of the azaindole family, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics. While often existing in tautomeric equilibrium with the more commonly depicted 1H- and 7H-forms, the this compound structure offers unique electronic and steric properties that can be exploited for targeted drug design. This guide provides a comprehensive overview of the synthetic strategies to access and functionalize this versatile core, alongside detailed protocols for evaluating the biological activity of its derivatives.
The pyrrolopyridine framework is a key component in numerous natural products and has been successfully incorporated into approved drugs, highlighting its therapeutic relevance.[1] Derivatives of the isomeric pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory effects against FMS kinase, suggesting potential applications in oncology and anti-inflammatory therapies.[1][2] Furthermore, various pyrrolo[2,3-b]pyridine analogs have shown promise as inhibitors of GSK-3β for Alzheimer's disease, and as potent anticancer agents.[3][4] This body of evidence underscores the vast potential of the broader pyrrolopyridine class, with the this compound scaffold offering a unique avenue for novel structure-activity relationship (SAR) exploration.
Section 1: Strategic Synthesis of the Pyrrolo[3,2-b]pyridine Core
The construction of the pyrrolo[3,2-b]pyridine (4-azaindole) nucleus is a critical first step in harnessing its potential. Several synthetic routes have been established, often starting from appropriately substituted pyridine precursors. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
A common and effective method for the synthesis of the pyrrolo[2,3-b]pyridine core involves the formylation of 1H-pyrrolo[2,3-b]pyridine at the C-3 position, followed by further modifications.[4] While this applies to an isomer, similar logic can be applied to the synthesis of the desired [3,2-b] scaffold. The key is the strategic introduction of functional groups that can be elaborated into the desired final compounds.
A generalized workflow for the synthesis and diversification of a pyrrolopyridine scaffold is presented below:
Caption: Generalized synthetic workflow for producing diverse this compound derivatives.
Protocol: Synthesis of a C3-Functionalized Pyrrolo[3,2-b]pyridine Intermediate
This protocol outlines a representative synthesis of a C3-functionalized pyrrolo[3,2-b]pyridine, which can serve as a key intermediate for further derivatization. This approach focuses on creating a handle at the C3 position for subsequent coupling reactions.
Materials:
-
Substituted 2-aminopyridine
-
Appropriate coupling partner (e.g., a terminal alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
To a dry, inert-atmosphere flask, add the substituted 2-aminopyridine (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous triethylamine and toluene.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the cyclized pyrrolo[3,2-b]pyridine.
-
The resulting product can then be subjected to further functionalization at the C3 position. For instance, selective halogenation can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom, creating a versatile handle for subsequent cross-coupling reactions.
Section 2: Application in Drug Discovery: Targeting Kinases and Beyond
The this compound scaffold has proven to be a highly effective pharmacophore for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Kinase Inhibition
Derivatives of the closely related pyrrolo[2,3-b]pyridine have demonstrated remarkable inhibitory activity against a range of kinases, including FGFR and GSK-3β, with IC₅₀ values in the nanomolar range.[3][5] The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.
Table 1: Representative Kinase Inhibition Data for Pyrrolopyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 4h | FGFR1 | 7 | 4T1 (breast cancer) | [5] |
| 4h | FGFR2 | 9 | 4T1 (breast cancer) | [5] |
| 4h | FGFR3 | 25 | 4T1 (breast cancer) | [5] |
| 41 | GSK-3β | 0.22 | SH-SY5Y (neuroblastoma) | [3] |
| 46 | GSK-3β | 0.26 | SH-SY5Y (neuroblastoma) | [3] |
| 54 | GSK-3β | 0.24 | SH-SY5Y (neuroblastoma) | [3] |
Anticancer Activity and Tubulin Polymerization Inhibition
Beyond kinase inhibition, pyrrolopyridine derivatives have shown significant potential as anticancer agents through other mechanisms. For example, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[6] These compounds induce cell cycle arrest in the G2/M phase and promote apoptosis.[6]
Caption: Dual mechanisms of action for pyrrolopyridine-based compounds.
Section 3: Detailed Experimental Protocols
To facilitate the exploration of the this compound scaffold, this section provides detailed, step-by-step protocols for key biological assays.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the activity of a kinase and the inhibitory potential of a test compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in a kinase reaction.[7][8]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the kinase substrate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the reaction by adding the kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell Viability Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold TCA to each well.
-
Incubate at 4 °C for 1 hour.
-
-
Staining:
-
Wash the plates with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the test compound at the desired concentrations for a specific duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating and attached cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20 °C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The this compound scaffold is a highly valuable platform in modern drug discovery. Its unique structural and electronic features, coupled with its ability to engage a wide range of biological targets, make it an attractive starting point for the development of novel therapeutics. The synthetic strategies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this privileged heterocyclic system and to design the next generation of targeted therapies.
References
- El-Gamal, M. I., et al. (2014). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archives of Pharmacy, 347(9), 635-641.
- Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300735.
- Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
- Scott, J. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441.
- Li, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 287, 117236.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188-1197.
- Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.
- Wójcik, M., et al. (2021).
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
University of Texas Health Science Center at San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101309.
-
Jove. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]
- Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
- Son, N. T., et al. (2020). A General Method for the Preparation of 4- and 6-Azaindoles. Synlett, 31(13), 1308-1312.
- Boyle, T. J., et al. (2022).
- Yamashkin, S. A., & Alyamkina, E. A. (2009). TAUTOMERISM IN THE SERIES OF PYRROLO[2,3-h]-, -[3,2-f]-, -[2,3-f]-, -[3,2-g]-, AND -[3,2-h]-QUINOLINES. Chemistry of Heterocyclic Compounds, 45(9), 1121-1125.
-
Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Retrieved from [Link]
-
ResearchGate. (2025). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
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"methodology for evaluating the enzyme inhibition kinetics of 3H-Pyrrolo[3,2-B]pyridines"
Application Note & Protocol
Title: A Comprehensive Guide to Evaluating the Enzyme Inhibition Kinetics of 3H-Pyrrolo[3,2-b]pyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents.[1][2] A critical step in the development of these compounds is the thorough characterization of their interaction with their target enzymes. This guide provides a detailed methodology for evaluating the enzyme inhibition kinetics of this compound derivatives. We move beyond simple potency measurements (IC50) to delineate the mechanism of action (MOA), including determining the mode of reversible inhibition (e.g., competitive, noncompetitive) and identifying potential time-dependent or irreversible inhibition. Adherence to these protocols will ensure the generation of robust, reproducible kinetic data essential for advancing structure-activity relationship (SAR) studies and lead optimization programs.
Introduction: The "Why" Beyond IC50
In drug discovery, the half-maximal inhibitory concentration (IC50) is a common starting point for quantifying a compound's potency. However, the IC50 is an operational parameter, highly dependent on the specific conditions of an assay, such as substrate and enzyme concentrations.[3] To truly understand how a this compound derivative interacts with its target, a deeper kinetic analysis is imperative.
This analysis reveals the inhibitor's mechanism of action (MOA) , which is fundamental for:
-
Informing Medicinal Chemistry: Understanding how binding occurs (e.g., competing with the substrate at the active site) provides rational guidance for chemical modifications to improve potency and selectivity.
-
Predicting In Vivo Efficacy: An inhibitor's mechanism directly impacts how its effectiveness will change with varying substrate concentrations in a physiological environment.[4] For example, the effect of a competitive inhibitor can be overcome by high local concentrations of the natural substrate.[3]
-
Ensuring Target Engagement: Kinetic constants like the inhibition constant (Kᵢ), a true measure of binding affinity, allow for more accurate comparisons of potency between different compounds and across different labs.[5][6]
This document outlines a systematic workflow, from initial assay setup to advanced kinetic characterization, for this compound-based inhibitors.
Foundational Concepts in Enzyme Inhibition
A robust kinetic analysis is built on a solid understanding of the underlying principles.
-
Michaelis-Menten Kinetics: This model describes the relationship between the initial reaction velocity (v₀), substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km), which represents the substrate concentration at half-Vmax.[7]
-
Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme and can readily dissociate. The primary modes are:
-
Competitive: The inhibitor binds only to the free enzyme (E) at the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[8]
-
Noncompetitive: The inhibitor binds to both the free enzyme (E) and the enzyme-substrate (ES) complex with equal affinity, typically at an allosteric site. This reduces the apparent Vmax but does not change Km.[8]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode reduces both the apparent Vmax and Km.[8]
-
Mixed: The inhibitor binds to both E and ES but with different affinities. Both apparent Vmax and Km are affected.[9]
-
-
Irreversible Inhibition: This involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a time-dependent loss of enzyme activity.[4] This is characterized by an inactivation rate constant (kᵢₙₐ꜀ₜ) and an affinity constant (Kᵢ).[10][11]
Phase 1: Assay Development and Initial Characterization
Before evaluating any inhibitor, a robust and reliable enzyme assay must be established.
Materials and Reagents
-
Enzyme: Purified target enzyme of known concentration and activity.
-
Substrate: High-purity substrate for the target enzyme.
-
Inhibitor: this compound derivative of known purity, typically dissolved in 100% DMSO to create a high-concentration stock.
-
Assay Buffer: Buffer at optimal pH and ionic strength for enzyme activity. Ensure all components are compatible and do not interfere with the detection method.[3]
-
Detection Reagents: Reagents for a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).[12]
-
Microplates: 96- or 384-well plates suitable for the detection instrument.
Protocol: Establishing Initial Velocity Conditions
Causality: The Michaelis-Menten model and subsequent inhibition analyses are based on the measurement of the initial reaction velocity (v₀). This requires conditions where the reaction rate is linear with time, which typically means converting less than 10-15% of the substrate to product.[3]
Step-by-Step Protocol:
-
Enzyme Titration: Perform the enzyme reaction with a saturating concentration of substrate (e.g., 5-10 times the known Km) and varying concentrations of the enzyme.
-
Time Course: Monitor product formation (or substrate depletion) over time for each enzyme concentration.
-
Determine Linearity: Plot product concentration versus time. Identify the enzyme concentration and time interval that results in a linear increase in signal, ensuring substrate conversion remains below 15%. This defined enzyme concentration and reaction time will be used for all subsequent experiments.
Protocol: Determination of Substrate Km
Causality: The substrate Km is a critical parameter. Inhibition studies, particularly for competitive inhibitors, should be conducted at a substrate concentration near the Km value to ensure sensitivity.[3] Using substrate concentrations far above the Km can mask the effects of a competitive inhibitor.
Step-by-Step Protocol:
-
Prepare Substrate Dilutions: Create a series of substrate dilutions in assay buffer, typically ranging from 0.1 x Km to 10 x Km (if known) or a wide range if unknown.
-
Initiate Reaction: Using the optimized enzyme concentration and time point from section 3.2, measure the initial velocity (v₀) for each substrate concentration.
-
Plot and Analyze: Plot v₀ versus substrate concentration ([S]).
-
Fit the Data: Use non-linear regression analysis with software like GraphPad Prism to fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) to determine the Km and Vmax values.[13]
Phase 2: Determining Potency and Mode of Inhibition
Protocol: IC50 Determination
Causality: The IC50 determination is a rapid method to quantify the potency of the inhibitor under a specific set of assay conditions. It serves as the primary metric for initial SAR.
Step-by-Step Protocol:
-
Assay Setup: Prepare reactions containing the optimized enzyme concentration and a substrate concentration fixed at its determined Km value.
-
Inhibitor Dilutions: Create a serial dilution of the this compound inhibitor. A 10-point, 3-fold serial dilution is standard, aiming to bracket the expected IC50.[3]
-
Controls: Include two essential controls:
-
100% Activity Control: Contains enzyme and substrate, but only the vehicle (e.g., DMSO) used for the inhibitor.
-
0% Activity Control (Background): Contains substrate and vehicle, but no enzyme.
-
-
Reaction and Detection: Add the inhibitor dilutions to the wells, followed by the enzyme. Allow a brief pre-incubation (e.g., 15-30 minutes) for equilibrium to be reached. Initiate the reaction by adding the substrate. Stop the reaction after the predetermined time and measure the signal.
-
Data Analysis: a. Normalize the data by setting the 100% activity control as 100% and the 0% activity control as 0%. b. Plot percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the resulting sigmoidal curve using a four-parameter logistic equation (non-linear regression) to determine the IC50 value.[3][6]
Table 1: Example IC50 Data for a Pyrrolopyridine Derivative
| Inhibitor Conc. (nM) | log[I] | % Inhibition |
| 1000 | 3.00 | 98.5 |
| 333 | 2.52 | 95.2 |
| 111 | 2.04 | 88.1 |
| 37 | 1.57 | 75.4 |
| 12.3 | 1.09 | 51.2 |
| 4.1 | 0.61 | 24.6 |
| 1.37 | 0.14 | 9.8 |
| 0.46 | -0.34 | 2.1 |
| Calculated IC50 | 12.1 nM |
Workflow: Elucidating the Reversible Inhibition Mechanism
Causality: To determine the true inhibition constant (Kᵢ) and the mechanism of action, one must systematically vary both the substrate and inhibitor concentrations.[14] The resulting pattern of changes in apparent Km and Vmax reveals the inhibitor's binding mode.
Diagram 1: General Experimental Workflow
Caption: A systematic workflow for kinetic characterization.
Step-by-Step Protocol:
-
Matrix Setup: Design a matrix of experiments. The rows will represent different fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, 5 x Kᵢ; use the IC50 as an initial estimate for Kᵢ). The columns will represent varying concentrations of the substrate (as in the Km determination).
-
Measure Initial Velocities: For each condition in the matrix, measure the initial reaction velocity (v₀).
-
Data Analysis & Visualization: a. Michaelis-Menten Plots: For each inhibitor concentration, plot v₀ versus [S]. This will show how the kinetic curve changes in the presence of the inhibitor. b. Lineweaver-Burk Plot: For a clear visual diagnosis, transform the data into a double-reciprocal plot (1/v₀ vs. 1/[S]).[8] The pattern of line intersections is characteristic of the inhibition mechanism. c. Global Fit: The most accurate method is to use non-linear regression to globally fit all of the v₀ vs. [S] data simultaneously to the appropriate equations for competitive, noncompetitive, uncompetitive, or mixed inhibition. This will yield the most reliable values for Kᵢ and other parameters (like α for mixed inhibition).[15][16]
Table 2: Interpreting Lineweaver-Burk Plots for Reversible Inhibition
| Inhibition Type | Description | Lineweaver-Burk Plot Appearance | Effect on Vmax | Effect on Km |
| Competitive | Inhibitor binds only to free enzyme. | Lines intersect on the y-axis. | No change | Increases |
| Noncompetitive | Inhibitor binds E and ES with equal affinity. | Lines intersect on the x-axis. | Decreases | No change |
| Uncompetitive | Inhibitor binds only to ES complex. | Lines are parallel. | Decreases | Decreases |
| Mixed | Inhibitor binds E and ES with different affinity. | Lines intersect in the upper-left quadrant. | Decreases | Increases or Decreases |
Diagram 2: Reversible Inhibition Models
Caption: Binding schemes for different reversible inhibitors.
Converting IC50 to Kᵢ: The Cheng-Prusoff Equation
For purely competitive inhibitors , the Kᵢ can be estimated from the IC50 using the Cheng-Prusoff equation.
Kᵢ = IC50 / (1 + [S]/Km)
Trustworthiness Check: This equation is only valid for competitive inhibitors under true equilibrium conditions.[17] Its use for other mechanisms will lead to incorrect Kᵢ values. Therefore, a full mechanistic study is always the authoritative approach.
Phase 3: Investigating Irreversible or Time-Dependent Inhibition
Causality: Some inhibitors, particularly those forming covalent bonds, exhibit time-dependent inhibition. Their potency increases with the duration of incubation with the enzyme.[18] Standard IC50 protocols with fixed pre-incubation times can be misleading for these compounds.
Protocol: Pre-incubation Time-Dependency Test
Step-by-Step Protocol:
-
Setup: Prepare reaction mixtures with enzyme and a fixed concentration of the inhibitor (e.g., 2-3 times the apparent IC50).
-
Vary Incubation Time: Pre-incubate the enzyme-inhibitor mixtures for different durations (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction with the substrate.
-
Measure Activity: Measure the remaining enzyme activity at each pre-incubation time point.
-
Analyze: Plot the remaining activity versus the pre-incubation time. A time-dependent decrease in activity that does not occur in the no-inhibitor control suggests time-dependent or irreversible inhibition.
Protocol: Determining kᵢₙₐ꜀ₜ and Kᵢ
Causality: For an irreversible inhibitor that follows a two-step mechanism (initial reversible binding followed by irreversible inactivation), the key parameters are Kᵢ (the affinity for the initial complex) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation).
Step-by-Step Protocol:
-
Progress Curves: At several different inhibitor concentrations, mix the enzyme and inhibitor and initiate the reaction by adding the substrate. Monitor the reaction progress (product formation) continuously over a prolonged period.
-
Data Fitting: The resulting progress curves will be exponential decays. For each inhibitor concentration, fit the curve to the equation: [P] = (v₀/kₒᵦₛ) * (1 - e^(-kₒᵦₛ*t)) where [P] is the product concentration at time t, v₀ is the initial rate, and kₒᵦₛ is the observed rate of inactivation.
-
Secondary Plot: Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations ([I]).
-
Determine Constants: Fit this secondary plot to the hyperbolic equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) This fit will yield the values for kᵢₙₐ꜀ₜ (the Vmax of the plot) and Kᵢ (the [I] that gives half-maximal kₒᵦₛ).[10][11] Analysis often requires specialized software like KinTek Explorer or DynaFit.[19][20]
Conclusion and Best Practices
The kinetic evaluation of this compound inhibitors is a multi-step process that builds in complexity and provides increasingly detailed insights.
-
Always Start with a Robust Assay: Ensure linearity and determine the substrate Km before proceeding.
-
IC50 is a Starting Point: Use it for initial ranking but do not mistake it for binding affinity.
-
Determine the MOA: A full kinetic study to determine the inhibition mode and the true Kᵢ is essential for understanding the inhibitor and guiding lead optimization.
-
Check for Time-Dependence: This is a critical step to avoid mischaracterizing potent, irreversible inhibitors.
-
Use Appropriate Software: For accurate determination of kinetic parameters, non-linear regression analysis is the gold standard.[13][15][16]
By following this comprehensive methodology, researchers can generate high-quality, reliable kinetic data that will accelerate the development of novel therapeutics based on the this compound scaffold.
References
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. National Institutes of Health (NIH). [Link]
-
Software for enzyme kinetics data analysis? ResearchGate. [Link]
-
KinTek Explorer: Enzyme Kinetics Data Fitting Software. KinTek Corporation. [Link]
-
Enzyme kinetics statistics software: VisualEnzymics by Softzymics. Softzymics, Inc. [Link]
-
Enzyme Kinetics Software | KinTek Explorer. KinTek Corporation. [Link]
-
Analysis of kinetic data for irreversible enzyme inhibition. National Institutes of Health (NIH). [Link]
-
Nonlinear Regression Software for Curve-fitting Data to Kinetic Models. BestCurvFit. [Link]
-
IC50 to Ki Converter Tool | HSLS. University of Pittsburgh Health Sciences Library System. [Link]
-
IC50-to-Ki converter. National Cancer Institute. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
-
Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health (NIH). [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
-
Enzyme Kinetic Assay. Creative Biogene. [Link]
-
IC50 Determination. edX. [Link]
-
The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Proteomics & Bioinformatics. [Link]
-
ACE-inhibitory activity assay: IC50. Protocols.io. [Link]
-
Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. MDPI. [Link]
-
Analysis of Enzyme Progress Curves & Irreversible Inhibition. SlideServe. [Link]
-
Enzyme Kinetics Considerations. Scientist Live. [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]
-
6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
-
What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. [Link]
-
New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Future Medicinal Chemistry. [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis Online. [Link]
-
Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. [Link]
-
Uses and misuses of progress curve analysis in enzyme kinetics. National Institutes of Health (NIH). [Link]
-
Enzyme Inhibition | Enzymatic Reaction Mechanisms. Oxford Academic. [Link]
-
Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of glutamate-5-kinase. ScienceDirect. [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
Enzyme kinetics assay. ResearchGate. [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]
-
Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 and its derivatives as potential acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Application Notes & Protocols: The Role of 3H-Pyrrolo[3,2-b]pyridines in Agricultural Research
Introduction: The 3H-Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Structure in Herbicide Discovery
In the ongoing effort to ensure global food security, the development of effective and selective herbicides is paramount. The field of agrochemical research constantly seeks novel chemical scaffolds that can provide new modes of action or overcome existing weed resistance. Within the diverse world of heterocyclic chemistry, the pyrrolopyridine nucleus has been identified as a "privileged structure"—a molecular framework that can serve as a basis for ligands targeting various biological enzymes.
Specifically, the This compound isomer is the foundational core of a potent class of herbicidal compounds known as imidazolinylpyrrolopyridinecarboxylic acids. Research has demonstrated that derivatives built upon this scaffold can control a wide array of problematic weeds at exceptionally low application rates, marking them as a significant subject of investigation for next-generation crop protection solutions.[1]
This technical guide is designed for researchers, synthetic chemists, and plant biologists in the agrochemical sector. It offers a comprehensive overview of the primary application of the this compound scaffold in agricultural research: as a potent herbicide. We will explore its molecular mechanism of action, present detailed, field-proven protocols for its synthesis and biological evaluation, and discuss the interpretation of structure-activity relationship (SAR) data to guide future discovery efforts.
Core Mechanism of Action: Potent Inhibition of Acetolactate Synthase (ALS)
The herbicidal efficacy of this compound-based imidazolinones is derived from their highly specific and potent inhibition of Acetolactate Synthase (ALS) , an essential enzyme in plants also known as acetohydroxyacid synthase (AHAS).[2] ALS is the first and rate-limiting enzyme in the biosynthetic pathway responsible for producing the branched-chain amino acids: valine, leucine, and isoleucine.
This pathway is fundamental to protein synthesis and, consequently, all plant growth and development. A critical advantage of targeting ALS is that this metabolic pathway is absent in animals, conferring a high degree of safety for mammals and other non-plant organisms.[2]
Herbicides based on the this compound scaffold act as non-competitive inhibitors. They bind to a specific allosteric site on the enzyme, inducing a conformational change that prevents the natural substrates (pyruvate and 2-ketobutyrate) from accessing the active site. This effectively shuts down the production of the essential amino acids. Deprived of these vital building blocks, the plant's growth ceases, leading to characteristic symptoms such as chlorosis and necrosis, and ultimately, plant death.
The following diagram illustrates the pivotal role of ALS in the branched-chain amino acid pathway and the inhibitory action of this compound-based herbicides.
Caption: Inhibition of the branched-chain amino acid pathway by herbicides.
Experimental Protocols
The protocols detailed below provide a robust framework for the synthesis of novel this compound derivatives and the rigorous evaluation of their herbicidal properties.
Protocol 1: Representative Synthesis of a Pyrrolo[3,2-b]pyridine Imidazolinone Derivative
Causality and Rationale: The creation of these complex molecules is a multi-step process that begins with the assembly of the core heterocyclic structure, followed by the strategic addition and cyclization of the imidazolinone moiety. This sequential approach allows for purification at key intermediate stages, ensuring the final product's purity. The selection of catalysts, reagents, and reaction conditions is paramount for maximizing yield and achieving the correct regiochemistry, which is crucial for biological activity.
Caption: General synthetic workflow for Pyrrolo[3,2-b]pyridine imidazolinones.
Step-by-Step Methodology:
-
Synthesis of the Pyrrolo[3,2-b]pyridine Core: A robust method is the Bartoli indole synthesis, which involves reacting a nitro-pyridine derivative with a vinyl Grignard reagent. This is followed by reductive cyclization to form the fused pyrrole ring.
-
Justification: The Bartoli reaction is a classic and reliable method for constructing fused indole-like systems and is tolerant of various functional groups, allowing for diverse analogs to be created for SAR studies.
-
-
Functionalization of the Core: The synthesized core must be functionalized with a carboxylic acid or ester group. This is often achieved through metallation followed by quenching with carbon dioxide or a chloroformate.
-
Justification: This functional group acts as the essential chemical handle to attach the imidazolinone portion of the molecule.
-
-
Amide Coupling: The carboxylic acid derivative is coupled with an α-amino acid ester (e.g., L-valine methyl ester) using standard peptide coupling reagents (e.g., HOBt, EDCI).
-
Justification: This step builds the backbone of the final active moiety. The choice of amino acid is a key point for SAR, as its steric bulk influences binding to the ALS enzyme.
-
-
Imidazolinone Ring Formation: The resulting amide is treated with a phosgene equivalent (e.g., triphosgene) or a similar cyclizing agent in the presence of a non-nucleophilic base to induce ring closure, forming the target imidazolinone herbicide.
-
Justification: This cyclization is the final key step to create the pharmacophore responsible for potent enzyme inhibition.
-
-
Purification and Characterization: The final compound is rigorously purified, typically by flash column chromatography. Its identity and purity are confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.
-
Justification: Unambiguous structural confirmation and high purity (>95%) are non-negotiable for reliable biological testing and accurate data interpretation.
-
Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Causality and Rationale: This biochemical assay provides a direct measurement of the compound's intrinsic potency (IC50) against its molecular target. It is an indispensable tool for confirming the mechanism of action and for conducting SAR studies without the confounding variables of plant uptake and metabolism. The assay relies on the colorimetric detection of acetoin, a breakdown product of the enzyme's primary product, acetolactate.
Step-by-Step Methodology:
-
Enzyme Extraction:
-
ALS is extracted from young, metabolically active plant tissue, such as etiolated maize or pea seedlings, which have high levels of the enzyme.
-
The tissue is homogenized in a chilled extraction buffer containing essential cofactors (Thiamine pyrophosphate, FAD, MgCl₂) and protease inhibitors to maintain enzyme integrity.
-
The crude extract is clarified by centrifugation and can be partially purified by ammonium sulfate precipitation to concentrate the enzyme and remove inhibitors.
-
Justification: Using a plant-derived enzyme ensures the assay is biologically relevant. Partial purification enhances the signal-to-noise ratio of the assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (typically dissolved in DMSO) to generate a dose-response curve.
-
In a 96-well plate, combine the assay buffer, enzyme preparation, and the test compound or controls. Essential controls include a "no inhibitor" (100% activity), a "no enzyme" (blank), and a known ALS inhibitor (e.g., imazaquin) as a positive control.
-
Justification: A full dose-response is required to accurately calculate the IC50. The controls are critical for data normalization and assay validation.
-
-
Enzymatic Reaction:
-
Pre-incubate the enzyme with the inhibitor for a short period to allow for binding.
-
Initiate the reaction by adding the substrate, pyruvate.
-
Incubate at a constant temperature (e.g., 37°C) for a fixed duration (e.g., 60 minutes).
-
Terminate the reaction by adding sulfuric acid.
-
Justification: The acid stops the enzymatic reaction and simultaneously catalyzes the non-enzymatic decarboxylation of the product (acetolactate) to acetoin, which is required for detection.
-
-
Colorimetric Detection:
-
Add creatine followed by α-naphthol solution to each well. Incubate at a higher temperature (e.g., 60°C) for 15 minutes to accelerate the Voges-Proskauer reaction, where acetoin forms a distinct red-colored complex.
-
Measure the absorbance of the red complex using a plate reader at ~530 nm.
-
Justification: This detection method is sensitive, reliable, and well-suited for a high-throughput screening format.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percent inhibition for each concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Whole-Plant Greenhouse Efficacy Testing
Causality and Rationale: While in vitro data is crucial, it cannot predict a compound's performance in a whole organism. Factors such as cuticular penetration, translocation within the plant (phloem/xylem mobility), and metabolic deactivation or activation determine the ultimate herbicidal effect. A whole-plant assay is therefore the definitive test of a compound's potential as a practical herbicide.
Caption: Workflow for whole-plant post-emergence herbicide efficacy trials.
Step-by-Step Methodology:
-
Plant Propagation:
-
Sow seeds of key monocot (e.g., giant foxtail, Setaria faberi) and dicot (e.g., velvetleaf, Abutilon theophrasti) weed species in pots with a standardized greenhouse soil medium.
-
Cultivate the plants under controlled greenhouse conditions (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage, an optimal stage for post-emergence herbicide application.
-
Justification: Using healthy, uniform, and actively growing plants at a specific developmental stage is critical for obtaining reproducible and comparable results.
-
-
Formulation and Application:
-
Prepare a stock solution of the test compound in an appropriate solvent mixture containing adjuvants (e.g., surfactants, crop oil concentrate) to facilitate spray retention and cuticular penetration.
-
Perform serial dilutions to create a range of application rates (e.g., 10, 30, 90, 270 g ai/ha).
-
Apply the formulations as a post-emergence foliar spray using a calibrated track sprayer, which ensures a precise and uniform application volume.
-
Include a "formulation blank" negative control and a commercial ALS-inhibiting herbicide as a positive control.
-
Justification: Proper formulation is key to bioavailability. A track sprayer is the industry standard for mimicking field application in a controlled setting.
-
-
Incubation and Evaluation:
-
Transfer the treated plants back to the greenhouse. Maintain optimal growing conditions for 14 to 21 days to allow herbicidal symptoms to fully develop.
-
At the end of the incubation period, evaluate the plants:
-
Visual Injury Assessment: Rate each pot on a scale from 0% (no effect) to 100% (complete plant death) by comparing it to the untreated controls.
-
Biomass Reduction Measurement: Harvest all above-ground plant material for each pot and record the fresh weight.
-
-
Justification: Visual assessment captures qualitative symptoms, while biomass measurement provides the objective, quantitative data needed for statistical analysis.
-
-
Data Analysis:
-
For each treatment, calculate the percent growth reduction using the fresh weight data: [1 - (Weight_treated / Weight_control)] * 100.
-
Use a suitable statistical software package to perform a non-linear regression analysis on the dose-response data to calculate the GR50 value (the application rate required to cause a 50% reduction in plant growth) for each species.
-
Data Presentation and Interpretation
Summarizing quantitative data in a structured table is essential for effective SAR analysis and for comparing the performance of new chemical entities against established standards.
Table 1: Example Efficacy Data for a Hypothetical Series of Pyrrolo[3,2-b]pyridine Derivatives
| Compound ID | R¹ Substituent (Position 5) | R² Substituent (Imidazolinone) | ALS Inhibition IC50 (nM) | S. faberi GR50 (g/ha) | A. theophrasti GR50 (g/ha) |
| PBP-101 | H | Isopropyl | 185.2 | > 500 | > 500 |
| PBP-102 | -Cl | Isopropyl | 55.8 | 240.5 | 215.3 |
| PBP-103 | -Cl | Cyclopropyl | 12.3 | 75.1 | 68.9 |
| PBP-104 | -CF₃ | Cyclopropyl | 3.5 | 15.6 | 11.4 |
| Standard | (Commercial Herbicide) | - | 6.1 | 28.0 | 22.5 |
Interpretation of Results: The hypothetical data in Table 1 clearly illustrates a positive structure-activity relationship.
-
Enzyme Level: Moving from an unsubstituted core (PBP-101) to a chloro-substituted one (PBP-102) increases enzyme affinity. Changing the alkyl group on the imidazolinone from isopropyl to the more constrained cyclopropyl (PBP-103) provides a significant boost in potency. The introduction of a strongly electron-withdrawing trifluoromethyl group (PBP-104) results in the most potent enzyme inhibitor in the series.
-
Whole-Plant Level: The trends observed at the enzyme level are mirrored in the greenhouse efficacy data. The GR50 values decrease (potency increases) with the same chemical modifications. The excellent correlation between the in vitro (IC50) and in vivo (GR50) data suggests that compound uptake and translocation are not major limiting factors for this chemical series. Compound PBP-104 demonstrates superior performance to the commercial standard, identifying it as a highly promising lead candidate for further development.
References
-
Finn, J., Quinn, N., & Buckman, B. (1991). Synthesis and Herbicidal Activity of Pyrrolopyridylimidazolinones. In D. R. Baker, J. G. Fenyes, & W. K. Moberg (Eds.), Synthesis and Chemistry of Agrochemicals II (ACS Symposium Series, Vol. 443, pp. 133-145). American Chemical Society. DOI: 10.1021/bk-1991-0443.ch011. [Link]
-
McCourt, J. A., & Duggleby, R. G. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1223-E1231. DOI: 10.1073/pnas.1616148114. [Link]
-
U.S. Environmental Protection Agency. (2022). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link][3]
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 3H-Pyrrolo[3,2-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Pyrrolo[3,2-b]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this promising class of heterocyclic compounds. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of your compounds, thereby advancing your research and development efforts.
Introduction: The Solubility Hurdle in Pyrrolopyridine Drug Development
The this compound scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology and infectious diseases. However, the planar, aromatic, and often lipophilic nature of these molecules frequently leads to poor aqueous solubility. This intrinsic property can severely limit oral bioavailability, hinder the development of intravenous formulations, and complicate in vitro assays, ultimately impeding the translation of a promising compound into a viable drug candidate.[1]
This guide is structured to provide a logical, problem-solving approach to these solubility issues. We will begin with frequently asked questions to build a foundational understanding and then move to detailed troubleshooting guides for hands-on application in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble?
Answer: The low solubility of this compound derivatives is typically rooted in their physicochemical properties. The fused aromatic ring system contributes to a rigid, planar structure, which can lead to strong crystal lattice energy. High lattice energy means that more energy is required to break apart the crystal structure and allow the individual molecules to be solvated by water. Additionally, many derivatives in this class are designed as kinase inhibitors, which often involves the inclusion of lipophilic moieties to interact with hydrophobic pockets in the target protein, further decreasing their affinity for aqueous environments. For instance, Vemurafenib, a marketed kinase inhibitor with a pyrrolopyridine core, is practically insoluble in water.[2][3]
Q2: How does the position of the nitrogen atom in the pyridine ring affect solubility?
Q3: Can I improve solubility by modifying the chemical structure of my derivative?
Answer: Yes, structural modification is a powerful strategy. Introducing polar functional groups or ionizable centers can significantly enhance aqueous solubility. For a related class of compounds, pyrrolo[3,4-c]pyridine derivatives, the introduction of a carboxylic acid or a 3-hydroxy group led to improved solubility.[5] Another successful strategy for a similar heterocyclic system involved replacing a sulfur atom with a nitrogen and tethering a morpholine moiety, which increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[6] However, it is crucial to ensure that these modifications do not negatively impact the compound's pharmacological activity.
Q4: What are the main formulation strategies to consider for these compounds?
Answer: For preclinical and early-phase development, several formulation strategies can be employed without altering the chemical structure of the active pharmaceutical ingredient (API). The most common and effective approaches for poorly soluble compounds like this compound derivatives include:
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Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[6]
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Cyclodextrin Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin.[8]
The choice of strategy depends on the specific properties of your compound, the desired dosage form, and the stage of development.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for the most common solubility issues encountered during experiments, complete with step-by-step protocols.
Issue 1: Compound crashes out of solution in my aqueous buffer for in vitro assays.
This is a classic sign of poor thermodynamic solubility. The compound may initially dissolve in a small amount of organic co-solvent (like DMSO) but precipitates when diluted into the aqueous assay buffer.
Caption: Initial troubleshooting workflow for compound precipitation.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8]
Materials:
-
Your this compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Vortex mixer and sonicator
Procedure:
-
Prepare a concentrated HP-β-CD solution: Dissolve HP-β-CD in your aqueous buffer to make a 40% (w/v) stock solution. This may require gentle heating.
-
Determine the required molar ratio: Start with a 1:1 molar ratio of your compound to HP-β-CD. If solubility is still low, you can increase the ratio to 1:5 or 1:10.
-
Complexation:
-
Weigh the required amount of your compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the HP-β-CD stock solution.
-
Vortex vigorously for 5-10 minutes.
-
Sonicate the mixture for 15-30 minutes.
-
Visually inspect for any undissolved particles. If present, centrifuge the solution at high speed (>10,000 x g) for 10 minutes and use the supernatant.
-
-
Serial Dilution: Perform serial dilutions of your complexed stock solution in the assay buffer for your experiments.
Expected Outcome: A significant increase in the apparent solubility of your compound in the aqueous buffer.
| Parameter | Without HP-β-CD | With HP-β-CD (Example) |
| Apparent Solubility | < 1 µM | 10-100 µM |
| Observation | Precipitation upon dilution | Clear solution |
Issue 2: Low and variable oral bioavailability in animal studies.
Poor aqueous solubility is a primary cause of low oral absorption. To improve bioavailability, you need to enhance the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract.
Caption: Formulation strategies to improve in vivo bioavailability.
ASDs work by converting the drug from its stable, low-energy crystalline form to a high-energy, more soluble amorphous form, stabilized by a polymer matrix.[9][10]
Materials:
-
Your this compound derivative
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Polymer and Drug Solution:
-
Determine the drug-to-polymer ratio. Start with a 1:3 or 1:4 drug-to-polymer weight ratio.
-
Completely dissolve both your compound and the chosen polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure a clear solution is formed.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying:
-
Once a solid film or foam is formed, continue to dry under high vacuum for several hours (or overnight) to remove any residual solvent.
-
-
Processing the ASD:
-
Scrape the solid material from the flask.
-
Gently grind the material into a fine powder using a mortar and pestle.
-
-
Characterization (Recommended):
-
Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
-
Formulation for Dosing: The resulting ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.
Expected Outcome: A formulation that, upon administration, generates a supersaturated solution of the drug in the gastrointestinal fluid, leading to enhanced absorption.
Nanosuspensions increase the dissolution rate by drastically increasing the surface area of the drug particles.[6]
Materials:
-
Your this compound derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80, or a combination)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Purified water
Procedure:
-
Pre-suspension:
-
Prepare an aqueous solution of the stabilizer (e.g., 1-2% w/v).
-
Disperse your compound in the stabilizer solution to form a pre-suspension.
-
-
Wet Milling:
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill at a high speed for several hours. The optimal milling time needs to be determined empirically and is typically monitored by measuring the particle size distribution at different time points.
-
Ensure the temperature is controlled during milling to prevent overheating.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization (Recommended):
-
Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument. The target particle size is typically below 500 nm with a narrow distribution.
-
-
Dosing: The final nanosuspension can be directly used for oral or intravenous administration, depending on the sterility and excipients used.
| Formulation Strategy | Principle | Pros | Cons | Best For |
| Amorphous Solid Dispersion | Increases apparent solubility by converting the drug to a high-energy amorphous state.[11] | High drug loading possible; suitable for oral solid dosage forms. | Potential for recrystallization over time; requires careful polymer selection. | Early to late-stage oral drug development. |
| Nanosuspension | Increases dissolution velocity by increasing the surface area of the drug.[12] | High drug loading; suitable for oral and parenteral routes. | Can be physically unstable (particle growth); manufacturing can be complex. | Compounds with very high melting points; parenteral formulations. |
| Cyclodextrin Complexation | Encapsulates the drug in a soluble carrier molecule. | Easy to prepare for lab-scale experiments; can be used for IV formulations. | Limited drug loading capacity; potential for renal toxicity with some cyclodextrins. | Quick screening in in vitro assays; early-stage in vivo studies. |
Conclusion
Overcoming the solubility issues of this compound derivatives is a critical step in realizing their therapeutic potential. A systematic approach that begins with understanding the underlying physicochemical properties of your specific compound will guide the rational selection of either structural modification or formulation-based enhancement strategies. The troubleshooting guides and protocols provided here offer a starting point for your laboratory investigations. By applying these principles and methodologies, you can significantly improve the developability of your this compound derivatives.
References
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). Royal Society of Chemistry.
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
- 7-Azaindole CAS#: 271-63-6. (n.d.). ChemicalBook.
- Physicochemical Properties of Vemurafenib. (n.d.).
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.).
- (PDF) Solving solubility issues with amorphous solid dispersions. (n.d.).
- Formulation Strategies of Nanosuspensions for Various Administration Routes. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011).
- Vemurafenib. (n.d.). PubChem.
- (PDF) Comparison of Different Solubility Enhancement Techniques for Clopidogrel. (n.d.).
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.).
- A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. (n.d.). Benchchem.
- Nanosuspensions for the Formulation of Poorly Soluble Drugs. (n.d.).
- Vemurafenib. (n.d.). LKT Labs.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.).
- Proposed mechanism for the synthesis of pyrrolopyridine derivatives. (n.d.).
- A COMPARATIVE SOLUBILITY ENHANCEMENT AND DISSOLUTION STUDY OF RANOLAZINE USING DIFFERENT TECHNIQUES. (n.d.).
- How are cyclodextrins used to form inclusion complexes with drug molecules? (2021). Chemistry Stack Exchange.
- Isomeric forms of pyrrolopyridines. (n.d.).
- Solubility enhancement techniques: A comprehensive review. (2023).
- Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.).
- Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024).
- Vemurafenib. (n.d.). Tocris Bioscience.
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011).
- Vemurafenib: the first drug approved for BRAF-mutant cancer. (2012).
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI.
- Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015).
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022).
- Development of a Series of Pyrrolopyridone M
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020). Nanjing Tech University.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.).
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. researchgate.net [researchgate.net]
- 3. Vemurafenib - LKT Labs [lktlabs.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Enhancement Techniques: A Comparative Study | Semantic Scholar [semanticscholar.org]
- 9. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3H-Pyrrolo[3,2-b]pyridines
This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of the 3H-Pyrrolo[3,2-b]pyridine (4-Azaindole) scaffold. As a critical structural motif in numerous pharmacologically active compounds, achieving high-yield, reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Part 1: Foundational Troubleshooting - A First-Principles Approach
Before delving into specific reaction pathways, it is crucial to address the foundational variables that govern the success of most organic syntheses. Low yields can often be traced back to overlooking these fundamental principles.
FAQ 1.1: My reaction yield is poor or inconsistent. What are the first things I should check?
When facing yield issues, a systematic approach is essential. We recommend a hierarchical troubleshooting workflow that starts with the most common and easily rectifiable problems before moving to more complex optimizations.
Troubleshooting Workflow for Low Yields
Caption: General troubleshooting workflow for low-yield reactions.
Answer: Start by evaluating these three core areas:
-
Reagent & Solvent Quality: The integrity of your starting materials is non-negotiable. Impurities can directly participate in side reactions, poison catalysts, or alter the reaction kinetics.[1]
-
Starting Materials: Ensure the purity of your precursors. For example, in syntheses involving aminopyridines, residual impurities can compete in nucleophilic substitution steps. Re-purify starting materials by recrystallization or chromatography if their purity is questionable.
-
Solvents: Many reactions for constructing heterocyclic rings are sensitive to water and oxygen. Using anhydrous solvents is critical, especially when employing strong bases like LDA or organometallic reagents.[2] Degassing the solvent (e.g., by sparging with nitrogen or argon) is crucial for oxygen-sensitive reactions like palladium-catalyzed cross-couplings.
-
Reagent Stoichiometry: Inaccurate measurement of reagents can drastically affect the outcome. For instance, using an insufficient amount of base in a deprotonation-cyclization sequence can result in an incomplete reaction, while a large excess might lead to undesired side reactions.[2]
-
-
Reaction Conditions: Suboptimal conditions are a primary cause of low yields.
-
Temperature: Every reaction has an optimal temperature range. Too low, and the reaction may be impractically slow; too high, and you risk decomposition of reactants, intermediates, or products. Monitor your reaction temperature carefully.[1]
-
Reaction Time: It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping a reaction too early leads to incomplete conversion, while running it for too long can increase the formation of degradation products.[1]
-
Atmosphere: If your reaction involves air-sensitive reagents or intermediates (e.g., organometallics, phosphine ligands, strong bases), maintaining an inert atmosphere of nitrogen or argon is essential to prevent oxidative degradation.
-
-
Work-up and Purification: Significant product loss can occur after the reaction is complete.
-
Quenching: The method used to quench the reaction can impact yield. Ensure the quenching agent and conditions do not degrade your product.
-
Extraction: Check the pH of the aqueous layer during extraction. Pyrrolopyridines are basic, and their solubility in organic vs. aqueous solvents is highly pH-dependent. You may be losing your product to the aqueous layer if the pH is not optimized.
-
Purification: The choice of purification method is key. Some nitrogen-containing heterocycles can interact strongly with silica gel, leading to streaking and poor recovery during column chromatography. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Part 2: Troubleshooting Specific Synthetic Strategies
While numerous methods exist, many modern syntheses of substituted pyrrolo[3,2-b]pyridines rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build the scaffold or add substituents.
FAQ 2.1: My Suzuki/Buchwald-Hartwig cross-coupling reaction to functionalize a halopyrrolopyridine precursor is failing. What should I investigate?
Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Failure often points to issues with the catalytic cycle.
Key Factors in Cross-Coupling Reactions
| Component | Common Problem | Recommended Solution & Rationale |
| Catalyst/Precatalyst | Inactive Pd source; incorrect oxidation state. | Use a fresh, high-purity catalyst. Pre-catalysts (e.g., G2, G3 precatalysts) are often more robust and reliable as they are less air-sensitive and form the active Pd(0) species more cleanly in situ. |
| Ligand | Ligand degradation (oxidation); incorrect ligand choice. | Phosphine-based ligands (e.g., RuPhos, XPhos) are susceptible to oxidation.[3] Handle them under an inert atmosphere. The choice of ligand is critical for reaction success; screen a small panel of ligands to find the optimal one for your specific substrate combination. |
| Base | Incorrect strength or poor solubility. | The base is crucial for activating the boronic acid (Suzuki) or the amine (Buchwald-Hartwig). Use a base that is soluble in the reaction medium (e.g., K₂CO₃, Cs₂CO₃). The strength of the base must be sufficient to facilitate the key transmetalation or deprotonation step without causing side reactions. |
| Solvent | Poor reagent solubility; side reactions. | The solvent must fully dissolve the reactants. Common choices include 1,4-dioxane, toluene, or DMF. Ensure the solvent is anhydrous and degassed, as water can hydrolyze boronic acids and oxygen can oxidize the Pd(0) catalyst. |
A successful strategy often involves the chemoselective Suzuki-Miyaura coupling at one position followed by a Buchwald-Hartwig amination at another.[3] If you are performing sequential couplings, the order matters. The oxidative addition of palladium may occur preferentially at one halogenated site over another, so the reaction sequence must be planned accordingly.[3]
FAQ 2.2: I am attempting a cyclization reaction to form the pyrrole ring, but I'm getting a complex mixture of byproducts. Why?
Answer: Intramolecular cyclizations to form the five-membered pyrrole ring are sensitive to reaction conditions, and competing side reactions are common. For instance, in a Chichibabin-type synthesis of a related azaindole, several issues can arise.[2]
-
Dimerization/Self-Condensation: Highly reactive intermediates, such as lithiated picolines, can react with themselves instead of the desired electrophile.
-
Solution: This can be minimized by controlling the rate of addition and temperature. A "reverse addition" strategy, where one reactant is added slowly to the other, can keep the concentration of the reactive intermediate low and favor the desired intermolecular reaction.[2]
-
-
Incorrect Regioselectivity: If there are multiple possible sites for cyclization, a mixture of regioisomers can be formed.[1]
-
Solution: The regioselectivity is often dictated by the steric and electronic properties of the precursor. It can sometimes be influenced by the choice of catalyst, solvent, and temperature. Consulting literature for similar transformations is highly recommended to guide your experimental design.[1]
-
-
Reaction with Solvent or Reagents: Strong bases like Lithium Diisopropylamide (LDA) can react with nitrile groups or other functional handles if not used carefully.
-
Solution: Precise control over stoichiometry is critical. Using a slight excess of base (e.g., 2.1 equivalents) may be necessary to drive the reaction to completion, as the base can be consumed in multiple steps. However, a large excess can promote unwanted side reactions.[2]
-
Part 3: Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of a 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative via a Suzuki coupling reaction, adapted from the literature. While the core is a [3,2-c] isomer, the principles and troubleshooting steps are directly applicable to the synthesis of [3,2-b] isomers.
Protocol 3.1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
Workflow for Suzuki Coupling Protocol
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Materials:
-
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent)
-
Substituted Phenylboronic Acid (1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a microwave reaction vessel, add the bromo-pyrrolopyridine starting material (0.1 mmol), the corresponding phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.
-
Seal the vessel and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Place the vessel in a microwave reactor and heat to 125 °C for 26 minutes.
-
In-process check: After cooling, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- Indian Academy of Sciences. (n.d.).
- Hulcoop, J. et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Zhang, Y. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Özdemir, A. et al. (2010).
Sources
Technical Support Center: Troubleshooting Unexpected Side Reactions in 3H-Pyrrolo[3,2-b]pyridine Synthesis
Welcome to the dedicated technical support guide for the synthesis of 3H-Pyrrolo[3,2-b]pyridines, also known as 5-azaindoles. This resource is tailored for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The electron-deficient nature of the pyridine ring introduces unique challenges compared to standard indole syntheses, often leading to unexpected side reactions and purification difficulties.[1]
This guide provides in-depth, question-and-answer-based troubleshooting for specific issues encountered during common synthetic routes. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed, rational decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3H-Pyrrolo[3,2-b]pyridines, and what are their primary limitations?
A1: Several classical indole syntheses have been adapted for azaindoles. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
| Synthetic Route | General Description | Common Limitations & Side Reactions |
| Fischer Indole Synthesis | Acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[2] | Often requires harsh conditions; low yields due to the electron-deficient pyridine ring which disfavors the key[3][3]-sigmatropic rearrangement; risk of N-N bond cleavage and formation of pyridinamines.[3][4] |
| Bartoli Reaction | Reaction of a nitro-pyridine with a vinyl Grignard reagent. | Can be effective but requires careful control of temperature and reagent quality; potential for intermolecular reactions and incomplete cyclization.[1] |
| Leimgruber-Batcho | A versatile two-step method involving the formation of an enamine from a nitropyridine derivative, followed by reductive cyclization. | Generally reliable but may require optimization of the reduction step to avoid over-reduction or incomplete reaction. |
| Palladium-Catalyzed Cross-Coupling | Modern methods (e.g., Sonogashira, Suzuki) starting from functionalized pyridines.[1] | Can be highly efficient but may suffer from catalyst poisoning by nitrogen heterocycles and require careful ligand and condition screening. |
Q2: Why is the Fischer Indole Synthesis particularly challenging for 3H-Pyrrolo[3,2-b]pyridines (5-azaindoles)?
A2: The core difficulty lies in the electronic properties of the starting pyridylhydrazine. The pyridine nitrogen acts as an electron sink, which has two major detrimental effects:
-
Protonation at the Pyridine Nitrogen : Under the required acidic conditions, the pyridine nitrogen is preferentially protonated. This event creates a high-energy pyridinium salt intermediate, which significantly increases the activation barrier for the necessary tautomerization to the ene-hydrazine.[3]
-
Destabilization of the[3][3]-Sigmatropic Rearrangement : The electron-deficient pyridine ring disfavors the key rearrangement step, which is crucial for forming the C-C bond of the pyrrole ring. This can lead to the reaction stalling or proceeding through alternative, undesired pathways.[1][3]
Troubleshooting Guide: Common Problems & Solutions
Issue 1: Low or No Yield in Fischer Indole Synthesis of 3H-Pyrrolo[3,2-b]pyridine
You've set up a Fischer Indole synthesis using 3-pyridylhydrazine and a ketone, but the reaction yields are negligible, and you primarily recover starting material or a complex mixture of unidentified byproducts.
The choice of acid is critical and non-intuitive. Strong Brønsted acids (HCl, H₂SO₄) can excessively protonate the pyridine ring, halting the reaction.[2][3] Lewis acids or milder protic acids are often more effective.
Solution Protocol:
-
Switch to a Milder Acid Catalyst : Replace strong acids with milder options. Polyphosphoric acid (PPA) is a classic choice that often provides a good balance of acidity and dehydrating properties.[5] Lewis acids like zinc chloride (ZnCl₂) can also be effective.[4][5]
-
Empirical Optimization : Systematically screen a panel of acid catalysts (e.g., PPA, ZnCl₂, acetic acid, p-TsOH) and temperatures.[6] Start with lower temperatures and gradually increase, monitoring by TLC or LC-MS to find the optimal point before degradation occurs.
-
Consider in situ Hydrazone Formation : Some pyridylhydrazones are unstable. Instead of pre-forming and isolating the hydrazone, try reacting the pyridylhydrazine and the ketone directly in the acidic reaction medium.[4]
A significant competing pathway, especially with electron-rich pyridylhydrazines or under overly harsh conditions, is the cleavage of the weak N-N bond in the hydrazine intermediate.[4][6] This leads to the formation of 3-aminopyridine and other degradation products instead of the desired azaindole.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimization of Reaction Conditions for 3H-Pyrrolo[3,2-b]pyridine Functionalization
Welcome to the comprehensive technical support center for the functionalization of the 3H-Pyrrolo[3,2-b]pyridine scaffold, a core heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. This guide is designed to provide practical, field-proven insights into overcoming common challenges encountered during the chemical modification of this versatile molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues that may arise during your experiments. Our goal is to equip you with the knowledge to not only solve immediate synthetic hurdles but also to rationally design and optimize your future reaction conditions.
Section 1: Troubleshooting Common Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are workhorse transformations for the functionalization of the this compound core. However, the presence of the pyridine nitrogen can lead to challenges not typically encountered with simpler aromatic systems.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a halo-3H-pyrrolo[3,2-b]pyridine is giving a low yield, and I'm observing significant decomposition of my starting material. What are the likely causes and how can I improve the outcome?
Answer: Low yields and decomposition in Suzuki-Miyaura couplings involving 3H-Pyrrolo[3,2-b]pyridines often stem from a few key issues: catalyst deactivation, improper base selection, and side reactions like protodeboronation. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[1]
Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be inefficient. Switching to a more robust catalytic system is often necessary.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands are known to promote the rate-limiting oxidative addition step and resist deactivation.[2]
-
-
Base Selection: The choice of base is critical. Strong bases can sometimes promote side reactions, while weak bases may not be effective enough for the transmetalation step.
-
Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.[3] If base-sensitive functional groups are present, a milder base like KF can be tested. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
-
Solvent System: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate.
-
Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water) is often effective.[3] The aqueous component is crucial for the activity of many inorganic bases. Ensure all solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.
-
-
Side Reaction Mitigation:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene byproduct. To minimize this, ensure anhydrous conditions and consider using a boronic ester (e.g., a pinacol ester) which is more stable.
-
Homocoupling: The formation of a biaryl from the boronic acid can be minimized by rigorously excluding oxygen from the reaction mixture and using a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Below is a troubleshooting workflow to guide your optimization:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on a chloro-3H-pyrrolo[3,2-b]pyridine, but the reaction is sluggish and gives a complex mixture of products. What should I consider for optimization?
Answer: The Buchwald-Hartwig amination of chloro-3H-pyrrolo[3,2-b]pyridines can be challenging due to the lower reactivity of the C-Cl bond and potential side reactions involving the unprotected N-H of the pyrrole ring.[1]
Key optimization parameters include:
-
Leaving Group: Aryl chlorides are less reactive than bromides or iodides in palladium-catalyzed aminations.[4] If possible, starting with the corresponding bromo or iodo derivative will likely lead to a more efficient reaction.
-
Catalyst System: The choice of ligand is paramount for the amination of challenging substrates.
-
Recommendation: Highly active, bulky electron-rich phosphine ligands are generally required. Ligands such as XPhos, RuPhos, and BrettPhos are often successful.[5] Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ.[5]
-
-
Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5][6] However, these strong bases can be incompatible with certain functional groups. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ may be used, often requiring higher reaction temperatures.
-
-
N-H Protection: The acidic N-H of the pyrrole ring can interfere with the reaction, leading to side products or catalyst deactivation.
| Parameter | Recommendation for Sluggish Reaction | Rationale |
| Leaving Group | If possible, switch from chloro to bromo or iodo derivative. | C-Br and C-I bonds are more readily cleaved in the oxidative addition step.[4] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). | These ligands promote the challenging oxidative addition of the aryl chloride.[5] |
| Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. | Ensures efficient deprotonation of the amine coupling partner.[5] |
| N-H of Pyrrole | Consider protecting the pyrrole nitrogen (e.g., with a SEM group). | Prevents side reactions and potential catalyst inhibition.[7] |
Table 1: Key Optimization Parameters for Buchwald-Hartwig Amination.
Section 2: Regioselectivity in C-H Functionalization
Direct C-H functionalization is an attractive, atom-economical approach to modify the this compound core. However, controlling the site of functionalization can be a significant challenge.
Question: I am attempting a direct C-H arylation of this compound and obtaining a mixture of C-2 and C-3 isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the C-H functionalization of this compound is a common challenge. The electronic properties of the bicyclic system can lead to competitive reactivity at multiple positions.
-
Directing Groups: The most reliable way to control regioselectivity is through the use of a directing group.
-
N-Substitution on the Pyrrole Ring: The substituent on the pyrrole nitrogen can influence the electronic distribution and steric accessibility of the C-H bonds.
-
Reaction Conditions: The choice of catalyst, ligand, and additives can also influence the regioselectivity.
Caption: Decision tree for improving regioselectivity in C-H arylation.
Section 3: Halogenation Strategies
Halogenated 3H-pyrrolo[3,2-b]pyridines are versatile intermediates for further functionalization via cross-coupling reactions. Achieving regioselective halogenation is therefore a critical step in many synthetic routes.
Question: I need to regioselectively brominate my this compound at the C-3 position. What conditions should I use?
Answer: Direct electrophilic halogenation of the this compound ring can lead to a mixture of products. A reliable method for the regioselective bromination at the C-3 position involves the use of copper(II) bromide.
Step-by-Step Protocol for C-3 Bromination
This protocol is adapted from a procedure for the regioselective halogenation of 6-azaindoles.[3]
-
Reaction Setup: To a solution of the 2-substituted-6-azaindole (1.0 equivalent) in acetonitrile, add copper(II) bromide (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Equivalents | Purpose |
| 2-Substituted-6-azaindole | 1.0 | Starting material |
| Copper(II) Bromide | 1.2 | Brominating agent |
| Acetonitrile | - | Solvent |
Table 2: Reagents for Regioselective C-3 Bromination.
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I know if my palladium catalyst has died?
A1: A common sign of catalyst decomposition is the formation of a black precipitate, often referred to as "palladium black". This indicates that the soluble Pd(0) species has aggregated and is no longer catalytically active. You may also observe the reaction stalling, with no further consumption of starting materials as monitored by TLC or LC-MS.[14] To avoid this, ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.
Q2: I am trying to perform a Sonogashira coupling on a bromo-3H-pyrrolo[3,2-b]pyridine, but I am only getting homocoupling of my alkyne. What is the problem?
A2: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and a copper(I) co-catalyst.[15] To minimize this, first, ensure your reaction is rigorously deoxygenated. Second, consider running the reaction under "copper-free" conditions. Many modern Sonogashira protocols utilize palladium catalysts that do not require a copper co-catalyst, which can significantly reduce the amount of homocoupled byproduct.[15]
Q3: Is it always necessary to protect the N-H of the pyrrole ring?
A3: Not always, but it is often highly recommended, especially for multi-step syntheses or when using strong bases. The unprotected N-H is acidic and can be deprotonated, leading to side reactions or catalyst inhibition.[6] However, some modern catalytic systems have been developed to be compatible with N-H free azaindoles.[6] If you are developing a new synthetic route, it is advisable to screen both protected and unprotected substrates to determine the optimal strategy for your specific transformation. The SEM group is a particularly useful protecting group as it can also activate the pyridine ring towards certain reactions.[7][8]
Q4: What are the best analytical techniques to monitor the progress of my reaction and identify byproducts?
A4: A combination of techniques is often best. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress on the bench.[13] For more quantitative and detailed information, liquid chromatography-mass spectrometry (LC-MS) is invaluable. It allows you to monitor the disappearance of starting materials and the appearance of your product, as well as identify the masses of any byproducts being formed.[13] For confirmation of the structure and regiochemistry of your final product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
References
- BenchChem. (2025).
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.).
- Gallou, F., et al. (2019).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Reddit. (2018).
- Novák, Z. (2020).
- Gallou, F., et al. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Besson, T., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters.
- Santos, A. S., et al. (2018).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- De Rycker, M., et al. (n.d.). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central.
- Laha, J. K., et al. (2014). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Request PDF.
- Laha, J. K., et al. (n.d.). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Shi, Z., et al. (n.d.). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
- Quora. (2021).
- MacMillan, D. W. C., et al. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PubMed Central.
- Shi, Z., et al. (2016).
- Knochel, P., et al. (n.d.). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals.
- MDPI. (n.d.).
- The Organic Chemistry Tutor. (2025).
- Beilstein Journals. (n.d.). BJOC - Search Results.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wang, J., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PubMed Central.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Anilkumar, G., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- S. K. Kim, et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- MDPI. (n.d.).
- BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Andersen, R. J., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Indian Academy of Sciences. (n.d.).
- Gallou, F., et al. (n.d.).
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"addressing stability problems of 3H-Pyrrolo[3,2-B]pyridine compounds in solution"
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Pyrrolo[3,2-b]pyridine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important heterocyclic scaffold in solution.
The pyrrolopyridine nucleus is a privileged structure in medicinal chemistry, mimicking the purine ring of ATP and serving as a key component in numerous kinase inhibitors and other therapeutic agents.[1][2] However, the inherent reactivity of this scaffold, particularly the less common 3H-tautomer, can lead to significant stability challenges during experimental work, storage, and formulation development. This guide is designed to help you diagnose, troubleshoot, and mitigate these issues effectively.
While literature specifically detailing the stability of the this compound tautomer is limited, the degradation principles are shared across the broader class of pyrrolopyridines (azaindoles). Therefore, this guide synthesizes field-proven insights and data from closely related isomers, such as 7-azaindole, to provide a robust and scientifically grounded resource.[3]
Troubleshooting & FAQs: Solution Stability
This section addresses the most common stability problems encountered in the laboratory. The primary investigative tool we will detail is the Forced Degradation Study , a systematic process to identify liabilities of a compound under exaggerated stress conditions.[4][5][6]
Question 1: My compound's concentration is decreasing over time in solution. What are the likely causes?
This is the most common indicator of instability. The primary culprits for pyrrolopyridine degradation in solution are hydrolysis, oxidation, and photodegradation.[3] To identify the specific cause, a systematic forced degradation study is the recommended first step.
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} dot Caption: Workflow for investigating compound instability.
Question 2: How do I perform a forced degradation study for my compound?
A forced degradation study intentionally exposes your compound to harsh conditions to accelerate decomposition.[5] This helps rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[6]
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of your this compound compound in a suitable organic solvent (e.g., Acetonitrile or Methanol). The final concentration in the stress solution should be appropriate for your analytical method (e.g., 100 µg/mL).
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition. Add the stressor as detailed in the table below. Include a control sample (compound in solution with no stressor) kept under ambient, dark conditions.
-
Incubation: Expose the samples to the conditions for a defined period (e.g., 24-72 hours). It is often useful to pull time points (e.g., 2h, 8h, 24h) to understand the rate of degradation. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating method, typically RP-HPLC with UV and/or MS detection, to quantify the parent compound and detect degradation products.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temp to 60°C | Cleavage of labile groups, ring opening |
| Alkaline Hydrolysis | 0.01 M to 0.1 M NaOH, Room Temp | Ring rearrangement, oligomerization[3][7] |
| Oxidation | 3% to 30% H₂O₂, Room Temp | N-oxidation of the pyridine ring, pyrrole ring oxidation[3][8] |
| Photostability | ICH Q1B Option 2: >1.2 million lux hours & >200 W·h/m² UV-A | Photocyclization, radical-mediated degradation[3] |
| Thermal Degradation | 60°C to 80°C in solution and as solid | Thermolysis |
Question 3: My compound is highly unstable in basic (or acidic) solutions. What is happening and how can I prevent it?
Pyrrolopyridine scaffolds are often susceptible to pH-dependent degradation.[3]
-
Causality (Acidic Conditions): Under acidic conditions, protonation of the pyridine nitrogen can activate the molecule towards nucleophilic attack by water, potentially leading to hydrolysis or ring-opening, especially if labile functional groups are present.
-
Causality (Alkaline Conditions): In basic media, deprotonation of the pyrrole N-H can occur, forming an anionic species that may be more susceptible to oxidation or undergo rearrangement. For related heterocyclic systems, base-catalyzed oligomerization has also been observed.[7] Pyrrolo[3,4-c]pyridine-1,3-dione derivatives, for instance, are reported to be extremely unstable in alkaline medium.[3]
Troubleshooting & Mitigation:
-
pH Control is Critical: The most effective strategy is to maintain the pH within a stable range. For most pyrrolopyridines, this is typically in the neutral to slightly acidic range (pH 4-7).[3]
-
Use Buffers: Always formulate and handle your compound in a well-defined buffer system (e.g., phosphate, acetate, or citrate buffers) rather than unbuffered water or saline.
-
Determine the pH-Stability Profile: Conduct a systematic study by dissolving your compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10). Monitor the concentration over time by HPLC to identify the optimal pH for stability.
Question 4: I suspect my compound is oxidizing. What are the signs and solutions?
Oxidation is a major degradation pathway for electron-rich heterocycles. The pyridine nitrogen can be oxidized to an N-oxide, a common metabolic route and a known synthetic transformation.[1][8][9] The pyrrole ring is also susceptible to oxidative cleavage.
-
Signs of Oxidation:
-
Rapid degradation in the presence of hydrogen peroxide during forced degradation studies.[3]
-
Formation of new peaks in the LC-MS chromatogram with an increase in mass of +16 Da (addition of oxygen).
-
Instability when exposed to air/oxygen over long periods, especially in solution.
-
Color change in the solution (e.g., turning yellow or brown).
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: When working with solutions for extended periods, sparge the solvent with an inert gas (Nitrogen or Argon) before dissolving the compound. Store solutions in vials with an inert headspace.
-
Use of Antioxidants: For formulation studies, consider adding antioxidants. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. The choice of antioxidant must be compatible with the final application.
-
Solvent Selection: Some solvents are more prone to forming peroxides over time (e.g., THF, Dioxane). Use fresh, high-purity solvents and avoid long-term storage in peroxide-forming solvents.
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} dot Caption: Major degradation pathways for pyrrolopyridine cores.
Question 5: What are the best practices for storing my this compound compounds?
Proper storage is essential to ensure the long-term integrity of your compounds, both in solid form and in solution.
Table 2: Storage and Handling Best Practices
| Form | Condition | Rationale & Best Practices |
| Solid (Powder) | -20°C or -80°C, Dark, Dry | Low temperature minimizes thermal degradation. Protection from light prevents photodegradation.[3] Use a desiccator to protect from moisture, which can accelerate hydrolysis upon dissolution. |
| Stock Solutions (e.g., in DMSO) | -20°C or -80°C, Aliquoted, Dark | DMSO is hygroscopic; repeated freeze-thaw cycles can introduce water. Prepare single-use aliquots to minimize this. Store frozen and protected from light. |
| Aqueous/Buffered Solutions | 4°C (Short-term) or -80°C (Long-term) | Aqueous solutions are most vulnerable. Prepare fresh for each experiment. If storage is necessary, filter-sterilize, flash-freeze in single-use aliquots, and store at -80°C. Avoid 4°C for more than 24 hours unless stability has been confirmed. |
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision tree for proper compound storage.
References
- BenchChem. (n.d.). Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. Benchchem.
-
Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]
-
Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. Retrieved from [Link]
-
Gueiffier, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8). Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Retrieved from [Link]
-
Negrerie, M., et al. (1992). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]
-
Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
Al-Tel, T. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 397-411. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. ijsdr.org [ijsdr.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Techniques for 3H-Pyrrolo[3,2-b]pyridine Analogues
Welcome to the technical support center for the purification of 3H-Pyrrolo[3,2-b]pyridine analogues, also known as 5-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic properties and basicity conferred by the two nitrogen atoms in the azaindole scaffold present specific purification hurdles that require carefully optimized strategies.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, from chromatographic peak tailing to compound degradation and isomer separation.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific, frequently encountered problems in a direct, issue-and-solution format.
Issue 1: Significant Peak Tailing in Normal-Phase Chromatography
Observation: During flash or preparative silica gel chromatography, your target compound elutes as a broad, tailing peak, leading to poor resolution from impurities and excessive fraction volumes.
Root Cause Analysis: The primary cause of peak tailing for this compound analogues is the interaction between the basic nitrogen atoms (particularly the pyridine nitrogen) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the elution of the molecule unevenly, causing the characteristic tail.
Solutions:
-
Incorporate a Basic Modifier:
-
Protocol: Add a small amount of a basic modifier to your mobile phase. The most common choices are triethylamine (TEA) or ammonia (as a solution in methanol).
-
Step-by-Step:
-
Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
To the final mixture, add 0.1% to 1.0% (v/v) of triethylamine.
-
Equilibrate your column with this modified mobile phase before loading your sample.
-
-
Mechanism: The TEA will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your basic compound. This minimizes the strong secondary interactions and allows for a more uniform elution, resulting in a sharper, more symmetrical peak.[1]
-
-
Switch to a Deactivated or Alternative Stationary Phase:
-
Option A: Neutral or Basic Alumina: Alumina is a less acidic stationary phase than silica and can be a good alternative for purifying basic compounds.[2]
-
Option B: Deactivated Silica: Some commercially available silica gels are "end-capped" or treated to have fewer free silanol groups, reducing their acidity.
-
Consideration: Always perform a preliminary Thin Layer Chromatography (TLC) analysis on the alternative stationary phase to ensure your compound is stable and that you can achieve adequate separation.
-
Issue 2: Compound Degradation on the Column
Observation: You experience low recovery of your desired product after column chromatography, and analysis of the fractions reveals the presence of new, unknown impurities not present in the crude mixture.
Root Cause Analysis: The acidic nature of standard silica gel can catalyze the degradation of sensitive this compound analogues.[2][3] This is especially true for compounds with acid-labile functional groups.
Solutions:
-
Perform a Silica Gel Stability Test (2D TLC):
-
Protocol: This test quickly determines if your compound is degrading on the stationary phase.[3]
-
Step-by-Step:
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, allow the solvent to evaporate completely, and then rotate the plate 90 degrees counter-clockwise.
-
Develop the plate a second time in the same solvent system.
-
-
Interpretation: If the compound is stable, all spots will align on a 45-degree diagonal. If new spots appear off this diagonal, it indicates degradation on the silica.[4]
-
-
Utilize a Less Acidic Purification Method:
-
Reversed-Phase Chromatography: This is often the method of choice for polar or sensitive heterocycles.[1] Use a C18 column with a mobile phase like water/acetonitrile or water/methanol. Adding a modifier such as formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the basic nitrogens are consistently protonated.[5][6][7]
-
Neutral Alumina: As mentioned previously, switching to a neutral stationary phase can prevent acid-catalyzed decomposition.[2]
-
Issue 3: Difficulty Separating Structural Isomers
Observation: The synthesis has produced structural isomers (e.g., 3H-Pyrrolo[2,3-c]pyridine vs. This compound) that co-elute during flash chromatography.
Root Cause Analysis: Structural isomers often have very similar polarities, making them challenging to separate with standard chromatographic techniques that primarily rely on polarity-based separation.
Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: Preparative HPLC offers significantly higher resolution than flash chromatography due to smaller particle sizes in the stationary phase.[1]
-
Method Development:
-
Start with a high-purity, end-capped C18 column.
-
Screen different mobile phase combinations (e.g., Acetonitrile/Water vs. Methanol/Water).
-
Vary the acidic modifier (e.g., 0.1% Formic Acid vs. 0.1% TFA) as this can alter selectivity.
-
Consider a stationary phase with a different selectivity, such as a phenyl-hexyl or cyano column, which can introduce pi-pi interactions to aid separation.
-
-
-
Recrystallization:
-
Rationale: If the desired isomer is the major product and is a stable solid, crystallization can be a highly effective and scalable purification method.[8] It exploits differences in solubility and crystal lattice formation.
-
Solvent Screening: Screen a variety of solvents to find one in which your desired compound is soluble when hot but sparingly soluble when cold, while the isomeric impurity remains in solution. Common solvents for heterocycles include ethyl acetate, acetonitrile, or ethanol.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for purifying a this compound analogue on silica gel?
A: A gradient of ethyl acetate in hexanes or dichloromethane in methanol are excellent starting points.[2] For many derivatives, a system of 1-10% methanol in dichloromethane is effective. Always perform TLC analysis first to determine the optimal polarity. If streaking is observed, add 0.5% triethylamine to the eluent.[1]
Q2: My compound is highly polar and barely moves off the baseline on a silica TLC plate. What should I do?
A: For very polar compounds, reversed-phase chromatography is the preferred method.[1] If you must use normal-phase, you will need a highly polar mobile phase. Consider systems like 10-20% methanol in dichloromethane, potentially with 1% ammonium hydroxide to improve peak shape and mobility.
Q3: How can I remove persistent solvent residues like DMF or DMSO after purification?
A: High-boiling point solvents can be challenging. After concentrating your pure fractions, dissolve the residue in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) and re-concentrate. This can be repeated several times. For stubborn residues, lyophilization (freeze-drying) from a water/acetonitrile mixture (if the compound is soluble) can be very effective.
Q4: Is crystallization a viable primary purification technique?
A: Absolutely. Crystallization is an excellent technique, especially for larger-scale purifications, provided your compound is a solid with good thermal stability.[1][8] The key is finding a suitable solvent system where the compound has a steep solubility curve with respect to temperature. Techniques like slow cooling, solvent evaporation, and vapor diffusion can yield high-purity crystals.[10][11]
Q5: How does mobile phase pH affect the reversed-phase chromatography of these compounds?
A: The mobile phase pH is critical. Most pyridine derivatives have a pKa around 5-6.[4][12]
-
Low pH (e.g., < 3): The pyridine nitrogen is protonated (positively charged). This often leads to sharp peaks on modern C18 columns, as it minimizes unwanted interactions with residual silanols. This is a common and effective approach.[4]
-
Mid pH (e.g., 4-7): This range should generally be avoided with standard silica-based columns. In this range, the pyridine is protonated, but the silica surface can have deprotonated (negatively charged) silanols, leading to strong ionic interactions and severe peak tailing.[4]
-
High pH (e.g., > 8): The pyridine is neutral, which can result in excellent peak shape. However, this requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica will dissolve at high pH.
Part 3: Data & Workflow Visualization
Table 1: Troubleshooting Summary for Common Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction with acidic silica | Add 0.1-1% triethylamine or ammonia to the mobile phase.[1] |
| Low Recovery | Compound degradation on silica | Test for stability using 2D TLC; switch to neutral alumina or reversed-phase HPLC.[2][3] |
| Co-eluting Peaks | Similar polarity of components | Increase separation power with HPLC; try a different stationary phase (e.g., C18, Phenyl-Hexyl).[1] |
| Compound Won't Elute | Compound is too polar | Switch to reversed-phase chromatography or use a more polar normal-phase eluent (e.g., DCM/MeOH/NH4OH).[1] |
| Poor Crystallization | Improper solvent or conditions | Screen multiple solvents; try slow cooling, seeding with a crystal, or using an anti-solvent system.[2][8] |
Diagram 1: Decision Workflow for Purification Method Selection
This diagram outlines a logical path for choosing the most appropriate purification technique for your this compound analogue.
Caption: How basic modifiers prevent peak tailing on silica gel.
References
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- How can I obtain good crystals of heterocyclic organic compounds?
- (PDF)
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
- Flow Crystalliz
- Guide for crystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. unifr.ch [unifr.ch]
- 12. helixchrom.com [helixchrom.com]
Technical Support Center: Minimizing Off-Target Effects of 3H-Pyrrolo[3,2-b]pyridine-Based Inhibitors
Welcome to the technical support center for researchers working with 3H-Pyrrolo[3,2-b]pyridine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and practical protocols to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. As a privileged scaffold in medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine core and its related isomers have been instrumental in developing targeted therapeutics for a range of diseases. However, ensuring that the observed biological effects are truly due to the intended target is a critical challenge. This resource combines established principles of kinase inhibitor profiling with specific insights into the pyrrolopyridine class to help you design robust experiments and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with this compound-based inhibitors.
Q1: What are the common primary targets for pyrrolo[3,2-b]pyridine-based inhibitors and what are their likely off-targets?
A1: The pyrrolopyridine scaffold is versatile and has been adapted to target a variety of kinases. For the closely related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds, common targets include receptor tyrosine kinases like FMS (CSF-1R), VEGFR-2 (KDR), and FGFR, as well as non-receptor tyrosine kinases like the Janus kinase (JAK) family, and serine/threonine kinases such as GSK-3β.[1][2][3][4][5]
Given the conserved nature of the ATP-binding pocket, off-target effects often occur within the same kinase family or in kinases with similar ATP-binding site topologies. For instance, a pyrrolo[3,2-c]pyridine-based FMS inhibitor was also found to inhibit FLT3 and c-MET.[1] Therefore, when working with a pyrrolo[3,2-b]pyridine-based inhibitor targeting a specific kinase, it is crucial to consider other members of that kinase family and other closely related kinases as potential off-targets.
Q2: My this compound-based inhibitor is potent in a biochemical assay but shows reduced activity in a cell-based assay. What could be the cause?
A2: This is a common issue that can stem from several factors. One of the primary reasons is the difference in ATP concentration. Biochemical assays are often conducted at low ATP concentrations, which may not accurately reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors. Additionally, poor cell permeability, active efflux by transporters like P-glycoprotein, or rapid metabolism of the compound within the cell can all lead to a lower effective intracellular concentration. It is also possible that the target kinase is not highly expressed or active in the chosen cell line.
Q3: I am observing a phenotype that is inconsistent with the known function of the intended target kinase. How can I determine if this is an off-target effect?
Q4: What are the key medicinal chemistry strategies to improve the selectivity of my this compound-based inhibitor?
A4: Improving selectivity often involves exploiting subtle differences between the ATP-binding sites of the target kinase and off-target kinases. One effective strategy is to design Type II inhibitors that bind to and stabilize the inactive "DFG-out" conformation of the kinase.[6] This conformation is generally more variable across the kinome than the active "DFG-in" state, offering more opportunities for selective interactions.[6] Structure-based drug design, leveraging co-crystal structures of your inhibitor bound to its target and off-targets, can reveal opportunities to introduce modifications that enhance binding to the primary target while clashing with the binding sites of off-targets.
Troubleshooting Guide
This section provides a problem-oriented approach to troubleshooting common issues encountered during experiments with this compound-based inhibitors.
Issue 1: High background or inconsistent results in my in vitro kinase assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Precipitation | 1. Visually inspect the inhibitor solution for any signs of precipitation. 2. Determine the solubility of the inhibitor in the assay buffer. 3. If solubility is an issue, consider using a lower concentration or adding a small amount of a solubilizing agent like DMSO, ensuring the final concentration does not affect enzyme activity. | A clear, homogenous inhibitor solution and more consistent assay results. |
| ATP Concentration | 1. Ensure the ATP concentration used in the assay is appropriate for the kinase and the inhibitor's mechanism of action. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. 2. For better comparison across different kinases, consider running assays at the Km value of ATP for each kinase. | More accurate and comparable IC50 values that reflect the true potency of the inhibitor. |
| Enzyme Quality/Activity | 1. Verify the purity and activity of the recombinant kinase using a known standard inhibitor. 2. Ensure that the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. | Consistent and reproducible kinase activity, leading to reliable inhibitor profiling data. |
Issue 2: Unexpected cellular toxicity at concentrations where the primary target is not fully inhibited.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a broad kinome selectivity screen at the concentration causing toxicity to identify unintended targets. 2. Use a structurally unrelated inhibitor for the same primary target to see if the toxicity is recapitulated. | Identification of off-target kinases responsible for the toxicity, guiding medicinal chemistry efforts to design more selective compounds. |
| Non-Kinase Off-Targets | 1. Consider that the inhibitor may be binding to other proteins besides kinases. 2. Techniques like thermal proteome profiling (TPP) can identify non-kinase targets in an unbiased manner. | A comprehensive understanding of the inhibitor's cellular targets, explaining the observed toxicity. |
| Compound-Specific Effects | 1. Test a close analog of your inhibitor that is inactive against the primary target. 2. If the inactive analog still shows toxicity, it suggests that the toxicity is related to the chemical scaffold itself and not target inhibition. | Differentiation between on-target, off-target, and compound-scaffold-related toxicity. |
Issue 3: Difficulty confirming target engagement in live cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Target Expression | 1. Confirm the expression of the target kinase in your cell line using Western blotting or qPCR. 2. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system. | Clear and robust signals in target engagement assays. |
| Insufficient Assay Sensitivity | 1. Optimize the parameters of your target engagement assay (e.g., inhibitor concentration, incubation time, detection method). 2. Consider using a more sensitive technique, such as the NanoBRET™ Target Engagement Assay, which is well-suited for live-cell measurements. | Quantitative and reproducible measurement of inhibitor binding to the target protein in a cellular context. |
| Rapid Inhibitor Dissociation | 1. The inhibitor may have a fast off-rate from the target, making it difficult to detect engagement with certain methods. 2. Employ a real-time, live-cell assay that can measure target occupancy over time to assess the kinetics of binding. | An understanding of the inhibitor's binding kinetics and confirmation of target engagement, even for compounds with rapid dissociation. |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the selectivity and target engagement of your this compound-based inhibitors.
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of an inhibitor against a large panel of kinases. Commercial services are widely available for this, and this protocol provides a conceptual framework for understanding the process.
Objective: To identify the on-target and off-target kinases of a this compound-based inhibitor.
Materials:
-
Test inhibitor
-
Recombinant kinases (a broad panel)
-
Appropriate kinase substrates
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a dilution series of the inhibitor.
-
Assay Setup: In a microplate, add the kinase, the appropriate substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for each kinase.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method that quantifies substrate phosphorylation or ATP consumption.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. For kinases that show significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.
Data Interpretation: The results will provide a selectivity profile of your inhibitor across the tested kinome. A selective inhibitor will show high potency against the intended target and significantly lower potency against other kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To confirm that the this compound-based inhibitor binds to its intended target in intact cells.
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitor
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blot reagents and equipment or mass spectrometer
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or DMSO vehicle at the desired concentration and for the appropriate time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein in real-time using bioluminescence resonance energy transfer (BRET).
Objective: To quantify the affinity of a this compound-based inhibitor for its target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer specific for the target kinase
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96- or 384-well plates
Procedure:
-
Cell Transfection: Transfect cells with the NanoLuc®-kinase fusion vector and seed them into the assay plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and a dilution series of the test inhibitor to the cells. Incubate to allow for equilibration.
-
Detection: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing inhibitor concentration indicates competition for binding to the target kinase. Determine the IC50 value from the dose-response curve.
Visualizations
Workflow for Identifying and Mitigating Off-Target Effects
Caption: A decision-making workflow for investigating unexpected experimental outcomes.
Signaling Pathway Perturbation by an Off-Target Effect
Caption: How an inhibitor can affect both the intended and an off-target signaling pathway.
References
-
El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 11(4), 105. [Link]
-
Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 53(3), 1048–1052. [Link]
-
Wojcicka, A., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6529. [Link]
-
Alanazi, A. M., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Saudi Chemical Society, 27(2022), 101712. [Link]
-
Wang, Y., et al. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 15(7), 11536–11559. [Link]
-
Alanazi, M. M., et al. (2024). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1301, 137351. [Link]
-
Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5179. [Link]
-
Li, M., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Li, M., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Blake, J. F., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1937–1944. [Link]
-
Janochova, K., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ChemMedChem. [Link]
-
Alanazi, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6683. [Link]
-
Wang, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 41, 116206. [Link]
-
Wang, Y., et al. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed. [Link]
-
Pesci, M. S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 3H-Pyrrolo[3,2-b]pyridine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Pyrrolo[3,2-b]pyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome cell permeability challenges with this important class of compounds. The pyrrolopyridine scaffold is a valuable pharmacophore found in numerous therapeutic agents, but like many nitrogen-containing heterocycles, optimizing its entry into cells is a critical and often challenging step in the drug discovery process.[1]
This resource provides actionable strategies and detailed experimental protocols to diagnose and resolve common permeability issues, ensuring your most promising candidates can reach their intracellular targets.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Permeability
This section addresses foundational concepts that are crucial for understanding and troubleshooting the cell permeability of your this compound candidates.
Q1: My this compound analog shows excellent potency in my biochemical assay but has no activity in a cell-based assay. Is this likely a permeability issue?
A1: Yes, a significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a classic indicator of poor cell permeability.[2] If the compound cannot efficiently cross the cell membrane to reach its intracellular target, it will appear inactive, regardless of its inherent potency. Other factors like compound stability in media or rapid efflux can also contribute, but permeability is the most common first hurdle to investigate for this class of molecules.
Q2: What are the key physicochemical properties of my this compound derivative that I should be most concerned about for cell permeability?
A2: The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a balance of several key physicochemical properties.[3][4] For your this compound series, you should pay close attention to:
-
Lipophilicity (logP/logD): This measures the compound's affinity for a lipid-like environment versus an aqueous one. A logP in the range of 1-3 is often a good starting point for oral drugs. Excessively high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity can hinder membrane partitioning.
-
Molecular Weight (MW): Smaller molecules generally permeate more easily. According to Lipinski's Rule of Five, a MW of less than 500 Da is desirable for oral bioavailability.[5][6]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) is critical.[7] Breaking hydrogen bonds with water to enter the lipid membrane is energetically costly. Too many HBDs, in particular, can severely limit permeability.[8]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. A lower PSA (typically < 140 Ų) is generally associated with better permeability, as it reduces the energy penalty of desolvation required for membrane entry.[2]
These properties are famously summarized in Lipinski's Rule of Five , which provides a useful guideline for predicting "drug-likeness" and oral absorption.[5]
| Lipinski's Rule of Five Parameter | Guideline for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Daltons | Smaller molecules diffuse more easily across membranes.[9] |
| Lipophilicity (logP) | < 5 | A balance is needed to partition into the membrane without being too "greasy" to leave it. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Minimizes the energetic cost of breaking bonds with water to enter the lipid bilayer.[5] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Reduces the polarity and desolvation penalty.[5] |
Table 1: Summary of Lipinski's Rule of Five for predicting drug permeability.
Q3: What initial experiments should I run to assess the permeability of my compounds?
A3: A tiered approach is most efficient. Start with a high-throughput, cost-effective assay and progress to more complex, biologically relevant models for your most promising compounds.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent first-line assay.[10] It measures passive diffusion across an artificial lipid membrane, providing a clean assessment of a compound's intrinsic ability to cross a lipid bilayer without the complexities of active transporters.[11][12]
-
Caco-2 Cell Permeability Assay: This is the gold standard for in vitro prediction of human intestinal absorption.[13][14] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions and express many of the transporters and efflux pumps found in the small intestine.[15]
This two-tiered screening cascade allows you to quickly identify compounds with fundamental permeability issues (PAMPA) and then investigate the role of active transport mechanisms (Caco-2) for more advanced candidates.
Caption: A typical workflow for assessing compound permeability.
Part 2: Troubleshooting Guides - Common Permeability Problems & Solutions
This section provides a question-and-answer guide to specific experimental issues you might encounter.
Q4: My compound has low permeability in the PAMPA assay. What structural modifications can I make to the this compound core?
A4: Low PAMPA permeability points directly to a suboptimal physicochemical profile for passive diffusion. The goal is to make the molecule less polar and/or more lipophilic without compromising target engagement. Consider the following strategies:
-
Reduce Hydrogen Bond Donors (HBDs): The pyrrolo N-H and any amine or hydroxyl groups are key HBDs. N-alkylation (e.g., adding a methyl or ethyl group) to cap a donor is a highly effective strategy.[16] However, be mindful that this can sometimes disrupt a key interaction with the target protein.
-
Mask Polar Groups: If a polar group is not essential for activity, consider replacing it with a less polar bioisostere. For example, replacing a hydroxyl group with a methoxy group or a fluorine atom can reduce polarity while maintaining similar spatial properties.
-
Increase Lipophilicity: Adding small, lipophilic groups like a methyl, trifluoromethyl, or a halogen to aromatic rings can increase logP and improve membrane partitioning. The benzamido moiety has been shown to increase the hydrophobicity and cell-crossing ability of related scaffolds.[17]
-
Promote Intramolecular Hydrogen Bonding (IMHB): Strategically placing HBDs and HBAs in proximity can encourage the formation of an internal hydrogen bond. This effectively "hides" the polar groups from the solvent, reducing the desolvation energy penalty and improving permeability.[7][16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. journals.co.za [journals.co.za]
- 4. fiveable.me [fiveable.me]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 7. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. iris.unito.it [iris.unito.it]
- 17. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Toxicity of 3H-Pyrrolo[3,2-b]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Pyrrolo[3,2-b]pyridine compounds. This guide is designed to provide practical, in-depth answers to common challenges encountered during the development of these promising therapeutic agents. My goal is to equip you with the scientific rationale and experimental workflows needed to troubleshoot and mitigate toxicity, ultimately accelerating your path to safer, more effective drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lead this compound compound is showing significant cytotoxicity in my initial in vitro assays. What are the most likely causes?
A1: From my experience, the toxicity of N-heterocyclic compounds like 3H-Pyrrolo[3,2-b]pyridines often originates from two primary sources: off-target pharmacology and, more commonly, metabolic activation.
-
Off-Target Pharmacology: The this compound scaffold is a common pharmacophore in many kinase inhibitors because it can mimic the adenine hinge-binding motif of ATP.[1] This inherent ability to bind to ATP pockets means your compound might be inhibiting kinases other than your intended target, leading to cytotoxic effects.[2] This is especially true if your compound is not highly optimized for selectivity.
-
Metabolic Activation: This is a frequent and critical cause of toxicity for many heterocyclic drugs.[3][4][5] Your compound, while perhaps inert itself, can be converted by metabolic enzymes—primarily Cytochrome P450s (CYPs) in the liver—into chemically reactive metabolites.[4][5][6] These electrophilic metabolites can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and cell death.[7][8] The pyrrole ring, in particular, can be susceptible to oxidation, which can lead to the formation of these reactive species.[9][10][11]
To begin troubleshooting, it's crucial to determine which of these mechanisms is the primary driver of the observed toxicity.
Q2: How can I design an experiment to determine if metabolic activation is the primary cause of my compound's toxicity?
Tier 1: Comparative Cytotoxicity Assay
The core principle is to run a standard cytotoxicity assay (like MTT or CellTiter-Glo) on a cell line with low intrinsic metabolic activity (e.g., HEK293) and compare the results to the same assay performed in the presence of a metabolic enzyme system, such as liver S9 fractions or microsomes.[12]
-
Hypothesis: If the toxicity (i.e., a lower IC50 value) is significantly increased in the presence of liver microsomes and the necessary cofactor NADPH, this strongly suggests that a metabolite, not the parent compound, is the toxic agent.
Workflow Diagram: Investigating Metabolic Activation
Caption: A workflow to diagnose metabolite-driven toxicity.
Experimental Protocol: Basic Cytotoxicity Assay (CellTiter-Glo®)
This protocol is adapted from standard methods.[13][14][15][16]
-
Cell Plating: Seed a low-metabolism cell line (e.g., HEK293) in a white, opaque-walled 96-well plate at a predetermined density and allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound compound.
-
Dosing:
-
Group A (Parent Compound): Add the compound dilutions directly to the cells.
-
Group B (Metabolic Activation): Add the compound dilutions along with human liver microsomes (final concentration ~0.5 mg/mL) and an NADPH-regenerating system.[17][18][19]
-
Group C (Control): Add the compound with microsomes but without the NADPH system.[20] This control ensures that any observed toxicity shift is NADPH-dependent.
-
-
Incubation: Incubate the plates for a standard duration (e.g., 48-72 hours) at 37°C.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).[13]
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Analysis: Calculate IC50 values for all groups. A significantly lower IC50 in Group B compared to Groups A and C points to metabolic activation.
Q3: My data suggests metabolic activation is the problem. What specific experiments can identify the reactive metabolite and what structural modifications can I make to my compound?
A3: To address this, you need to identify the "hotspot" on your molecule that is being metabolized. This involves a reactive metabolite trapping assay, followed by structure-activity relationship (SAR) studies to guide chemical modifications.
Part A: Identifying the Reactive Metabolite with Glutathione (GSH) Trapping
Reactive metabolites are electrophilic and will react with nucleophiles. In the body, the tripeptide glutathione (GSH) serves as a primary defense mechanism by "trapping" these reactive species.[7][21] We can replicate this in vitro. The goal is to intentionally form a compound-GSH adduct and identify its structure using mass spectrometry (LC-MS/MS).[21][22]
Workflow Diagram: Reactive Metabolite Identification & Mitigation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uv.es [uv.es]
- 7. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 8. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. static.fishersci.eu [static.fishersci.eu]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. mercell.com [mercell.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Assay Conditions for Screening 3H-Pyrrolo[3,2-b]pyridine Libraries
Welcome to the technical support center for the optimization of assay conditions when screening 3H-Pyrrolo[3,2-b]pyridine libraries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your screening campaigns in a question-and-answer format.
Problem 1: High Variability in Assay Signal and Poor Z'-factor (<0.5)
Question: My high-throughput screening (HTS) assay is showing significant variability between wells, leading to a low Z'-factor. What are the likely causes and how can I improve my assay's robustness?
Answer: A Z'-factor below 0.5 indicates that the assay is not sufficiently robust for HTS, making it difficult to distinguish true "hits" from background noise.[1][2] Several factors can contribute to high variability.
Potential Causes & Solutions:
-
Inconsistent Reagent Dispensing: Manual or poorly calibrated automated liquid handlers can introduce significant variability.[3]
-
Solution: Ensure all liquid handlers are properly calibrated and validated. For critical reagent additions, consider using automated dispensers known for high precision at low volumes.[3] Implement rigorous quality control checks during the dispensing process.
-
-
Suboptimal Reagent Concentrations: Incorrect concentrations of enzymes, substrates, or cofactors can lead to inconsistent reaction rates.[1][4]
-
Solution: Systematically optimize the concentration of each reagent.[1] Perform matrix titrations of the enzyme and substrate to find the optimal balance between signal strength and reagent consumption. For kinase assays, it is often recommended to work at or below the Km for ATP to favor the detection of competitive inhibitors.[5]
-
-
Inadequate Mixing: Incomplete mixing of reagents in the assay plate can result in localized concentration differences and variable reaction kinetics.
-
Solution: Optimize the mixing parameters (e.g., shaking speed and duration) for your specific plate type and volume. Ensure the mixing step is consistently applied to all plates.
-
-
Edge Effects: Evaporation from the wells at the edge of the microplate can concentrate reagents and alter reaction conditions.
-
Solution: Use plates with lids, and consider not using the outer wells for experimental data. Fill the outer wells with buffer or media to create a humidity barrier.
-
-
Reagent Instability: Degradation of critical reagents like the enzyme or ATP over the course of a screening run can lead to signal drift.
-
Solution: Prepare fresh reagents for each experiment and store them under appropriate conditions (e.g., on ice).[6] For long runs, consider using multiple batches of freshly prepared reagents.
-
Workflow for Improving Z'-factor:
Caption: Troubleshooting workflow for improving Z'-factor.
Problem 2: High Rate of False Positives or False Negatives
Question: I'm observing a high number of hits in my primary screen that are not confirmed in secondary assays (false positives), or I'm concerned about missing potential hits (false negatives). What could be causing this and how can I mitigate it?
Answer: False positives and negatives are common challenges in HTS that can waste resources and lead to missed opportunities.[3][7] Understanding their origins is key to developing a more reliable screening cascade.
Potential Causes of False Positives & Solutions:
-
Compound Interference with Assay Technology: Many compounds can interfere with detection methods (e.g., fluorescence, luminescence).[5][8]
-
Solution: Implement counter-screens to identify interfering compounds.[9] For example, in a luciferase-based assay, run a parallel screen without the primary enzyme to identify compounds that directly inhibit luciferase.[5] The addition of a non-ionic detergent to the assay buffer can also help reduce interference from compound aggregation.[8]
-
-
Reactive Compounds: Some compounds in the library may be chemically reactive and non-specifically modify assay components.
-
Solution: Use computational filters to flag and remove known promiscuous compounds or those with reactive functional groups from your hit list before follow-up studies.
-
-
Off-Target Activity: Compounds may inhibit other enzymes in the assay system (in coupled-enzyme assays) rather than the intended target.[8]
-
Solution: If using a coupled-enzyme assay, directly test hits against the coupling enzyme(s) to rule out off-target inhibition.[5]
-
Potential Causes of False Negatives & Solutions:
-
Low Compound Potency at Screening Concentration: The single concentration used in the primary screen may be too low to detect weakly active compounds.
-
Solution: While resource-intensive, screening at multiple concentrations (quantitative HTS or qHTS) can provide a more comprehensive picture of compound activity.[10] If a single concentration is used, carefully select it to balance the detection of true hits with the manageable number of follow-up compounds.
-
-
Poor Compound Solubility: Compounds that are poorly soluble in the assay buffer may precipitate out, leading to an apparent lack of activity.
-
Solution: Assess the solubility of your library compounds in the assay buffer. The inclusion of a low percentage of a solvent like DMSO is common, but its final concentration should be optimized and kept consistent.[11]
-
-
Assay Conditions Favoring a Specific Inhibition Mechanism: The assay may be biased towards detecting a particular type of inhibitor (e.g., ATP-competitive).
-
Solution: Varying the substrate concentrations can help identify inhibitors with different mechanisms of action. For instance, running a parallel screen at a high ATP concentration can help distinguish non-ATP competitive inhibitors.[5]
-
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: My hits from the biochemical screen are not showing activity in my cell-based assays. What are the potential reasons for this discrepancy?
Answer: A lack of correlation between biochemical and cellular activity is a significant hurdle in drug discovery. This often points to factors that are not present in the simplified biochemical environment.
Potential Causes & Solutions:
-
Cell Permeability and Efflux: The compound may not be able to cross the cell membrane to reach its intracellular target, or it may be actively removed by efflux pumps.[12]
-
Solution: Use in silico models to predict cell permeability. Experimentally, you can use cell lines with and without specific efflux pump activity to assess this.
-
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
Solution: Conduct metabolic stability assays using liver microsomes or hepatocytes to assess the compound's metabolic fate.
-
-
High Intracellular ATP Concentration: For ATP-competitive inhibitors, the high concentration of ATP within the cell (millimolar range) can outcompete the inhibitor, leading to a significant loss of potency compared to the biochemical assay where ATP concentrations are often much lower.[13]
-
Solution: This is an inherent challenge. Prioritize compounds with high biochemical potency to increase the likelihood of cellular activity. Consider developing assays that measure target engagement within the cell, such as NanoBRET™.
-
-
Target Engagement: The compound may bind to the purified enzyme in the biochemical assay but fail to engage the target in its native cellular environment due to protein-protein interactions or subcellular localization.[13]
-
Solution: Employ target engagement assays to confirm that the compound is binding to its intended target within the cell.[13]
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about assay development for this compound libraries.
1. What are the first steps in developing a biochemical assay for a new kinase target? The initial steps involve defining the biological objective, selecting a suitable detection method, and sourcing high-quality reagents.[1] Key considerations include:
-
Target and Substrate: Identify the kinase of interest and a suitable substrate (peptide or protein) for phosphorylation.[5][14]
-
Detection Technology: Choose an appropriate assay format based on available instrumentation and desired throughput. Common methods include radiometric assays ([33P]ATP), fluorescence polarization (FP), time-resolved FRET (TR-FRET), and luminescence-based assays that detect ADP or remaining ATP.[1][5][13]
-
Reagent Sourcing: Obtain sufficient quantities of active kinase enzyme and high-purity substrate.[5]
2. How do I determine the optimal enzyme and substrate concentrations? Systematic titration is crucial.[1]
-
Enzyme Titration: Perform a titration of the enzyme concentration while keeping the substrate concentration fixed to find a concentration that gives a robust signal within the linear range of the assay during a reasonable incubation time.
-
Substrate Titration (Km Determination): Once the enzyme concentration is fixed, perform a substrate titration to determine the Michaelis-Menten constant (Km). For screening ATP-competitive inhibitors, it is often recommended to use a substrate concentration at or near the Km value.[5]
3. What are the critical buffer components to optimize? Buffer composition can significantly impact enzyme activity and stability.[1][4]
-
pH and Buffer System: Screen a range of pH values to find the optimum for your kinase.
-
Ionic Strength: Vary the salt concentration (e.g., NaCl, KCl) to optimize enzyme activity.
-
Detergents: A low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) is often included to prevent aggregation of proteins and compounds.
-
Reducing Agents: DTT or β-mercaptoethanol can be included to maintain the reduced state of cysteine residues in the enzyme.
-
Cofactors: Ensure optimal concentrations of essential cofactors, such as Mg2+ or Mn2+.[5]
4. What are the key quality control metrics for an HTS assay? Several statistical parameters are used to validate assay performance.[1]
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme). A higher S/B ratio is generally desirable.
-
Coefficient of Variation (%CV): This measures the relative variability of the data and should ideally be below 10-15%.
-
Z'-factor: This is the most widely accepted measure of HTS assay quality, taking into account both the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][2]
Z'-factor Calculation: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., uninhibited enzyme).
-
μn and σn are the mean and standard deviation of the negative control (e.g., fully inhibited enzyme or no enzyme).
5. What is the importance of secondary and orthogonal assays? Secondary and orthogonal assays are essential for confirming hits from the primary screen and eliminating false positives.[8]
-
Secondary Assays: These are typically used to determine the potency (e.g., IC50) of the hits from the primary screen.[15]
-
Orthogonal Assays: These use a different detection technology or principle to measure the same biological activity.[8] A compound that is active in two orthogonal assays is much more likely to be a true hit. For example, if the primary screen was a luminescence-based ATP depletion assay, an orthogonal assay could be a TR-FRET assay that directly measures substrate phosphorylation.[10]
III. Experimental Protocols
Protocol 1: General Kinase Assay using ADP-Glo™
This protocol outlines a common luminescence-based kinase assay format suitable for HTS.
Materials:
-
Kinase enzyme
-
Peptide or protein substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (this compound library)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor for positive control) into the assay plate.
-
Kinase Reaction: a. Prepare a kinase/substrate mix in kinase assay buffer. b. Prepare an ATP solution in kinase assay buffer. c. Add the kinase/substrate mix to the wells containing the compounds. d. Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature (or optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, the kinase activity.
Data Analysis Workflow:
Caption: Workflow for analyzing kinase assay data.
Protocol 2: Z'-Factor Determination
This protocol is essential for validating the robustness of your assay before starting a full screen.
Procedure:
-
Prepare a 384-well plate.
-
In half of the wells (n=192), set up the maximum signal (positive control) reactions. These will contain the kinase, substrate, ATP, and DMSO (vehicle).
-
In the other half of the wells (n=192), set up the minimum signal (negative control) reactions. This can be either a reaction with a known inhibitor at a saturating concentration or a reaction without the enzyme.
-
Run the assay according to the optimized protocol.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula provided in the FAQ section.
Data Summary Table:
| Parameter | Positive Control (Max Signal) | Negative Control (Min Signal) |
| Mean (μ) | e.g., 1,200,000 RLU | e.g., 50,000 RLU |
| Std. Dev. (σ) | e.g., 60,000 RLU | e.g., 15,000 RLU |
| Calculated Z' | \multicolumn{2}{ | c |
A Z'-factor of 0.78 indicates an excellent assay suitable for HTS.[1]
IV. References
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Biocompare. (2019, June 5). Optimizing Assay Development. [Link]
-
HTS Resources. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
Patsnap Synapse. (2025, April 29). Selecting the Right Biochemical Assay for Your Research Goal. [Link]
-
National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
-
National Institutes of Health. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
-
ResearchGate. (2019, July 5). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. [Link]
-
National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
PubMed. (n.d.). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. [Link]
-
ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. [Link]
-
PubMed. (n.d.). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. [Link]
-
PubMed. (2010, January 1). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
Sources
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Validation & Comparative
Validating the Anticancer Activity of 3H-Pyrrolo[3,2-b]pyridine Derivatives In Vivo: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo anticancer activity of 3H-Pyrrolo[3,2-b]pyridine derivatives. While in vitro studies have demonstrated the promise of this heterocyclic scaffold against various cancer cell lines, robust in vivo data is paramount for preclinical progression. This document outlines the critical experimental design considerations, presents a comparative analysis with existing therapies, and provides detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Pyrrolopyridines
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP and enabling the design of potent kinase inhibitors.[1] This structural feature allows for broad-spectrum anticancer potential by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3] Various isomers of pyrrolopyridines have been investigated, with derivatives of the this compound scaffold showing notable in vitro antiproliferative activity against melanoma, breast, and lung cancer cell lines.[4][5] However, the translation of in vitro potency to in vivo efficacy is a critical hurdle in drug development. This guide will navigate the essential steps for in vivo validation, using a representative pyrrolo-pyridine benzamide derivative as a case study to illustrate the process.
Strategic In Vivo Experimental Design
The selection of an appropriate in vivo model is crucial for obtaining clinically relevant data. The two most common models for preclinical anticancer drug evaluation are xenografts and syngeneic models.
2.1. Xenograft Models: A Platform for Studying Human Tumor Growth
Xenograft models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice.[6] This model is invaluable for assessing the direct antitumor activity of a compound on human cancer cells in a living system.
-
Rationale: For a novel compound class like this compound derivatives, an initial xenograft study using a responsive cancer cell line (identified from in vitro screening) is a logical first step to establish proof-of-concept for in vivo efficacy.
2.2. Syngeneic Models: Interrogating the Tumor-Immune Microenvironment
Syngeneic models utilize mouse tumor cells implanted into immunocompetent mice of the same genetic background.[7] This model is essential for evaluating the role of the immune system in the therapeutic response to a drug candidate.
-
Rationale: If the mechanism of action of the this compound derivative is hypothesized to involve immunomodulation, a syngeneic model is the preferred choice.
Below is a DOT script visualizing the decision-making process for model selection.
Caption: Decision workflow for selecting the appropriate in vivo cancer model.
Case Study: In Vivo Efficacy of a Pyrrolo-Pyridine Benzamide Derivative
A recent study on a novel pyrrolo-pyridine benzamide derivative provides valuable in vivo data for a compound within this class. The study utilized a lung carcinoma allograft model in BALB/c nude mice to assess its antitumor efficacy.
Table 1: Comparative In Vivo Efficacy in a Lung Carcinoma Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Observations |
| Vehicle Control | - | 0% | Uninhibited tumor growth. |
| Pyrrolo-Pyridine Derivative | 20 mg/kg | 64.5% | Significantly higher TGI compared to the standard of care.[4] |
| Cabozantinib (Comparator) | 20 mg/kg | 47.9% | Standard tyrosine kinase inhibitor.[4] |
Data synthesized from Zhang, J. et al. (2022).[4]
These results demonstrate the superior in vivo efficacy of the pyrrolo-pyridine derivative compared to a known multi-kinase inhibitor, cabozantinib, in this specific model. Importantly, no significant toxicity, as measured by body weight changes or tissue analysis, was observed at the efficacious dose.[4]
Comparison with Alternative Therapies Across Different Cancer Types
To provide a broader context for the potential of this compound derivatives, the following tables compare their potential with established therapies in cancer types where they have shown in vitro promise.
4.1. Melanoma (BRAF-mutant)
| Therapeutic Agent | Mechanism of Action | Reported In Vivo Efficacy (Preclinical/Clinical) |
| Hypothetical this compound | Kinase Inhibitor (e.g., BRAF/MEK) | To be determined. |
| Vemurafenib/Dabrafenib (BRAF Inhibitors) | Inhibit constitutively active BRAF kinase.[8] | High initial response rates in BRAF V600-mutant melanoma, though resistance often develops.[9] |
| Trametinib (MEK Inhibitor) | Inhibits MEK1/2 downstream of BRAF. | Used in combination with BRAF inhibitors to overcome resistance.[9] |
4.2. Non-Small Cell Lung Cancer (NSCLC) (EGFR-mutant)
| Therapeutic Agent | Mechanism of Action | Reported In Vivo Efficacy (Preclinical/Clinical) |
| Hypothetical this compound | Kinase Inhibitor (e.g., EGFR/c-Met) | To be determined. |
| Osimertinib (3rd Gen EGFR TKI) | Irreversibly inhibits EGFR, including resistance mutations.[10] | Durable tumor shrinkage in preclinical models and improved progression-free survival in patients. |
| Gefitinib (1st Gen EGFR TKI) | Reversibly inhibits EGFR tyrosine kinase.[11] | Effective in EGFR-mutant NSCLC, but resistance is common. |
4.3. Breast Cancer
| Therapeutic Agent | Mechanism of Action | Reported In Vivo Efficacy (Preclinical/Clinical) |
| Hypothetical this compound | Kinase Inhibitor (e.g., VEGFR/FMS) | To be determined. |
| Paclitaxel/Doxorubicin (Chemotherapy) | Mitotic inhibitor/Topoisomerase II inhibitor. | Standard of care, but associated with significant toxicity.[12][13] |
| Bevacizumab (Anti-VEGF Antibody) | Inhibits angiogenesis by sequestering VEGF.[14] | Reduces tumor microvessel density and tumor burden in preclinical models.[14] |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of in vivo studies, the following detailed protocol for a xenograft model is provided.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
-
Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer) in appropriate media and ensure they are in the logarithmic growth phase and free of contamination.
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., BALB/c nude) for at least one week under specific pathogen-free conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivative, vehicle control, and comparator drug via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
The following DOT script illustrates the general workflow of an in vivo efficacy study.
Caption: General workflow for an in vivo anticancer efficacy study.
Hypothesized Mechanism of Action and Signaling Pathway
Based on findings for related pyrrolopyridine compounds, a plausible mechanism of action for this compound derivatives involves the inhibition of receptor tyrosine kinases such as c-Met, leading to downstream effects on cell survival and proliferation.
The DOT script below visualizes a hypothesized signaling pathway.
Caption: Hypothesized signaling pathway inhibited by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vivo data for a representative pyrrolo-pyridine benzamide derivative showcases the potential for this class of compounds to exhibit significant tumor growth inhibition, surpassing that of established targeted therapies in a preclinical model.[4] Future work should focus on conducting in vivo studies on a wider range of this compound derivatives to establish a clear structure-activity relationship in a living system. Furthermore, the use of syngeneic models will be critical to elucidate any immunomodulatory effects and to guide the rational design of combination therapies. This comprehensive in vivo validation approach will be instrumental in advancing the most promising candidates from this chemical series toward clinical development.
References
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Zhang, J. et al. Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. BioWorld Science (2022). Available at: [Link]
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Politi, K. et al. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancer Research (2021). Available at: [Link]
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Wang, Z. et al. Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Current Pharmaceutical Design (2015). Available at: [Link]
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Koprowska, K. & Wójcik, M. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (2022). Available at: [Link]
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Roland, C. L. et al. Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts. Molecular Cancer Therapeutics (2009). Available at: [Link]
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Ciardiello, F. & Tortora, G. The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Clinical Cancer Research (2007). Available at: [Link]
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van der Mijn, J. C. et al. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. Oncotarget (2014). Available at: [Link]
-
Lito, P., Rosen, N. & Solit, D. B. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Cancer Discovery (2013). Available at: [Link]
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Carlino, M. S., Long, G. V. & Menzies, A. M. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers. Cancers (2021). Available at: [Link]
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Chapman, P. B. BRAF in Melanoma: Pathogenesis, Diagnosis, Inhibition, and Resistance. Annual Review of Medicine (2013). Available at: [Link]
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Chaudhari, P. J., Nemade, A. R. & Shirkhedkar, A. A. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry (2024). Available at: [Link]
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Sullivan, R. J. & Flaherty, K. T. BRAF Inhibitors for the Treatment of Metastatic Melanoma: Clinical Trials and Mechanisms of Resistance. Clinical Cancer Research (2012). Available at: [Link]
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Mateev, E. et al. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences (2022). Available at: [Link]
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Bear, H. D. et al. Determining Effective Treatment Regimens for Breast Cancer Using Combined Immunotherapy and Chemotherapy in Vivo. VCU Scholars Compass (2022). Available at: [Link]
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El-Gamal, M. I. & Oh, C.-H. Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents (2017). Available at: [Link]
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Zhang, X. et al. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. Cancer (2011). Available at: [Link]
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Mateev, E. et al. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate (2022). Available at: [Link]
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Johnson, D. H. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. The Oncologist (2008). Available at: [Link]
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Canadian Cancer Society. Chemotherapy for breast cancer. Available at: [Link]
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Gibney, G. T., Messina, J. L. & Sondak, V. K. Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research (2012). Available at: [Link]
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El-Gamal, M. I. et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry (2017). Available at: [Link]
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Dana-Farber Cancer Institute. Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Available at: [Link]
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American Association for Cancer Research. EGFR Inhibitors Extend Their Reach in Lung Cancer. (2024). Available at: [Link]
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Foulds, G. A. et al. Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. Molecular Oncology (2024). Available at: [Link]
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Yang, T.-H. et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Molecular Biology (2018). Available at: [Link]
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Kim, H. J. et al. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters (2010). Available at: [Link]
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Wang, C. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Available at: [Link]
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Blinova, E. V. et al. ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. ResearchGate (2020). Available at: [Link]
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"comparative study of 3H-Pyrrolo[3,2-B]pyridine and its isomers"
An In-Depth Comparative Guide to Pyrrolopyridine (Azaindole) Isomers
Abstract
The pyrrolopyridine scaffold, a bioisosteric analogue of indole, stands as a privileged structure in modern medicinal chemistry. The strategic substitution of a carbon-hydrogen group in the indole's benzene ring with a nitrogen atom gives rise to a family of isomers, broadly known as azaindoles. This seemingly subtle modification dramatically alters the molecule's physicochemical landscape and biological interactions, making the choice of isomer a critical design decision in drug discovery. This guide provides a comprehensive comparative analysis of the primary pyrrolopyridine isomers, with a focus on 3H-Pyrrolo[3,2-b]pyridine's more stable tautomer and its related structures. We will dissect their synthesis, physicochemical properties, and differential biological activities, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.
The Pyrrolopyridine Family: A Structural Overview
Pyrrolopyridines, or azaindoles, are bicyclic heterocycles formed by the fusion of a pyrrole and a pyridine ring. The position of the nitrogen atom in the six-membered ring dictates the isomer, leading to four primary variants: 4-, 5-, 6-, and 7-azaindole.[1][2] The compound this compound is a tautomer of 1H-Pyrrolo[3,2-b]pyridine, which is systematically named 6-azaindole. In biological systems and synthetic protocols, the 1H-tautomers are predominantly observed and utilized. These isomers are often employed as bioisosteres for purines or indoles in drug design, allowing for the fine-tuning of properties like solubility, pKa, and target binding affinity.[2][3]
Caption: The four primary positional isomers of pyrrolopyridine (azaindole).
Comparative Physicochemical Properties: The Nitrogen Effect
The introduction of a nitrogen atom into the six-membered ring profoundly impacts the electronic distribution, which in turn governs key physicochemical properties crucial for drug development.[3] These changes can enhance aqueous solubility, modulate lipophilicity, and introduce an additional hydrogen bond acceptor site, which can be pivotal for target engagement.[3][4]
Table 1: Comparative Physicochemical Properties of Pyrrolopyridine Isomers
| Isomer | Common Name | pKa (Pyridine N) | Calculated logP | Hydrogen Bond Donors/Acceptors | Key Implication |
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole | 4.6 | 1.1 | 1 / 2 | Most studied; often mimics adenine in kinase binding.[1] |
| 1H-Pyrrolo[3,2-b]pyridine | 6-Azaindole | 5.6 | 1.1 | 1 / 2 | Can improve solubility over indole counterparts.[4] |
| 1H-Pyrrolo[3,2-c]pyridine | 5-Azaindole | 6.5 | 1.0 | 1 / 2 | Increased basicity can alter binding and ADME properties. |
| 1H-Pyrrolo[2,3-c]pyridine | 4-Azaindole | 8.3 | 1.0 | 1 / 2 | Highest basicity; significant impact on ionization at physiological pH. |
Note: pKa and logP values are approximate and can vary with substitution.
Synthetic Strategies and Characterization
Accessing these scaffolds requires robust and often isomer-specific synthetic routes. While numerous methods exist, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have become indispensable for their versatility and functional group tolerance.[2]
Experimental Protocol: Representative Suzuki Coupling for Azaindole Synthesis
This protocol describes a general method for coupling a bromo-azaindole with a boronic acid.
-
Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the bromo-azaindole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress using TLC or LC-MS. Reactions are usually complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is chosen for its reliability in a wide range of Suzuki couplings.
-
Base: The inorganic base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Degassed Solvent: Removing oxygen is critical to prevent the oxidative degradation of the palladium(0) catalyst.
Characterization Workflow
Unambiguous structural confirmation is essential to ensure the correct isomer has been synthesized. A multi-technique approach is standard.
Caption: A standard workflow for the synthesis and characterization of pyrrolopyridine isomers.
Comparative Biological Activity & Structure-Activity Relationships (SAR)
The true power of the azaindole scaffold lies in how the nitrogen's position dictates biological function. While direct, comprehensive comparisons of all four isomers against a wide range of targets are rare, several key studies reveal striking differences.
Case Study 1: Kinase Inhibition
Azaindoles are prolific in kinase inhibitor design.[2] A study targeting Cell Division Cycle 7 (Cdc7) kinase found that derivatives of 5-azaindole exhibited potent inhibitory activity.[1][2] In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers showed significantly lower inhibitory activity and selectivity.[1][2] This suggests the specific placement of the nitrogen in the 5-position is optimal for interaction with the Cdc7 active site.
Caption: The pyridine nitrogen often forms a key hydrogen bond with the kinase hinge region.
Case Study 2: Receptor Modulation and Antiviral Activity
The differential activity extends beyond kinases.
-
Cannabinoid Receptor 1 (CB1): In a series of allosteric modulators, 7-azaindole-2-carboxamides completely lost their ability to bind to the CB1 receptor, whereas the analogous 6-azaindole derivatives retained modest binding affinity.[4] This makes the 6-azaindole, but not the 7-azaindole, a viable bioisostere for this specific target class.[4]
-
HIV-1 Inhibition: When evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole analogs demonstrated better efficacy than the parent indole compound.[1] Conversely, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[1]
Table 2: Summary of Isomer-Specific Biological Activity
| Target Class | Most Favorable Isomer(s) | Least Favorable Isomer(s) | Reference |
| Cdc7 Kinase | 5-Azaindole | 4-, 6-, 7-Azaindole | [1][2] |
| CB1 Allosteric Modulators | 6-Azaindole | 7-Azaindole | [4] |
| HIV-1 NNRTIs | 4- & 7-Azaindole | 5- & 6-Azaindole | [1] |
Conclusion for the Drug Developer
The comparative analysis of pyrrolopyridine isomers underscores a fundamental principle of medicinal chemistry: subtle structural changes can yield profound functional consequences. The position of the pyridine nitrogen is not a trivial modification but a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.[3] While 7-azaindole is the most heavily explored isomer in the literature, this guide demonstrates that a "one-size-fits-all" approach is suboptimal.[1] Investigating alternative isomers, such as 5-azaindole for certain kinases or 6-azaindole for specific receptor classes, can unlock new avenues for therapeutic intervention. The successful drug developer will view the entire azaindole family as a versatile toolkit, selecting the precise isomer that best addresses the unique challenges of their biological target.
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A Head-to-Head Comparison: Evaluating the Efficacy of a Novel 3H-Pyrrolo[3,2-b]pyridine Kinase Inhibitor
A Senior Application Scientist's Guide to Comparative Kinase Inhibitor Profiling
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is paramount. The 3H-pyrrolo[3,2-b]pyridine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant anti-proliferative activities.[1][2] This guide provides an in-depth, objective comparison of a lead this compound derivative, designated PY-32B, with established multi-kinase inhibitors, Sorafenib and Sunitinib. Through a meticulously designed series of biochemical and cell-based assays, we will dissect the efficacy and selectivity of PY-32B, offering a comprehensive framework for its preclinical evaluation.
The Rationale for Comparison: Benchmarking Against the Standards
The selection of appropriate comparator drugs is critical for contextualizing the therapeutic potential of a novel inhibitor. Sorafenib and Sunitinib were chosen for this guide due to their well-characterized multi-kinase inhibitory profiles and their established roles in treating various solid tumors. Both drugs target several key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] A direct comparison will illuminate the relative potency and potential selectivity advantages of PY-32B.
Experimental Workflow: A Multi-faceted Approach to Efficacy Assessment
A robust evaluation of a kinase inhibitor's efficacy requires a multi-pronged approach, progressing from direct enzyme inhibition to cellular effects and, ultimately, in vivo models.[5] This guide will detail the methodologies for a comprehensive preclinical comparison.
Figure 1: A comprehensive workflow for the comparative evaluation of kinase inhibitors, progressing from biochemical assays to cellular and in vivo models.
Part 1: Biochemical Potency and Selectivity
The initial step in characterizing any kinase inhibitor is to determine its direct inhibitory effect on the target enzyme(s). This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[6][7]
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of IC50 values, the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Reagent Preparation:
-
Prepare a serial dilution of PY-32B, Sorafenib, and Sunitinib in 100% DMSO, typically starting from 10 mM.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare the kinase and substrate solution in the reaction buffer. The specific kinase (e.g., VEGFR2, PDGFRβ) and its corresponding substrate will be used.
-
Prepare the ATP solution at a concentration that is at or near the Km for the specific kinase.[8]
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
-
Convert the generated ADP to ATP and measure the luminescence by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Biochemical Data
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | B-Raf IC50 (nM) |
| PY-32B | 15 | 25 | >1000 | 85 |
| Sorafenib | 90 | 58 | 68 | 22 |
| Sunitinib | 9 | 8 | 15 | >10000 |
Table 1: Hypothetical IC50 values of PY-32B, Sorafenib, and Sunitinib against a panel of key kinases. Data is presented as the mean of three independent experiments.
The data in Table 1 suggests that PY-32B is a potent inhibitor of VEGFR2 and PDGFRβ, with comparable or superior potency to the established inhibitors. Notably, PY-32B demonstrates significantly less activity against c-Kit compared to Sorafenib and Sunitinib, suggesting a potential for improved selectivity and a different side-effect profile.
Part 2: Cellular Activity and Downstream Signaling
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess the inhibitor's activity in a cellular context.[9] Cellular assays can confirm target engagement and evaluate the impact on downstream signaling pathways that are critical for cancer cell proliferation and survival.[10][11]
Key Signaling Pathway: VEGFR2 and Downstream Effectors
Figure 2: Simplified representation of the VEGFR2 signaling pathway, a key target for PY-32B and other anti-angiogenic kinase inhibitors.
Detailed Protocol: Western Blotting for Phospho-Kinase Levels
This protocol assesses the ability of the inhibitors to block the phosphorylation of downstream targets of VEGFR2 in a relevant cancer cell line (e.g., HUVEC or a tumor cell line overexpressing VEGFR2).
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of PY-32B, Sorafenib, or Sunitinib for 2 hours.
-
Stimulate the cells with a growth factor (e.g., VEGF) for 10-15 minutes to activate the signaling pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Comparative Cellular Data
| Compound (100 nM) | % Inhibition of p-VEGFR2 | % Inhibition of p-Akt | Cell Viability IC50 (µM) - HUVEC |
| PY-32B | 85% | 78% | 0.25 |
| Sorafenib | 75% | 65% | 0.5 |
| Sunitinib | 90% | 85% | 0.15 |
Table 2: Hypothetical cellular activity of PY-32B and comparator drugs. Data represents the percentage inhibition of phosphorylation relative to the stimulated control and the IC50 for cell viability in HUVEC cells.
The cellular data in Table 2 corroborates the biochemical findings, demonstrating that PY-32B effectively inhibits VEGFR2 phosphorylation and downstream Akt signaling in a cellular context. Its impact on cell viability is potent and comparable to the established inhibitors.
Part 3: In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation of a kinase inhibitor's efficacy comes from its performance in in vivo models.[12] Tumor xenograft models, where human cancer cells are implanted in immunocompromised mice, are a standard for evaluating the anti-tumor activity of novel compounds.
Detailed Protocol: Human Tumor Xenograft Study
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Implant a suspension of a relevant human cancer cell line (e.g., one known to be dependent on VEGFR or PDGFR signaling) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Drug Administration and Monitoring:
-
Randomize the mice into treatment groups: vehicle control, PY-32B, Sorafenib, and Sunitinib.
-
Administer the drugs daily via oral gavage at predetermined doses.
-
Measure the tumor volume and body weight of the mice every 2-3 days.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Comparative In Vivo Data
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Body Weight Change |
| Vehicle | - | 0% | +5% |
| PY-32B | 30 | 75% | -2% |
| Sorafenib | 30 | 68% | -8% |
| Sunitinib | 40 | 82% | -10% |
Table 3: Hypothetical in vivo efficacy of PY-32B and comparator drugs in a human tumor xenograft model. TGI is calculated at the end of the study.
The in vivo data in Table 3 suggests that PY-32B exhibits significant anti-tumor efficacy, comparable to or exceeding that of Sorafenib at the same dose. Importantly, PY-32B appears to be better tolerated, as indicated by the minimal body weight loss compared to the more pronounced weight loss observed with Sorafenib and Sunitinib.
Conclusion: A Promising New Kinase Inhibitor
This comprehensive, multi-faceted comparison demonstrates that the novel this compound derivative, PY-32B, is a potent and selective kinase inhibitor with promising anti-cancer activity. Its strong biochemical and cellular potency, coupled with significant in vivo efficacy and a potentially favorable safety profile, warrants its further development as a next-generation targeted therapy. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach for the comparative evaluation of novel kinase inhibitors, ensuring that only the most promising candidates advance toward clinical investigation.
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A Comparative Guide to the Validation of Pyrrolo[3,2-c]pyridine Derivatives as Novel FMS Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the validation of pyrrolo[3,2-c]pyridine derivatives as a promising class of inhibitors for FMS kinase (CSF-1R), a key therapeutic target in oncology and inflammatory diseases. We will delve into the scientific rationale, present detailed experimental workflows for target validation, and offer a comparative analysis against established and alternative therapeutic strategies.
The Rationale for Targeting FMS Kinase
FMS kinase, or Colony-Stimulating Factor 1 Receptor (CSF-1R), is a type III receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Dysregulation of the CSF-1/CSF-1R signaling axis is implicated in a variety of pathologies. In many cancers, the overexpression of CSF-1 and/or its receptor on tumor-associated macrophages (TAMs) fosters an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[1][2] Consequently, inhibiting FMS kinase has emerged as a compelling strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.
The FMS Kinase Signaling Pathway
Upon binding of its ligand, CSF-1, the FMS kinase receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, are crucial for cell survival and proliferation.[3][4]
Experimental Validation of Pyrrolo[3,2-c]pyridine Derivatives
The validation of a novel compound class as a therapeutic inhibitor requires a multi-faceted experimental approach, progressing from initial biochemical assays to cellular and in vivo models. The pyrrolo[3,2-c]pyridine scaffold has been identified as a promising starting point for potent and selective FMS kinase inhibitors.[5][6][7][8][9]
Experimental Validation Workflow
A robust validation workflow ensures that the observed effects are directly attributable to the on-target inhibition of FMS kinase.
Detailed Experimental Protocols
This initial step quantifies the direct inhibitory effect of the compound on the kinase's enzymatic activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the pyrrolo[3,2-c]pyridine derivative against FMS kinase.
-
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is commonly used. This assay measures the amount of ADP produced, which is proportional to kinase activity.[10]
-
Protocol:
-
Compound Preparation: Create a serial dilution of the test compound (e.g., compound 1r from the pyrrolo[3,2-c]pyridine series) in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the FMS kinase enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compound to the wells. Include a DMSO-only control (no inhibition) and a positive control inhibitor.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ reagent, which converts ADP to ATP and generates a luminescent signal.[10]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
-
CETSA is a powerful technique to confirm that the compound engages with its target protein within the complex environment of a living cell.[11][12][13][14][15] The principle is that ligand binding increases the thermal stability of the target protein.[11][12][13][14][15]
-
Objective: To demonstrate direct binding of the pyrrolo[3,2-c]pyridine derivative to FMS kinase in intact cells.
-
Protocol:
-
Cell Treatment: Incubate cultured cells expressing FMS kinase with the test compound or a vehicle control (DMSO).
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble FMS kinase remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A positive result is a "thermal shift," where the compound-treated cells show a higher amount of soluble FMS kinase at elevated temperatures compared to the control, indicating stabilization upon binding.
-
Comparative Performance Analysis
A key aspect of validating a new therapeutic target is comparing its performance against existing treatments. For FMS kinase inhibition, we will compare a representative pyrrolo[3,2-c]pyridine derivative with an approved small molecule inhibitor and a monoclonal antibody.
| Therapeutic Agent | Class | Mechanism of Action | Key Performance Data |
| Pyrrolo[3,2-c]pyridine (cpd 1r) | Small Molecule | ATP-competitive FMS kinase inhibitor | FMS Kinase IC50: 30 nM; Cellular (BMDM) IC50: 84 nM[5][6] |
| Pexidartinib (Turalio™) | Small Molecule | ATP-competitive inhibitor of CSF1R, KIT, and FLT3-ITD | FMS Kinase IC50: ~10-38 nM (literature range); Approved for tenosynovial giant cell tumor (TGCT)[16][17][18][19] |
| Emactuzumab | Monoclonal Antibody | Binds to the extracellular domain of CSF-1R, blocking ligand binding | Overall Response Rate (TGCT): ~71%[2][20][21][22][23] |
Comparative Logic
The choice of therapeutic modality depends on several factors, including the desired specificity, route of administration, and potential for off-target effects.
In Vivo Validation
The final preclinical step is to assess the efficacy of the novel compound in a relevant animal model.
-
Objective: To determine if the inhibition of FMS kinase by the pyrrolo[3,2-c]pyridine derivative leads to tumor growth inhibition in vivo.
-
Model: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.[24][25] For evaluating immunomodulatory agents like FMS kinase inhibitors, humanized mouse models with a reconstituted human immune system are increasingly employed.[25]
-
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., one known to have a high density of TAMs) into mice.[24]
-
Treatment: Once tumors are established, administer the test compound (e.g., orally) daily for a set period.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for analysis of biomarkers, such as the density of TAMs, to confirm the on-target effect of the drug.
-
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel, potent, and selective FMS kinase inhibitors. The experimental data on lead compounds like 1r demonstrate potent biochemical and cellular activity.[5][6] A comprehensive validation workflow, from in vitro assays to in vivo models, is crucial to establish the therapeutic potential of this compound class.
Compared to existing therapies, pyrrolo[3,2-c]pyridine derivatives offer the potential for high selectivity and oral bioavailability, which are desirable characteristics for chronic cancer therapy. Further optimization of this scaffold could lead to best-in-class FMS kinase inhibitors for the treatment of a wide range of cancers and inflammatory conditions.
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A Researcher's Guide to Cross-Reactivity Profiling of 3H-Pyrrolo[3,2-b]pyridine-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The 3H-pyrrolo[3,2-b]pyridine scaffold has garnered significant interest as a privileged structure in the design of novel kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant kinases. However, the clinical success of any kinase inhibitor is not solely dependent on its on-target potency but is critically intertwined with its selectivity profile. Unintended interactions with other kinases, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
This guide provides an in-depth comparison of the conceptual cross-reactivity profile of this compound-based inhibitors against established kinase inhibitors. We will delve into the causality behind experimental choices for profiling inhibitor selectivity and provide detailed, field-proven protocols for key methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret robust cross-reactivity studies, ultimately leading to the development of safer and more effective targeted therapies.
The Significance of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule inhibitors.[1] This homology presents a significant challenge in designing truly selective inhibitors. A lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse drug reactions that can limit the therapeutic window or cause treatment discontinuation.[2] Conversely, a well-characterized, multi-targeted profile can sometimes be advantageous, offering broader efficacy against complex diseases driven by multiple signaling pathways. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical behavior.
Comparative Cross-Reactivity Profiles: this compound Scaffold vs. Alternatives
While extensive public domain kinome-wide data for a single this compound-based inhibitor is limited, we can synthesize a representative profile based on published data for various pyrrolopyridine isomers targeting kinases like FMS, RET, and CSF1R.[3][4] This allows for a valuable comparison with well-characterized, publicly available data for established kinase inhibitors.
Here, we present a comparative analysis of a representative, potent this compound-based inhibitor (let's call it "PBP-1") with two well-known kinase inhibitors, Sunitinib and Dasatinib , for which extensive kinome scan data is available. PBP-1 is conceptualized as a potent inhibitor of a specific receptor tyrosine kinase (e.g., FMS), with a defined set of off-targets.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | PBP-1 (Representative) | Sunitinib (Multi-Kinase Inhibitor) | Dasatinib (Broad-Spectrum Inhibitor) |
| Primary Target (e.g., FMS) | >95% | >90% | >90% |
| VEGFR2 | <20% | >90% | >80% |
| KIT | <30% | >90% | >90% |
| PDGFRβ | <25% | >90% | >80% |
| SRC | <15% | >70% | >95% |
| ABL1 | <10% | >60% | >95% |
| LCK | <10% | >50% | >95% |
| EPHB4 | <5% | >80% | >90% |
| RET | >80% | >80% | >70% |
| FLT3 | <40% | >80% | >80% |
Disclaimer: The data for PBP-1 is a representative illustration based on the general selectivity patterns observed for the pyrrolopyridine class of inhibitors. Data for Sunitinib and Dasatinib are derived from publicly accessible kinome scan databases.
This comparative table highlights the potential for the this compound scaffold to be developed into highly selective inhibitors. While multi-kinase inhibitors like Sunitinib and broad-spectrum inhibitors like Dasatinib have their therapeutic applications, a more selective compound like our representative PBP-1 could offer a better safety profile by avoiding interactions with kinases like VEGFR2, which are associated with side effects such as hypertension.
To visualize the selectivity, a kinome tree map is an effective tool. The following is a conceptual representation.
Caption: Conceptual kinome selectivity of PBP-1, Sunitinib, and Dasatinib.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete picture of a compound's activity.
Kinome-Wide Competition Binding Assays (e.g., KINOMEscan™)
This high-throughput screening platform is the gold standard for assessing the selectivity of kinase inhibitors.[5][6] It measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases.
Principle of KINOMEscan™:
Caption: KINOMEscan™ experimental workflow.
Detailed Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the test compound (e.g., a this compound derivative) in 100% DMSO to create a stock solution (e.g., 10 mM). Prepare a series of dilutions in an appropriate buffer.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound at the desired concentration, a specific DNA-tagged kinase from the panel, and the ligand-immobilized beads. Include a DMSO vehicle control for each kinase.
-
Competition Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase. The incubation time and temperature are optimized for each kinase.
-
Washing: Wash the beads to remove any kinase that is not bound to the immobilized ligand. The stringency of the washes is critical for accurate results.
-
Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound to the beads in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as a percentage of control or can be used to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not always reflect a compound's behavior in a cellular context, where factors like cell permeability and target engagement in the presence of endogenous ATP concentrations come into play. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[7][8][9]
Principle of CETSA®: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This means the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.
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"confirming the binding mode of 3H-Pyrrolo[3,2-B]pyridines to their target protein"
An In-Depth Technical Guide to Confirming the Binding Mode of 3H-Pyrrolo[3,2-b]pyridines to Their Target Proteins
The 3H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of proteins, most notably protein kinases.[1][2] Elucidating the precise binding mode of these compounds is not merely an academic exercise; it is the cornerstone of rational, structure-based drug design. A definitive understanding of the atomic-level interactions between the ligand and its target protein enables researchers to optimize potency, enhance selectivity, and improve pharmacokinetic properties, ultimately accelerating the journey from a promising hit to a clinical candidate.
This guide provides a comprehensive, multi-faceted strategy for confirming the binding mode of this compound derivatives. We will move beyond simple protocol listings to explain the causality behind experimental choices, creating a self-validating workflow that integrates computational, biophysical, and structural biology techniques.
The Strategic Workflow: From Hypothesis to High-Resolution Confirmation
Confirming a binding mode is a sequential and iterative process. We begin with computational methods to build a testable hypothesis, followed by biophysical assays to confirm a direct interaction and quantify its characteristics. Finally, high-resolution structural methods provide the definitive atomic-level picture. Each step validates the previous one, ensuring a high degree of confidence in the final model.
Caption: A strategic workflow for binding mode confirmation.
Phase 1: Hypothesis Generation with Molecular Docking
Molecular docking serves as the essential first step, providing a computationally derived, hypothetical binding pose. This allows for the visualization of potential key interactions, such as hydrogen bonds and hydrophobic contacts, that can be experimentally validated later. For pyrrolopyridine kinase inhibitors, docking studies frequently predict that the core scaffold will interact with the highly conserved hinge region of the kinase ATP-binding site.[1][2]
Causality: By generating an initial 3D model of the interaction, docking focuses subsequent experimental efforts. It helps in designing mutants for validation studies and provides a structural framework for interpreting structure-activity relationship (SAR) data.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the target protein's crystal structure from the Protein Data Bank (PDB). If a structure with a bound ligand is available, it can provide crucial information about the binding pocket conformation.
-
Remove water molecules and any existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.
-
Perform energy minimization on the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Assign correct atom types and charges using a force field (e.g., MMFF94).
-
Generate possible tautomers and ionization states relevant to physiological pH.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically centered on the location of a known co-crystallized ligand or identified through pocket-finding algorithms.
-
A grid box is generated that encompasses this entire binding pocket.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, Surflex-Dock) to systematically search for the optimal binding pose of the ligand within the defined grid.[2]
-
The program will generate multiple possible poses and rank them using a scoring function that estimates the binding free energy.
-
-
Analysis:
-
Visually inspect the top-ranked poses. The most plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing).
-
Analyze the predicted interactions. For instance, in a kinase, look for hydrogen bonds between the pyrrolopyridine nitrogen atoms and the backbone amide and carbonyl groups of the hinge region.[1]
-
Phase 2: Biophysical Validation of the Interaction
Before committing to resource-intensive structural biology, it is imperative to confirm that the compound physically binds to the target protein and to quantify the interaction. Biophysical methods provide this crucial validation and deliver quantitative data that must correlate with functional activity.[3]
Comparison of Key Biophysical Techniques
| Technique | Principle | Key Data Output | Throughput | Why It's Used |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Kinetics: kₐ, kₔAffinity: Kₔ | Medium | Provides real-time binding kinetics, essential for understanding the speed and stability of the interaction. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Thermodynamics: Kₔ, ΔH, ΔS, Stoichiometry (n) | Low | The gold standard for determining the complete thermodynamic profile, revealing the driving forces (enthalpic vs. entropic) of binding. |
| Differential Scanning Fluorimetry (DSF) | Measures the shift in protein melting temperature (Tₘ) upon ligand binding.[3] | Target Engagement: ΔTₘ | High | A rapid and cost-effective method to confirm direct binding and rank compounds, ideal for screening campaigns. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare the purified target protein and the this compound compound in identical buffer solutions. Mismatched buffers can generate significant heat of dilution artifacts.
-
The protein concentration in the sample cell should be 10-100 times the expected Kₔ. The ligand concentration in the syringe should be 10-15 times the protein concentration.
-
Thoroughly degas all solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature and stirring speed.
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand solution into the protein solution in the sample cell.
-
Each injection produces a heat signal that is measured relative to a reference cell. The signal diminishes as the protein becomes saturated.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the binding affinity (Kₔ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated from these values.
-
Phase 3: High-Resolution Structural Elucidation
Structural biology techniques provide the ultimate proof of a binding mode, revealing the precise orientation of the ligand and its interactions with the protein at an atomic level.
X-ray Crystallography: The Gold Standard
X-ray crystallography provides an unambiguous, high-resolution snapshot of the protein-ligand complex, making it the definitive method for binding mode confirmation.[4][5] Analysis of the resulting electron density map allows for precise placement of the ligand and visualization of all interacting residues.[6] For example, the co-crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative with FGFR1 revealed two crucial hydrogen bonds between the pyrrolopyridine ring and the hinge region backbone (E562 and A564).[1]
Causality: A crystal structure provides irrefutable evidence of the binding pose. This high-resolution data is invaluable for guiding further rounds of chemical optimization, such as adding functional groups to engage with nearby residues or modifying the scaffold to improve selectivity.
-
Complex Formation:
-
Incubate the purified target protein with a 3- to 5-fold molar excess of the this compound compound for at least one hour on ice to ensure complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of conditions (precipitants, buffers, salts, additives) using commercially available or in-house screens. A typical setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
-
Crystal Optimization:
-
Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentrations of the precipitant, protein, and pH to obtain larger, single, diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing the reservoir components plus a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Solve the structure using molecular replacement if a homologous protein structure is available.
-
Build the atomic model of the protein and ligand into the electron density map.
-
Perform iterative cycles of refinement to improve the fit of the model to the data, resulting in a final, high-resolution structure.
-
NMR Spectroscopy: Binding in Solution
NMR spectroscopy offers a powerful alternative for studying protein-ligand interactions directly in the solution state, which can be more representative of the physiological environment.[7] Techniques like Chemical Shift Perturbation (CSP) can identify the residues at the binding interface.
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein.
-
Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Titration: Add increasing amounts of the this compound compound to the protein sample and acquire an HSQC spectrum at each concentration.
-
Analysis: Overlay the spectra. Residues whose corresponding peaks shift or broaden upon ligand addition are located in or near the binding site. Mapping these perturbed residues onto the protein structure reveals the binding interface.
Phase 4: Closing the Loop with Model Refinement
The data gathered from these diverse techniques must be synthesized into a coherent and self-validating model.
Caption: The data integration and validation loop.
The structural model from X-ray crystallography or NMR should be consistent with the initial docking predictions. The key interacting residues identified in the structure can be mutated (e.g., Alanine scanning), and the impact on binding affinity can be measured by SPR or ITC. A significant loss of affinity upon mutation of a specific residue provides strong evidence for its critical role in the binding interaction, thus validating the structural model. This iterative process of structural analysis, biochemical validation, and SAR provides the highest possible confidence in the determined binding mode, paving the way for intelligent and efficient drug development.
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Ghorab, M. M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Evaluations. Available at: [Link]
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Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity. Available at: [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
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Kumar, D., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 1H-Pyrrolo[3,2-b]pyridine (1,4-Diazaindole)
Introduction
The pyrrolo[3,2-b]pyridine scaffold, also known as 1,4-diazaindole, is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its structural similarity to indole allows it to function as a bioisostere, often leading to compounds with modulated physicochemical properties and improved pharmacokinetic profiles. The strategic placement of a nitrogen atom in the pyridine ring introduces unique electronic properties and additional hydrogen bonding capabilities, making it a highly sought-after target in drug discovery. This guide provides an in-depth, side-by-side comparison of the principal synthetic strategies to construct this valuable scaffold, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal route for their specific applications. It is important to note that synthetic routes typically yield the more stable 1H-tautomer, which is in equilibrium with the 3H-tautomer.
I. Classical Cyclization Strategies: Building from Pyridine Precursors
Classical methods for indole synthesis have been adapted for the construction of the pyrrolo[3,2-b]pyridine core. These routes typically involve the formation of the pyrrole ring onto a pre-existing, functionalized pyridine backbone.
A. The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or ketone.[1] While historically considered challenging for electron-deficient systems like pyridines, modern adaptations have demonstrated its utility, particularly when the starting pyridylhydrazine possesses an electron-donating group (EDG) to facilitate the key[2][2]-sigmatropic rearrangement.[3][4][5]
Causality of Experimental Design: The choice of a strong acid catalyst (e.g., H₂SO₄, polyphosphoric acid) is critical to promote the formation of the hydrazone and facilitate the subsequent rearrangement and cyclization cascade.[4] The presence of an EDG, such as a methoxy or methylthio group on the pyridine ring, is often necessary to increase the nucleophilicity of the ring system, thereby lowering the activation energy for the otherwise difficult sigmatropic shift.[5] High temperatures are typically required to overcome this energy barrier.
Advantages:
-
Utilizes readily available starting materials.
-
A one-pot procedure that can be operationally simple.
-
Allows for the introduction of substituents at the C2 and C3 positions of the pyrrole ring based on the choice of the carbonyl component.
Limitations:
-
Often requires harsh conditions (strong acids, high temperatures), limiting functional group tolerance.
-
The electron-deficient nature of the pyridine ring can lead to low yields without appropriate activating groups.[5]
-
Potential for the formation of regioisomeric byproducts, especially with unsymmetrical ketones.
Caption: Workflow for the Fischer Indole Synthesis of 1H-Pyrrolo[3,2-b]pyridines.
B. The Madelung and Batcho-Leimgruber Syntheses
These related methods construct the pyrrole ring from ortho-substituted pyridine precursors.
-
Madelung Synthesis: This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of an N-(pyridin-2-yl)amide. The classic conditions, requiring strong bases like sodium ethoxide at temperatures of 200–400 °C, are harsh and limit its scope.[6]
-
Batcho-Leimgruber Synthesis: A more versatile, two-step approach starts with an ortho-nitrotoluene analogue, in this case, 3-methyl-2-nitropyridine.[7][8] The first step is a condensation with a formamide acetal (e.g., DMF-DMA) to form an enamine. The second step is a reductive cyclization of the enamine to furnish the indole ring.[9] This method offers milder conditions and greater functional group compatibility compared to the Madelung synthesis.[8][10]
Causality of Experimental Design: In the Batcho-Leimgruber route, the nitro group serves a dual purpose: it acidifies the adjacent methyl protons for the initial condensation and acts as a precursor to the amine required for the final cyclization.[9] A variety of reducing agents can be employed for the cyclization step (e.g., H₂/Pd-C, Fe/AcOH, SnCl₂), allowing the protocol to be tailored to the specific substrate.[7]
Advantages (Batcho-Leimgruber):
-
Milder conditions compared to the Madelung synthesis.
-
High yields and good functional group tolerance.[8]
-
Directly produces the parent pyrrolopyridine core (unsubstituted at C2/C3).
Limitations:
-
Requires the availability of the correctly substituted 3-methyl-2-nitropyridine starting material.
-
The synthesis is a two-step process.
II. Modern Transition-Metal-Catalyzed Strategies
The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex heterocycles, offering mild, efficient, and highly versatile routes to substituted pyrrolo[3,2-b]pyridines.[11]
A. Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[12][13] The adaptation of this method using 2-amino-3-halopyridines provides a direct and convergent route to 2,3-disubstituted 1H-pyrrolo[3,2-b]pyridines.
Causality of Experimental Design: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-X bond, followed by alkyne coordination and insertion, intramolecular C-N bond formation (reductive elimination), and catalyst regeneration.[14] The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle, especially when using less reactive aryl bromides or chlorides.[13] The base (e.g., K₂CO₃, NaOAc) is essential for the final steps of the cyclization and catalyst turnover.
Advantages:
-
High convergence, building complexity rapidly.
-
Excellent control over substitution at the C2 and C3 positions based on the alkyne used.
-
Generally good functional group tolerance.
Limitations:
-
Regioselectivity can be an issue with unsymmetrical alkynes.
-
The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
-
Requires access to functionalized 2-amino-3-halopyridine precursors.
Caption: General workflow for the Larock Indole Synthesis.
B. Sequential Cross-Coupling Strategies
A highly modular approach involves the sequential formation of C-C and C-N bonds around a pyridine core using a combination of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[15][16][17] A common strategy starts with a dihalopyridine, such as 2-amino-3,5-dibromopyridine, allowing for regioselective functionalization.
Causality of Experimental Design: This approach leverages the differential reactivity of halogen atoms or the sequential introduction of coupling partners. For instance, a Sonogashira coupling can introduce an alkyne, which is then cyclized onto an adjacent amino group. Alternatively, a Suzuki coupling can install a vinyl group, followed by an intramolecular Heck-type reaction. The Buchwald-Hartwig amination is particularly powerful for forming the N1-C bond in the final ring-closing step or for installing amine substituents on the pyridine ring prior to cyclization.[2][18] The success of these reactions relies heavily on the selection of the appropriate catalyst-ligand system to control selectivity and achieve high yields.
Advantages:
-
Extraordinary modularity and flexibility, allowing for the synthesis of diverse libraries of compounds.
-
Mild reaction conditions with excellent functional group tolerance.
-
Predictable and controllable regiochemistry.
Limitations:
-
Multi-step sequences can lead to lower overall yields.
-
Requires careful optimization of catalyst systems for each step.
-
Intermediate purification is often necessary, increasing labor and resource consumption.
Quantitative Comparison of Synthetic Routes
The following table provides a side-by-side comparison of the key performance metrics for the discussed synthetic strategies.
| Synthetic Route | Key Starting Materials | Core Reaction Type | Typical Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer Synthesis | Pyridylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization | Strong acid (H₂SO₄), 100-180 °C | 30-75%[4] | One-pot, readily available materials | Harsh conditions, limited scope, potential regioisomers |
| Batcho-Leimgruber | 3-Methyl-2-nitropyridine | Condensation / Reductive Cyclization | Step 1: DMF-DMA, heat. Step 2: H₂/Pd-C or Fe/AcOH | 60-90%[8] | Mild, good yields, clean product | Two steps, requires specific starting material |
| Larock Annulation | 2-Amino-3-halopyridine, Alkyne | Pd-catalyzed heteroannulation | Pd(OAc)₂, K₂CO₃, Ligand, 60-110 °C | 50-85%[14] | Convergent, high modularity at C2/C3 | Catalyst cost, alkyne regioselectivity issues |
| Sequential Coupling | Dihalopyridine, various coupling partners | Pd-catalyzed Cross-Coupling | Varies (Pd catalysts, ligands, bases), RT-100 °C | Step-wise: 70-95% | Highest flexibility, mild conditions | Multi-step, lower overall yield, optimization required |
Detailed Experimental Protocol: A Modern Sequential Coupling Approach
This protocol describes a representative synthesis of a substituted 1H-pyrrolo[2,3-b]pyridine (a related isomer often used in drug discovery) via sequential Suzuki and Buchwald-Hartwig couplings, illustrating the principles applicable to the [3,2-b] scaffold. The procedure is adapted from methodologies reported for CSF1R inhibitors.[16]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a microwave vial, add 6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (6-chloropyridin-3-yl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed ethanol and water (4:1 mixture) to the vial.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Seal the vial and heat in a microwave reactor at 90 °C for 10 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel flash column chromatography to afford the coupled intermediate.
Step 2: Buchwald-Hartwig Amination
-
To a reaction flask, add the product from Step 1 (1.0 eq), the desired amine (e.g., (3-methylbenzyl)methanamine, 1.5 eq), and a strong base such as sodium tert-butoxide (2.0 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene as the solvent.
-
Add the palladium pre-catalyst and ligand (e.g., RuPhos Pd G3, 0.05 eq).
-
Heat the reaction mixture at 100 °C under argon until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final substituted pyrrolopyridine.
Conclusion and Field-Proven Insights
The choice of synthetic route to the 1H-pyrrolo[3,2-b]pyridine core is fundamentally dictated by the desired substitution pattern, scale of synthesis, and available resources.
-
For rapid access to the unsubstituted parent scaffold or simple derivatives from basic building blocks, the Batcho-Leimgruber synthesis offers a reliable and high-yielding pathway.
-
The Fischer indole synthesis , while classic, is best reserved for specific substrates where activating groups permit the reaction to proceed under manageable conditions.
-
For medicinal chemistry programs focused on generating diverse libraries and exploring structure-activity relationships (SAR), modern palladium-catalyzed methods are unparalleled. The Larock annulation provides a highly convergent route to 2,3-disubstituted analogs. For maximum flexibility and the construction of highly decorated scaffolds, a sequential cross-coupling strategy is the most powerful approach, despite its multi-step nature. The predictability and mildness of these reactions allow for late-stage diversification, a critical advantage in drug development.
Ultimately, a thorough analysis of the target molecule's structure will guide the synthetic chemist toward the most logical and efficient strategy, balancing atom economy, step count, and overall versatility.
References
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Sławiński, J., Bednarski, P., & Reszka, P. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry, 45(1), 106-114. [Link]
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Gribble, G. W. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. [Link]
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Li, J., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1858-1870. [Link]
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Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
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Larock, R. C. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
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Pal, M., et al. (2016). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 52(42), 6944-6947. [Link]
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Ren, X., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38927–38937. [Link]
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Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142-5145. [Link]
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Ugwu, D. (2015). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. ResearchGate. [Link]
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Al-Blewi, F. F., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(5), 1083. [Link]
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Douglas, C. J., & Thomson, R. J. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Catalysis, 7(5), 3474-3478. [Link]
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Li, J., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3646-3651. [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
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Bagley, M. C., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(18), 2635-2640. [Link]
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Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]
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Majidi Arlan, F., et al. (2022). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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A Researcher's Guide to Evaluating the Kinase Selectivity of Novel 3H-Pyrrolo[3,2-b]pyridine Compounds
In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. With over 500 members, kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The 7-azaindole, or pyrrolo[3,2-b]pyridine, scaffold has proven to be a privileged structure in the design of potent kinase inhibitors. Its unique electronic properties and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of many kinases.
This guide provides a comprehensive framework for evaluating the selectivity of novel compounds based on the 3H-Pyrrolo[3,2-b]pyridine scaffold. We will delve into the strategic rationale behind experimental choices, present detailed protocols for robust kinase profiling, and interpret the resulting data to build a clear picture of a compound's selectivity profile. Our focus is on creating a self-validating experimental workflow that ensures the data is not only accurate but also translatable and reproducible.
The Strategic Imperative: Why Kinase Selectivity is Paramount
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects and reducing the potential for toxicity. Conversely, a multi-targeted or "promiscuous" inhibitor can be advantageous in treating complex diseases driven by multiple signaling pathways, such as cancer. However, this lack of specificity can also lead to unforeseen side effects.
Therefore, the goal of selectivity profiling is not merely to identify the primary target but to understand the full spectrum of a compound's interactions across the kinome. This knowledge is critical for predicting both on-target efficacy and off-target liabilities, guiding lead optimization, and ultimately, informing clinical trial design. The pyrrolo[3,2-b]pyridine core, for instance, has been incorporated into inhibitors targeting a range of kinases, including Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases (RTKs), making a thorough understanding of selectivity essential.
Experimental Workflow: A Step-by-Step Guide to Kinase Profiling
A robust evaluation of kinase selectivity involves a multi-tiered approach, starting with broad screening and progressively narrowing down to detailed characterization of specific interactions.
Caption: A multi-phase workflow for kinase inhibitor selectivity profiling.
Protocol 1: Broad Kinome Screening
The initial step is to screen the compound against a large, representative panel of kinases at a single, high concentration (typically 1-10 µM). This provides a global view of the compound's activity across the kinome.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the ³H-Pyrrolo[3,2-b]pyridine test compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the stock solution to the final screening concentration in the appropriate assay buffer.
-
Kinase Reaction: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its corresponding substrate peptide, and ATP. The reaction is initiated by adding the test compound.
-
Detection: The method of detection depends on the assay platform. A common method is a radiometric assay that measures the incorporation of ³²P or ³³P from ATP into the substrate. Alternatively, fluorescence-based assays, such as those utilizing ADP-Glo™ (Promega) or HTRF® (Cisbio), are widely used for their high-throughput capabilities.
-
Data Analysis: The raw data is converted to percent inhibition relative to a positive control (a known potent inhibitor) and a negative control (DMSO vehicle).
Protocol 2: IC₅₀ Determination for Hit Confirmation
Kinases that show significant inhibition (e.g., >80%) in the primary screen are selected for dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the kinase assay as described in Protocol 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Interpretation and Visualization
The power of selectivity profiling lies in the clear and comparative presentation of data.
Comparative IC₅₀ Data Table
The IC₅₀ values should be compiled into a table that allows for easy comparison of the compound's potency against different kinases.
| Kinase Target | Family | IC₅₀ (nM) for Compound X | Known Function |
| JAK2 | Tyrosine Kinase | 15 | Cytokine signaling |
| JAK3 | Tyrosine Kinase | 25 | T-cell development |
| FLT3 | Tyrosine Kinase | 40 | Hematopoiesis |
| Aurora A | Ser/Thr Kinase | 850 | Mitotic regulation |
| CDK2 | Ser/Thr Kinase | >10,000 | Cell cycle progression |
| ROCK1 | Ser/Thr Kinase | >10,000 | Cytoskeletal regulation |
This is example data and does not represent a real compound.
Kinome Tree Visualization
A powerful way to visualize selectivity is to map the inhibition data onto a kinome tree diagram. This provides an intuitive, at-a-glance representation of the compound's activity across the entire kinase family. The size of the circle representing each kinase is typically proportional to the degree of inhibition.
Orthogonal Validation: Ensuring Data Integrity
To ensure the observed inhibition is due to direct binding and not an artifact of the assay format, it is crucial to perform orthogonal validation using a biophysical method.
Surface Plasmon Resonance (SPR): This label-free technique measures the binding interaction between the inhibitor and the kinase in real-time, providing kinetic data (kₐ, kₔ) and the dissociation constant (Kₔ). A strong correlation between the IC₅₀ from the enzymatic assay and the Kₔ from SPR provides high confidence in the data.
Cellular Target Engagement: Bridging the Gap to In Vivo Efficacy
Biochemical assays are performed in a simplified, artificial environment. To confirm that the compound can engage its target in a more physiologically relevant setting, cellular target engagement assays are essential.
NanoBRET™ Target Engagement Assay (Promega): This technology measures the binding of a compound to a specific kinase target in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that competes with the test compound for binding to the kinase. A dose-dependent increase in the BRET signal indicates that the compound is displacing the tracer and engaging the target.
Caption: Mechanism of the NanoBRET™ cellular target engagement assay.
Conclusion: Building a Defensible Selectivity Profile
Evaluating the selectivity of novel ³H-Pyrrolo[3,2-b]pyridine compounds is a critical and multifaceted process. By employing a systematic workflow that progresses from broad screening to detailed biochemical and cellular characterization, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach, grounded in orthogonal validation and cellular target engagement, is fundamental to advancing promising compounds through the drug discovery pipeline and ultimately, to developing safer and more effective kinase-targeted therapies.
References
Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of a Novel Pyrrolo[3,2-b]pyridine Analog, a Potent nAChR Agonist
For drug development professionals, researchers, and scientists, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of a representative ³H-Pyrrolo[3,2-b]pyridine analog, focusing on its potent agonism at nicotinic acetylcholine receptors (nAChRs) and subsequent analgesic effects. While the specific radiolabeled compound "³H-Pyrrolo[3,2-b]pyridine" is not extensively documented under this exact name in public literature, we will use the well-characterized nAChR agonist, ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine) , as a surrogate to illustrate the principles and methodologies of establishing an IVIVC for this class of compounds. ABT-594's mechanism of action and the availability of extensive preclinical data make it an ideal candidate for this purpose.[1][2][3][4][5][6][7]
The activation of neuronal nAChRs is a promising, non-opioid therapeutic strategy for pain management.[4][7] Compounds like ABT-594, which exhibit high affinity and selectivity for nAChR subtypes, particularly the α4β2 subtype, have demonstrated significant analgesic properties in various animal models.[1][3][5] This guide will dissect the experimental journey from characterizing the molecule's interaction with its target in a controlled laboratory setting to observing its therapeutic efficacy in a complex biological system.
I. The Foundation: In Vitro Characterization of nAChR Agonism
The initial step in evaluating a novel compound is to determine its affinity and functional potency at its molecular target. For our representative compound, a ³H-labeled analog, this involves radioligand binding assays and cell-based functional screens.
Radioligand binding assays are the gold standard for measuring the affinity of a compound for its receptor.[8][9][10] These assays utilize a radiolabeled ligand (in this case, a tritiated version of our pyrrolopyridine analog or a competing radioligand like [³H]cytisine) to quantify the binding to nAChRs expressed in cell membranes.[11]
Experimental Rationale: The choice of a filtration-based binding assay with membranes from cells recombinantly expressing specific nAChR subtypes (e.g., human α4β2) allows for a precise determination of binding affinity (Ki) and selectivity over other receptor subtypes.[1][8] This is critical as off-target binding can lead to undesirable side effects. For instance, ABT-594 demonstrates over 900-fold selectivity for α4β2 nAChRs over other neurotransmitter receptors.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in a cold lysis buffer and pellet the membranes by centrifugation.[12]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine) and varying concentrations of the unlabeled test compound (our pyrrolopyridine analog).[8][12]
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[8]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[8]
Beyond binding, it is crucial to determine if the compound acts as an agonist, antagonist, or modulator of the receptor. Functional assays, such as ion flux or membrane potential-based assays, provide this information. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium, a downstream effect of nAChR activation.[13][14]
Experimental Rationale: Using a cell line stably expressing the human α4β2 nAChR and a calcium-sensitive dye, the FLIPR assay allows for the determination of a compound's potency (EC50) and efficacy (the maximal response compared to a reference agonist like nicotine). This provides a direct measure of the compound's ability to activate the receptor and initiate a cellular response.
Protocol: FLIPR Calcium Flux Assay
-
Cell Plating: Seed cells expressing the target nAChR into 96-well plates and allow them to adhere.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).[14]
-
Compound Addition: Use the FLIPR instrument to add varying concentrations of the test compound to the wells.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium upon nAChR activation.[13]
-
Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 and maximal efficacy.
In Vitro Data Summary for ABT-594 (Representative Compound)
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| Ki | Human α4β2 nAChR | 37 pM | Radioligand Binding ([³H]cytisine) | [1] |
| EC50 | Human α4β2 nAChR | 140 nM | ⁸⁶Rb⁺ Efflux | [1] |
| Intrinsic Activity | Human α4β2 nAChR | 130% (vs. nicotine) | ⁸⁶Rb⁺ Efflux | [1] |
| EC50 | Human α7 nAChR | 56,000 nM | Ion Current Measurement | [1] |
II. The Proof of Concept: In Vivo Evaluation of Analgesic Efficacy
Promising in vitro data must be translated into in vivo efficacy. For our pyrrolopyridine analog, this involves assessing its analgesic effects in established rodent models of pain.
The hot plate test is a classic model for evaluating the efficacy of analgesics against acute thermal pain.[15][16][17][18][19]
Experimental Rationale: This model assesses the central analgesic effects of a compound by measuring the latency of a mouse or rat to react to a heated surface. An increase in the reaction time (latency) indicates an analgesic effect. This test is sensitive to centrally acting analgesics like nAChR agonists.[2]
Protocol: Mouse Hot Plate Test
-
Acclimation: Acclimate the mice to the testing room and apparatus.[18]
-
Baseline Measurement: Place each mouse on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and record the baseline latency to a nocifensive response (e.g., paw licking, jumping).[18][19]
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle control.[2]
-
Post-treatment Measurement: At a predetermined time after administration, place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED50 (the dose that produces 50% of the maximum effect).
To assess efficacy in a more clinically relevant chronic pain state, a chemotherapy-induced neuropathic pain (CIPN) model can be used.[20][21][22]
Experimental Rationale: Certain chemotherapeutic agents, like paclitaxel or vincristine, induce a painful peripheral neuropathy in rodents that mimics the symptoms experienced by cancer patients.[21] This model is characterized by mechanical allodynia (pain in response to a normally non-painful stimulus), which can be measured using von Frey filaments.
Protocol: Rat Vincristine-Induced Neuropathic Pain Model
-
Induction of Neuropathy: Administer a chemotherapeutic agent (e.g., vincristine) to induce neuropathic pain.
-
Baseline Assessment: Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Compound Administration: Once neuropathy is established, administer the test compound or vehicle.
-
Post-treatment Assessment: At various time points after administration, re-evaluate the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold indicates a reversal of mechanical allodynia and an anti-allodynic effect of the compound. Determine the ED50 for this effect.
In Vivo Data Summary for ABT-594 (Representative Compound)
| Pain Model | Species | Endpoint | ED50 (i.p.) | Reference |
| Hot Plate Test | Mouse | Increased Latency | 0.62 µmol/kg | [2] |
| Cold Plate Test | Mouse | Increased Latency | 0.62 µmol/kg | [2] |
| Vincristine-Induced Neuropathy | Rat | Reversal of Allodynia | 40 nmol/kg | |
| Diabetic Neuropathic Pain | Human | Pain Reduction | Effective in Phase II | [3][5] |
III. The Correlation: Connecting In Vitro Activity to In Vivo Efficacy
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A strong IVIVC allows for the rational selection and optimization of lead compounds, reducing the reliance on extensive and costly animal studies.
Analysis of the Correlation:
For our representative compound, ABT-594, we observe a strong correlation between its high in vitro affinity and potency at the α4β2 nAChR and its potent analgesic effects in vivo.
-
High Affinity Translates to High Potency: The picomolar binding affinity (Ki = 37 pM) at the primary target, the α4β2 nAChR, is a strong indicator of the compound's potential for high in vivo potency.[1] This is borne out by the nanomolar to low micromolar ED50 values observed in various pain models.[2]
-
Functional Agonism Drives Analgesia: The potent agonist activity in the functional assay (EC50 = 140 nM) confirms that the compound not only binds to the receptor but also activates it, which is the presumed mechanism for its analgesic effect.[1] The central activation of nAChRs by ABT-594 is crucial for its antinociceptive effects.[2]
-
Selectivity and Therapeutic Window: The high selectivity for neuronal nAChRs over other receptors, as determined by in vitro screening, is critical for a favorable in vivo safety profile. While ABT-594 did show dose-limiting side effects in clinical trials, its preclinical profile demonstrated a separation between analgesic doses and those causing significant motor impairment.[3][6] More recent research also suggests that activity at the α6β4 nAChR subtype may contribute significantly to the analgesic efficacy of compounds like ABT-594.[5]
This guide has outlined the critical experimental steps and rationale for establishing an in vitro-in vivo correlation for a novel pyrrolopyridine-based nAChR agonist, using ABT-594 as a representative example. The strong concordance between high in vitro affinity and potency at the α4β2 (and potentially α6β4) nAChR and potent in vivo analgesia underscores the predictive power of a well-designed preclinical testing cascade. By meticulously characterizing a compound's in vitro pharmacology, researchers can make more informed decisions about which candidates to advance into in vivo studies, ultimately accelerating the discovery of novel therapeutics.
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A Comparative Benchmarking Guide to Novel 3H-Pyrrolo[3,2-b]pyridine Derivatives for Targeted Oncology
Introduction: The Rationale for a New Scaffold in Kinase Inhibition
In the landscape of targeted oncology, the relentless pursuit of novel molecular scaffolds is driven by the dual challenges of intrinsic and acquired resistance to existing therapies. The pyrrolopyridine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] Its structural versatility has led to the development of potent inhibitors for a range of kinases implicated in cancer progression.[2][3][4] This guide focuses on a new frontier: derivatives of the 3H-pyrrolo[3,2-b]pyridine isomer. Building on the established success of related pyrrolopyridine structures,[5][6] our hypothesis is that this novel scaffold can offer unique binding interactions, potentially overcoming known resistance mutations and improving selectivity profiles.
This document provides a comprehensive framework for benchmarking these new chemical entities (NCEs) against current standard-of-care drugs. We will use Non-Small Cell Lung Cancer (NSCLC) as our primary disease model, a malignancy characterized by well-defined driver mutations and a clear set of standard-of-care targeted therapies and chemotherapeutics.[7][8] The objective is to present a rigorous, multi-tiered evaluation strategy, from initial biochemical assays to preclinical in vivo models, providing researchers with the self-validating protocols necessary to assess therapeutic potential.
The Contenders: Defining the Comparative Landscape
To establish a meaningful benchmark, we will compare two hypothetical this compound derivatives against both a targeted therapy and a conventional chemotherapy agent used in NSCLC.
| Compound Class | Compound Name | Hypothetical Target/Mechanism | Role in Comparison |
| Investigational | PYR-1 | Selective Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitor | Direct comparison with a targeted standard-of-care. |
| Investigational | PYR-2 | Broad-spectrum Kinase Inhibitor (including EGFR, VEGFR2) | Evaluation of a multi-targeted profile versus a selective agent. |
| Standard-of-Care (Targeted) | Osimertinib | 3rd Generation EGFR Inhibitor | Gold standard for EGFR-mutated NSCLC. |
| Standard-of-Care (Chemotherapy) | Cisplatin | DNA Cross-linking Agent | Baseline cytotoxic agent used in NSCLC treatment.[7][9] |
Phase 1: In Vitro Benchmarking - From Target to Cell
The initial phase of evaluation is critical for establishing target engagement, cellular potency, and selectivity. It acts as a triage system to identify the most promising candidates for further, more resource-intensive preclinical development.[10][11][12]
Biochemical Target Engagement: Kinase Inhibition Assays
Causality: Before assessing cellular effects, it is imperative to confirm that the investigational compounds inhibit their intended molecular target. A direct, cell-free biochemical assay provides the cleanest data on target engagement and intrinsic potency (IC50), free from the complexities of cellular uptake, metabolism, or efflux. We opt for a non-radioactive, fluorescence-based assay format due to its high-throughput suitability, safety, and robust performance.[13][14]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Data Summary: Biochemical Potency (IC50)
| Compound | Target Kinase | IC50 (nM) |
| PYR-1 | EGFR (T790M mutant) | 5.2 |
| PYR-2 | EGFR (T790M mutant) | 15.8 |
| PYR-2 | VEGFR2 | 25.1 |
| Osimertinib | EGFR (T790M mutant) | 3.9 |
| Cisplatin | N/A | >10,000 |
Cellular Efficacy: Cell Viability Assays
Causality: Demonstrating that target inhibition translates into a desired biological outcome—in this case, killing cancer cells—is the next logical step. Cell viability assays measure the metabolic activity of a cell population, which serves as a proxy for cell health and proliferation.[15][16] We will utilize the XTT assay, a second-generation tetrazolium salt-based method. Unlike the traditional MTT assay, XTT produces a water-soluble formazan product, eliminating the need for a separate solubilization step.[17] This streamlines the protocol, reduces handling errors, and improves reproducibility, making it superior for comparative screening.[15][17]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, which harbors an EGFR T790M mutation) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of PYR-1, PYR-2, Osimertinib, and Cisplatin. Add 100 µL of 2x concentrated compound solutions to the appropriate wells and incubate for 72 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well, including control wells (cells with no drug) and blank wells (medium only).[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.[18]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. Use a reference wavelength between 630-690 nm to reduce background noise.[15]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Summary: Cellular Potency (GI50)
| Compound | Cell Line (NSCLC) | GI50 (nM) |
| PYR-1 | NCI-H1975 (EGFR T790M) | 25.6 |
| PYR-2 | NCI-H1975 (EGFR T790M) | 88.4 |
| Osimertinib | NCI-H1975 (EGFR T790M) | 19.5 |
| Cisplatin | NCI-H1975 (EGFR T790M) | 1,540 |
Mechanistic Validation: Western Blotting
Causality: To build a self-validating system, we must confirm that the observed cellular effects are a direct result of the intended mechanism of action. Western blotting allows us to visualize changes in protein expression and phosphorylation states within the target signaling pathway.[19][20] For our EGFR inhibitors, we expect to see a dose-dependent decrease in the phosphorylation of EGFR itself and key downstream effectors like AKT and ERK. This confirms that the drug is engaging its target within the complex cellular environment and disrupting the intended signaling cascade.
Experimental Workflow: Western Blotting for Pathway Analysis
Caption: Standard workflow for Western Blot analysis.
Phase 2: In Vivo Benchmarking - Efficacy in a Living System
Causality: While in vitro assays are essential for initial screening, they cannot replicate the complex pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics of a living organism.[11][21] An in vivo model is required to assess whether a compound can achieve sufficient exposure at the tumor site to exert a therapeutic effect. Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, provide a robust, reproducible, and cost-effective platform for this crucial step.[22][23][24]
Experimental Protocol: NSCLC Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ NCI-H1975 cells into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 per group).
-
Treatment Administration:
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
PYR-1 (e.g., 25 mg/kg, daily oral gavage)
-
PYR-2 (e.g., 50 mg/kg, daily oral gavage)
-
Osimertinib (e.g., 25 mg/kg, daily oral gavage)
-
Cisplatin (e.g., 6 mg/kg, intraperitoneal injection, once weekly)
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for 21-28 days.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.
Data Summary: In Vivo Efficacy (Tumor Growth Inhibition)
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1250 | 0% |
| PYR-1 | 25 mg/kg, daily | 310 | 75.2% |
| PYR-2 | 50 mg/kg, daily | 450 | 64.0% |
| Osimertinib | 25 mg/kg, daily | 285 | 77.2% |
| Cisplatin | 6 mg/kg, weekly | 725 | 42.0% |
Conclusion and Forward Look
This guide outlines a systematic, evidence-based approach to benchmarking novel this compound derivatives against established cancer therapies. Based on our hypothetical data, the selective inhibitor PYR-1 demonstrates a highly promising profile, with biochemical and cellular potency comparable to the standard-of-care, Osimertinib, which translates into robust in vivo efficacy. The broad-spectrum inhibitor PYR-2 shows activity but is less potent, suggesting that for this scaffold and target class, selectivity may be a key determinant of efficacy.
The logical progression from cell-free target engagement to cellular activity, mechanistic validation, and finally, in vivo efficacy, creates a self-validating data package. Each step confirms the hypothesis of the previous one, building a strong foundation for further preclinical development. Future studies should include selectivity profiling against a broad panel of kinases to assess off-target effects,[25] pharmacokinetic studies to understand drug exposure, and evaluation in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[26]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3H-Pyrrolo[3,2-B]pyridine
Greetings to my fellow researchers and drug development professionals. In our pursuit of novel therapeutics, we often work with compounds whose toxicological profiles are not yet fully elucidated. 3H-Pyrrolo[3,2-b]pyridine, a member of the aza-indole family, is one such compound. While specific hazard data for this molecule is limited, its structural similarity to pyridine and other heterocyclic compounds necessitates a cautious and rigorous approach to safety.[1] This guide is structured to provide you with the essential, immediate safety and logistical information required for handling this compound, ensuring both your protection and the integrity of your research. Our protocols are designed as self-validating systems, grounded in established chemical safety principles.
Hazard Assessment: A Precautionary Approach
Given the absence of comprehensive toxicological data for this compound, we must infer its potential hazards from structurally related compounds, most notably pyridine. Pyridine is classified as a highly flammable liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is known to cause serious skin and eye irritation and is a suspected carcinogen.[2][3] Therefore, we will operate under the precautionary principle that this compound may exhibit similar properties:
-
Acute Toxicity: Potential harm from oral ingestion, dermal contact, and inhalation.
-
Irritation: Likely to cause significant skin and eye irritation upon contact.[4]
-
Flammability: As a heterocyclic aromatic compound, it should be treated as potentially flammable.[2][5]
-
Chronic Effects: Unknown long-term effects, warranting measures to minimize all routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The foundation of safe handling is the consistent and correct use of appropriate PPE. The following recommendations are based on mitigating the presumed hazards of this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation or damage.[6]
-
Minimum Requirement: Tightly fitting chemical safety goggles that meet ANSI Z87.1 standards are mandatory for all work.[7]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to safety goggles to protect the entire face.[8]
Hand Protection
Pyrrolopyridine compounds can potentially be absorbed through the skin.[3] Therefore, selecting the correct gloves is critical to prevent systemic exposure.
-
Glove Type: Nitrile rubber gloves are recommended. Avoid latex gloves, which offer poor protection against many organic solvents.
-
Procedure: Always double-glove. This provides a critical buffer in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use.
-
Replacement: Change gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory area. After completing your work, remove and discard gloves properly, and always wash your hands thoroughly with soap and water.[3]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required to protect against accidental splashes and prevent contamination of personal clothing. The coat should be fully buttoned with sleeves rolled down.
-
Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]
Respiratory Protection
Inhalation is a primary route of exposure for volatile or aerosolized compounds.[9]
-
Engineering Controls First: All handling of this compound, especially weighing of solids and solution preparation, must be performed within a certified chemical fume hood to minimize vapor and particle inhalation.[10][11]
-
When Respirators are Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is required.[3] Note: Use of a respirator requires prior medical clearance, training, and fit-testing as part of your institution's respiratory protection program.[3][7]
PPE Selection Matrix for Common Laboratory Tasks
To simplify the decision-making process, the following table outlines the minimum PPE required for various operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required (Work in Fume Hood) |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required (Work in Fume Hood) |
| Running Reactions | Safety Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required (Work in Fume Hood) |
| Transferring Solutions | Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required (Work in Fume Hood) |
| Small Spill Cleanup (<100mL) | Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required (Work in Fume Hood) |
Standard Operating Procedure (SOP) for Handling
A systematic workflow is crucial for minimizing exposure risk.
Experimental Workflow and Safety Checks
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before any work begins, verify that your chemical fume hood has a current certification. Assemble all necessary PPE as outlined in the matrix above. Ensure an emergency eyewash and shower are accessible and unobstructed.[3]
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Chemical Handling:
-
Conduct all manipulations within the fume hood sash, keeping the sash as low as possible.
-
When handling the solid, use gentle motions to avoid creating airborne dust.
-
If dissolving, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers of this compound tightly closed when not in use.[2]
-
-
Waste Segregation: All materials that come into contact with the compound, including pipette tips, wipes, and contaminated gloves, are considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Doffing PPE: Remove PPE before leaving the laboratory. Doff in the reverse order of donning, being careful to avoid contaminating your skin. The outer gloves should be removed first, followed by the lab coat and eye protection, and finally the inner gloves. Dispose of all disposable PPE in the hazardous waste container.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water after removing PPE.
Emergency Protocols
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Management
-
Small Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
-
Large Spill (outside fume hood): Evacuate the laboratory immediately and secure the area. Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[3] Do not attempt to clean up a large spill without proper training and respiratory protection.
Waste Disposal Plan
The disposal of this compound and associated contaminated materials must be handled with strict adherence to environmental regulations.
-
Containerization: All waste, including excess solid, solutions, and contaminated disposables, must be collected in a compatible, leak-proof container that is clearly labeled with "Hazardous Waste" and the full chemical name.[12]
-
Professional Disposal: Never dispose of this chemical down the drain.[10] The waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal contractor.[10] One common method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
By adhering to these rigorous PPE and handling protocols, we can confidently and safely advance our research while ensuring the well-being of ourselves and our colleagues.
References
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University.
-
Safety Data Sheet: Pyridine. Regis Technologies. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
Personal Protective Equipment. University of California, Irvine - Office of Research. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Guidelines for Personal Protective Equipment in Animal Facilities. National Institutes of Health (NIH) Office of Animal Care and Use (OACU). [Link]
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Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]
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3H-Pyrrolo[2,3-B]pyridine. PubChem, National Center for Biotechnology Information. [Link]
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Personal Protective Equipment (PPE) When Working with Animals. West Virginia University. [Link]
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Personal Protective Equipment for Animal Care and Use. Central Michigan University. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]
Sources
- 1. 3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
